molecular formula Br3Fe B157015 Ferric bromide CAS No. 10031-26-2

Ferric bromide

Cat. No.: B157015
CAS No.: 10031-26-2
M. Wt: 295.56 g/mol
InChI Key: FEONEKOZSGPOFN-UHFFFAOYSA-K
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Description

Ferric bromide (FeBr₃) is a versatile Lewis acid catalyst extensively used in research for the electrophilic bromination of aromatic compounds . Its catalytic utility extends to modern C-H bond functionalization, enabling more sustainable synthetic pathways . Recent investigations highlight its role in biomimetic systems, where it contributes to the inhibition of the oxygen rebound pathway in iron porphyrin-catalyzed reactions, facilitating selective bromination of unactivated C-H bonds in hydrocarbons . In oxidation chemistry, bromide ligands coordinated to iron centers can modulate reactivity, taming conventional Fenton chemistry to allow for chemoselective, non-degrading oxidation of complex molecules, a process that mimics haloperoxidases . Beyond synthetic chemistry, this compound is a key precursor in materials science, used in developing advanced Fe-N-C electrocatalysts for fuel cells. In these systems, trace bromide ions optimize the catalyst's microstructure and enhance performance in the oxygen reduction reaction (ORR) . This combination of classic catalytic behavior and emerging applications in selective synthesis and energy materials makes this compound a reagent of significant ongoing research interest.

Properties

IUPAC Name

iron(3+);tribromide
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InChI

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEONEKOZSGPOFN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe+3].[Br-].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

FeBr3, Br3Fe
Record name iron(III) bromide
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DSSTOX Substance ID

DTXSID40894107
Record name Iron(III) bromide
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Molecular Weight

295.56 g/mol
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CAS No.

10031-26-2
Record name Ferric bromide
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Record name Ferric bromide
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Record name Iron bromide (FeBr3)
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Record name Iron(III) bromide
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Record name Iron tribromide
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Record name FERRIC BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Ferric Bromide from Elemental Iron and Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of anhydrous ferric bromide (FeBr₃) from the direct reaction of elemental iron and bromine. This document details the underlying chemical principles, a step-by-step experimental protocol, purification methods, and critical safety considerations. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a process diagram.

Introduction

Anhydrous this compound is a versatile Lewis acid catalyst with significant applications in organic synthesis, particularly in the halogenation of aromatic compounds. Its ability to facilitate the formation of carbon-bromine bonds makes it an invaluable reagent in the development of pharmaceuticals and other complex organic molecules. While commercially available, the in-situ preparation or synthesis from elemental precursors can be advantageous for researchers requiring high-purity material or specific isotopic labeling.

The direct synthesis from iron and bromine is a highly effective method for producing anhydrous this compound. The reaction is governed by the following balanced chemical equation:

2 Fe(s) + 3 Br₂(g) → 2 FeBr₃(s) [1][2][3]

This process involves the reaction of iron metal with bromine vapor at elevated temperatures under vacuum, followed by purification of the product via sublimation.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in Table 1 for easy reference.

PropertyIron (Fe)Bromine (Br₂)This compound (FeBr₃)
Molar Mass 55.845 g/mol 159.808 g/mol 295.56 g/mol [4][5]
Appearance Silvery-gray metalReddish-brown fuming liquidDark brown to reddish-black crystalline solid[6]
Density 7.874 g/cm³3.1028 g/cm³4.50 g/cm³[6]
Melting Point 1538 °C-7.2 °C~200 °C (decomposes)[6]
Boiling Point 2862 °C58.8 °CSublimes
Solubility Insoluble in waterSlightly soluble in waterSoluble in water, ethanol, ether[6]

Experimental Protocol: Synthesis and Purification

This section outlines a detailed methodology for the synthesis of anhydrous this compound from iron powder and liquid bromine, followed by its purification.

Materials and Equipment
ReagentsEquipment
Iron powder (high purity, reduced)Schlenk line or high-vacuum manifold
Bromine (anhydrous)Two-zone tube furnace
Dry ice and acetone (B3395972) or liquid nitrogenQuartz reaction tube
Glass woolVacuum pump
---Pressure gauge
---Heating mantle
---Cold finger condenser or sublimation apparatus
Synthesis of Crude this compound

The synthesis of this compound is achieved by passing bromine vapor over heated iron powder in a vacuum-sealed reaction tube.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow A Apparatus Assembly and Degassing B Introduction of Reactants A->B Evacuate and heat-gun dry C Reaction Initiation B->C Place iron in hot zone, bromine in cool zone D Reaction Progression C->D Heat iron to 200°C, gently warm bromine E Cooling and Isolation of Crude Product D->E Maintain vacuum, monitor reaction

Caption: Workflow for the synthesis of crude this compound.

Procedure:

  • Apparatus Setup: A quartz tube is packed with glass wool plugs to hold the iron powder in the center. The tube is connected to a vacuum line equipped with a cold trap.

  • Reactant Loading: A stoichiometric amount of high-purity iron powder is placed in the center of the quartz tube. The tube is then evacuated and gently heated with a heat gun to remove any adsorbed moisture.

  • Introduction of Bromine: A calculated amount of anhydrous bromine is carefully introduced into one end of the reaction tube, which is then cooled with a dry ice/acetone bath to solidify the bromine. The tube is then evacuated and sealed.

  • Reaction: The end of the tube containing the iron powder is placed in a tube furnace and heated to approximately 200°C. The end with the solidified bromine is allowed to slowly warm to room temperature, allowing bromine vapor to travel over the heated iron. The reaction is exothermic and should proceed smoothly.

  • Completion and Cooling: Once all the bromine has reacted, the furnace is turned off, and the apparatus is allowed to cool to room temperature under vacuum.

Purification by Sublimation

The crude this compound is purified by vacuum sublimation to yield a high-purity crystalline product.

Experimental Workflow: Purification of this compound

PurificationWorkflow A Transfer of Crude Product B Apparatus Setup for Sublimation A->B Under inert atmosphere C Sublimation B->C Evacuate and apply heat (120-200°C) D Collection of Purified Product C->D Collect sublimed crystals on cold finger

Caption: Workflow for the purification of this compound by sublimation.

Procedure:

  • Apparatus Setup: The crude this compound is transferred to a sublimation apparatus under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.

  • Sublimation: The sublimation apparatus is evacuated, and the crude product is heated to a temperature range of 120-200°C.

  • Collection: The purified this compound sublimes and is collected as dark, shiny crystalline plates on the cold finger of the apparatus.

  • Isolation: After the sublimation is complete, the apparatus is cooled, and the purified this compound is collected under an inert atmosphere.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
**Stoichiometric Ratio (Fe:Br₂) **2 : 3
Reaction Temperature ~200 °C
Sublimation Temperature 120 - 200 °C
Theoretical Yield Dependent on starting material quantities
Expected Yield High (typically >90% based on the limiting reagent)

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled. All manipulations involving liquid bromine must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory. An emergency eyewash and safety shower must be readily accessible. A solution of sodium thiosulfate (B1220275) should be kept on hand to neutralize any bromine spills.

  • Vacuum Operations: Working with evacuated glassware poses an implosion risk. Ensure all glassware is free of cracks and stars. A blast shield should be used during the reaction and sublimation steps.

  • Product Handling: Anhydrous this compound is hygroscopic and corrosive. It should be handled and stored under an inert, dry atmosphere to prevent decomposition and hydrolysis.

This guide provides a detailed framework for the synthesis of anhydrous this compound. Researchers should always consult relevant safety data sheets and institutional safety protocols before commencing any experimental work.

References

Ferric Bromide: A Comprehensive Technical Guide to its Crystal Structure and Space Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and space group of ferric bromide (FeBr₃). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a foundational resource for professionals in materials science, chemistry, and pharmacology.

Crystal Structure and Space Group

This compound crystallizes in the trigonal crystal system, adopting a layered structure analogous to that of bismuth triiodide (BiI₃).[1][2] The internationally recognized designation for its space group is R-3 , with the Hermann-Mauguin symbol, which corresponds to space group number 148 .[1][3][4]

The structure is characterized by two-dimensional sheets composed of edge-sharing FeBr₆ octahedra, which are oriented along the (0, 0, 1) direction.[1][3] In this arrangement, each iron(III) ion is octahedrally coordinated to six bromide ions.[1][3] This layered polymeric structure is a key feature of its solid-state chemistry.

Crystallographic Data

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction studies. The quantitative data is summarized in the table below, presenting values for both the primitive and conventional unit cells.

Crystallographic Parameter Primitive Cell [1]Conventional Cell (Hexagonal Setting) [2][3]
Crystal SystemTrigonalTrigonal
Space GroupR-3R-3
Lattice Parametersa = 7.383 Åa = 6.48 Å, c = 18.95 Å
b = 7.383 Åb = 6.48 Å
c = 7.383 Åc = 18.95 Å
Interaxial Anglesα = 50.646°α = 90.00°
β = 50.646°β = 90.00°
γ = 50.646°γ = 120.00°
Unit Cell Volume689.54 ų[3]
Formula Units per Cell (Z)6[2]
Density (calculated)4.27 g/cm³[3]

Note: Another study reports refined lattice parameters for the hexagonal setting as a = 6.937(1) Å and c = 18.375(4) Å.[2]

Atomic Positions (Conventional Cell): [3]

Atom Wyckoff Position x y z
Fe6c1/32/30.000366
Br18f0.6430930.0006090.077117

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction analysis have been synthesized via Chemical Vapor Transport (CVT) .[2] This method is crucial for obtaining high-quality crystals.

Methodology:

  • Reactants: High-purity iron and an excess of bromine are used as starting materials.

  • Apparatus: A sealed quartz ampoule is typically used as the reaction vessel.

  • Procedure: The iron is placed at one end of the ampoule, which is then evacuated and backfilled with a controlled pressure of bromine gas. The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.

  • Transport: Gaseous this compound is formed at the hotter end and diffuses to the cooler end, where it deposits and grows as single crystals. The equilibrium between FeBr₂(s), FeBr₃(s), and Br₂(g) is carefully controlled by the temperature and bromine pressure.[2]

Crystal Structure Determination

The crystal structure of this compound was determined and refined using single-crystal X-ray diffraction (XRD) .

Methodology:

  • Crystal Selection: A suitable single crystal of FeBr₃ is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to achieve the best fit between the observed and calculated diffraction patterns.

Structural Visualization

The following diagram illustrates the hierarchical relationship of the crystal structure of this compound.

FerricBromideStructure cluster_crystal_system Crystal System cluster_space_group Space Group cluster_structure Structural Features cluster_coordination Coordination Environment Trigonal Trigonal SpaceGroup R-3 (No. 148) Trigonal->SpaceGroup Layered Layered Structure (BiI3 type) SpaceGroup->Layered Octahedra Edge-Sharing FeBr6 Octahedra Layered->Octahedra Coordination Fe(III) coordinated to 6 Br(-) Octahedra->Coordination

Caption: Hierarchical relationship of the this compound crystal structure.

References

physical and chemical properties of ferric bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ferric Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential (FeBr₃). The information is curated for professionals in research, science, and drug development who utilize or are considering this compound in their work. This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this important chemical compound.

Physical Properties

This compound is a dark red to brown solid compound.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Due to its sensitivity to moisture and light, it should be stored in a cool, well-closed container, protected from light.[3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

PropertyValueReferences
Molecular Formula FeBr₃[1][2][4]
Molecular Weight 295.56 g/mol [1][4]
Appearance Dark red to brown, crystalline solid/powder[1][2]
Density 4.50 g/cm³[5]
Melting Point Decomposes at approximately 200 °C[1][5][6]
Boiling Point Not applicable (decomposes)
Solubility
   WaterHighly soluble, forms a yellowish solution[1][2]
   EthanolSoluble[1]
   Ethyl EtherSoluble[1]
   Acetic AcidSoluble
   Liquid AmmoniaSlightly soluble

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. While most sources indicate decomposition at around 200 °C, one source suggests a melting point of 297 °C with decomposition at 139 °C.[7] However, the decomposition at approximately 200 °C is more widely cited.

Chemical Properties

This compound is primarily known for its strong Lewis acid character, which makes it a valuable catalyst in various organic reactions.[1][2] The iron atom in the +3 oxidation state creates an electron-deficient center, enabling it to accept electron pairs.[5]

Stability and Decomposition

This compound is unstable when heated and will decompose to ferrous bromide (FeBr₂) and bromine gas (Br₂) at temperatures above 200 °C.[5] The decomposition reaction is as follows:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

The compound is also sensitive to light and moisture, and its aqueous solutions can decompose upon boiling.[3]

Lewis Acidity and Catalytic Activity

The most significant chemical property of this compound is its Lewis acidity. This allows it to be used as a catalyst in a variety of organic transformations, most notably in the electrophilic aromatic substitution reactions, such as the bromination of aromatic compounds.[5] It functions by activating the electrophile, making it more reactive towards the aromatic ring.

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol describes the synthesis of anhydrous this compound from iron powder and liquid bromine. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Iron powder, reduced (fine grade)

  • Liquid bromine, anhydrous

  • Polytetrafluoroethylene (PTFE) reactor with a magnetic stir bar

  • Heating mantle with temperature control

  • Schlenk line or vacuum manifold for inert atmosphere operations

Procedure:

  • Reactor Preparation: Dry the PTFE reactor and all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reactant Addition: In the inert atmosphere of a glovebox or under a positive pressure of inert gas, add 1.12 g (0.02 mol) of reduced iron powder to the PTFE reactor.

  • Carefully add 4.8 g (0.03 mol) of anhydrous liquid bromine to the reactor.

  • Reaction: Seal the reactor and place it on a magnetic stirrer within a heating mantle.

  • Set the stirring to a moderate speed and slowly heat the reactor to 150-200 °C.

  • Maintain the reaction at this temperature for 2-3 hours, or until the reddish-brown color of bromine vapor is no longer visible.

  • Product Isolation: Allow the reactor to cool to room temperature.

  • Under vacuum, the this compound can be sublimed and collected as black, shiny plates on a cold finger or in a cooler part of the reaction apparatus for purification.[8]

  • Store the anhydrous this compound in a tightly sealed container under an inert atmosphere.

Bromination of Benzene (B151609) using this compound as a Catalyst

This protocol outlines the use of this compound as a catalyst for the electrophilic bromination of benzene. This reaction should be performed in a fume hood.

Materials:

  • Benzene, anhydrous

  • Bromine, anhydrous

  • This compound, anhydrous

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium thiosulfate (B1220275) solution (10%)

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap to neutralize the evolving HBr gas (e.g., a beaker with sodium hydroxide (B78521) solution).

  • Reactant Charging: To the round-bottom flask, add 10 mL of anhydrous benzene and 0.5 g of anhydrous this compound.

  • In the dropping funnel, place a solution of 5.0 g (1.6 mL) of anhydrous bromine in 5 mL of anhydrous benzene.

  • Reaction: Cool the reaction flask in an ice bath.

  • Slowly add the bromine solution from the dropping funnel to the stirred benzene solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the reddish-brown color of bromine disappears.

  • Work-up: Quench the reaction by carefully adding 20 mL of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of 10% sodium thiosulfate solution to remove any unreacted bromine, followed by 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Product Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude bromobenzene. The product can be further purified by distillation.

Visualizations

Synthesis of this compound

Synthesis_of_Ferric_Bromide cluster_reactants Reactants Fe Iron Powder (Fe) FeBr3 This compound (FeBr₃) Fe->FeBr3 2 Br2 Bromine (Br₂) Br2->FeBr3 3

Caption: Synthesis of this compound from Iron and Bromine.

Catalytic Cycle of Aromatic Bromination

Aromatic_Bromination_Cycle FeBr3 FeBr₃ (Catalyst) Activated_Br Br-Br---FeBr₃ (Activated Electrophile) FeBr3->Activated_Br Br2 Br₂ Br2->Activated_Br Wheland Wheland Intermediate (Arenium Ion) Activated_Br->Wheland Electrophilic Attack Benzene Benzene Benzene->Wheland Bromobenzene Bromobenzene (Product) Wheland->Bromobenzene Deprotonation HBr HBr Wheland->HBr FeBr4_minus [FeBr₄]⁻ FeBr4_minus->FeBr3 Regeneration of Catalyst

Caption: Catalytic cycle for the bromination of benzene using FeBr₃.

References

Ferric Bromide (FeBr₃): A Technical Overview of its Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed examination of ferric bromide (FeBr₃), an inorganic compound widely utilized as a Lewis acid catalyst in organic synthesis. The document outlines its fundamental chemical properties, including molecular formula and molar mass, and presents a standard laboratory protocol for its synthesis. Quantitative data are summarized for clarity, and a logical diagram illustrates its elemental composition, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound, systematically named iron(III) bromide, is the inorganic compound represented by the chemical formula FeBr₃.[1] It is a red-brown, odorless solid compound that is frequently employed as a Lewis acid catalyst, particularly in the halogenation of aromatic compounds.[1] The compound dissolves in water to yield acidic solutions.[1]

Physicochemical and Quantitative Data

The core physicochemical properties of this compound are summarized below. The molar mass is a critical parameter in stoichiometric calculations for chemical reactions, and its density and decomposition temperature are vital for handling and storage considerations.

PropertyValueReference
Molecular Formula FeBr₃[2][3][4][5]
Molar Mass 295.56 g/mol [1][2][3][6]
Appearance Brown / Red-brown solid[1][3]
Density 4.50 g/cm³[1][5]
Decomposition Temperature > 200 °C[1]
CAS Number 10031-26-2[2][4]

Experimental Protocol: Synthesis of this compound

This section details the laboratory-scale synthesis of this compound from the direct reaction of metallic iron with liquid bromine.[1] This method is effective for producing anhydrous this compound.

Objective: To synthesize anhydrous iron(III) bromide via direct combination of the elements.

Reaction: 2 Fe(s) + 3 Br₂(l) → 2 FeBr₃(s)

Materials and Equipment:

  • Fine iron powder (high purity)

  • Liquid bromine (anhydrous)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂)

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon gas)

  • Schlenk line for handling air-sensitive materials

  • Appropriate glassware and personal protective equipment (PPE)

Procedure:

  • System Setup: Assemble the three-neck flask with the dropping funnel and condenser. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere to prevent moisture contamination, as FeBr₃ is hygroscopic.

  • Reactant Preparation: Place a pre-weighed amount of fine iron powder into the reaction flask. Carefully load the stoichiometric amount of liquid bromine into the dropping funnel.

  • Initiation of Reaction: Gently heat the flask containing the iron powder.

  • Addition of Bromine: Add the liquid bromine dropwise from the dropping funnel to the heated iron powder. The reaction is exothermic and should be controlled by the rate of bromine addition and external cooling if necessary.

  • Reaction Completion: After the addition is complete, continue heating the mixture gently to ensure the reaction goes to completion. The crude product will appear as a red-brown solid.

  • Purification (Sublimation): The synthesized this compound can be purified via sublimation under a vacuum. Heat the crude product, and the purified FeBr₃ will deposit on a cooled surface.

  • Product Handling and Storage: Once cooled, the purified this compound should be handled and stored under an inert, dry atmosphere to prevent hydrolysis.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship and elemental composition of a single molecule of this compound.

G FeBr3 This compound (FeBr₃) Fe 1 x Iron (Fe) FeBr3->Fe Composed of Br 3 x Bromine (Br) FeBr3->Br Composed of

Caption: Elemental composition of one molecule of this compound.

References

Iron(III) Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, synthesis, and applications of Iron(III) Bromide (Ferric Bromide) in scientific research and development.

This technical guide provides a detailed overview of iron(III) bromide, a significant compound for professionals in research, science, and drug development. This document outlines its chemical properties, synonyms, and regulatory identifiers, with a focus on its applications as a Lewis acid catalyst.

Core Chemical and Physical Properties

Iron(III) bromide, also known as this compound, is an odorless, red-brown or dark brown solid compound.[1] It is a versatile reagent in organic synthesis, primarily utilized for the halogenation of aromatic compounds.[1] The compound dissolves in water, yielding acidic solutions.[1]

PropertyValueSource
CAS Number 10031-26-2[2][3]
Molecular Formula FeBr₃[2][3]
Molecular Weight 295.56 g/mol [2]
Appearance Brown-red crystalline powder or dark brown solid[3]
Density 4.50 g/cm³[1][3]
Melting Point 200 °C (decomposes)[1][4]
Solubility Soluble in water, ethanol, and ether[3][4]
EINECS Number 233-089-1[3]

Synonyms and Identifiers

For clarity in research and documentation, iron(III) bromide is known by several synonyms:

  • This compound[2][3]

  • Iron tribromide[1][3][4]

  • Tribromoiron[4]

  • Iron(III) tribromide[4]

  • Iron bromide (FeBr₃)[3][4]

Synthesis Protocol

Iron(III) bromide can be synthesized through the direct reaction of iron metal with bromine. This straightforward and common laboratory procedure is outlined below.

Experimental Protocol: Synthesis of Iron(III) Bromide

Objective: To synthesize iron(III) bromide from iron and bromine.

Materials:

  • Iron filings or powder

  • Liquid bromine

  • A suitable reaction vessel (e.g., a three-necked flask)

  • Inert atmosphere (e.g., nitrogen or argon gas)

  • Heating mantle

  • Condenser

Procedure:

  • Ensure the reaction apparatus is clean, dry, and set up for reaction under an inert atmosphere to prevent the ingress of moisture.

  • Place a measured quantity of iron metal into the reaction vessel.

  • Slowly add liquid bromine to the reaction vessel containing the iron. The reaction is exothermic, so the addition should be controlled to manage the reaction rate.

  • The reaction mixture is then gently heated to initiate and sustain the reaction.

  • The reaction proceeds according to the following equation: 2 Fe + 3 Br₂ → 2 FeBr₃.[1]

  • Once the reaction is complete, the product, iron(III) bromide, can be purified through sublimation.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

Applications in Organic Synthesis

The primary application of iron(III) bromide in a research context is as a Lewis acid catalyst. It is particularly effective in the bromination of aromatic compounds. For many of these applications, the catalyst is generated in situ.[1]

G A Aromatic Compound D Reaction Vessel A->D Reactant B Bromine (Br₂) B->D Reactant C Iron(III) Bromide (FeBr₃ Catalyst) C->D Catalyst E Brominated Aromatic Product D->E Forms F Hydrogen Bromide (HBr) Byproduct D->F Forms

References

Spectroscopic Analysis of Ferric Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of ferric bromide (FeBr₃). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles, experimental protocols, and data interpretation associated with the spectroscopic characterization of this important inorganic compound. This compound, a dark brown to reddish-black crystalline solid, is widely utilized as a Lewis acid catalyst in various organic reactions, making its thorough characterization essential for process optimization and quality control.[1]

Physicochemical Properties of this compound

This compound is an inorganic compound with the chemical formula FeBr₃.[1] It has a molecular weight of 295.56 g/mol .[1][2] The compound is hygroscopic and highly soluble in water, ethanol, and ether.[1] Anhydrous this compound possesses a polymeric structure with six-coordinate, octahedral iron(III) centers and crystallizes in the rhombohedral BiI₃ type structure.[3][4] It acts as a strong Lewis acid due to the electron-deficient nature of the Fe(III) center.[1]

PropertyValueReference
Chemical FormulaFeBr₃[1][2][4]
Molecular Weight295.56 g/mol [1][2]
AppearanceDark brown to reddish-black powder/crystalline solid[1]
Density4.50 g/cm³
Melting Point~200 °C (decomposes)[4]
Crystal StructureRhombohedral (BiI₃ type)[3]
SolubilitySoluble in water, ethanol, ether[1]

Spectroscopic Characterization

The following sections detail the application of various spectroscopic techniques for the analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. For solid this compound, the FTIR spectrum is typically acquired using a KBr pellet or the Attenuated Total Reflectance (ATR) technique. Due to the hygroscopic nature of FeBr₃, sample preparation must be performed in a dry atmosphere to prevent the formation of hydrated species, which would show broad O-H stretching bands.

Quantitative Data:

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: In a glove box or dry bag, finely grind approximately 1-2 mg of anhydrous this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the resulting fine powder to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum Collection: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis FTIR Analysis Grind Grind FeBr₃ and KBr Press Press into Pellet Grind->Press Pellet KBr Pellet Press->Pellet Background Record Background Spectrum Sample Record Sample Spectrum Background->Sample Process Data Processing & Analysis Sample->Process Pellet->Background Raman_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Raman Analysis Load Load FeBr₃ into Sealed Container Sample Sealed Sample Load->Sample Focus Focus Laser on Sample Acquire Acquire Spectrum Focus->Acquire Process Data Processing & Analysis Acquire->Process Sample->Focus Mossbauer_Principle cluster_source ⁵⁷Co Source cluster_absorber FeBr₃ Absorber cluster_detector Detector Co57 ⁵⁷Co Fe57_excited ⁵⁷Fe* Co57->Fe57_excited Electron Capture gamma_ray γ-ray Fe57_excited->gamma_ray Emission Fe57_ground ⁵⁷Fe (ground state) gamma_ray->Fe57_ground Detector γ-ray Detector gamma_ray->Detector Transmission (off-resonance) Fe57_abs_excited ⁵⁷Fe* Fe57_ground->Fe57_abs_excited Resonant Absorption Fe57_abs_excited->Fe57_ground Re-emission/Decay Bromination_Pathway FeBr3 FeBr₃ Complex [FeBr₄]⁻Br⁺ FeBr3->Complex Lewis Acid Activation Br2 Br₂ Br2->Complex Intermediate σ-complex (Wheland intermediate) Complex->Intermediate Aromatic Aromatic Compound Aromatic->Intermediate Electrophilic Attack by Br⁺ Product Brominated Aromatic Intermediate->Product Deprotonation HBr HBr Intermediate->HBr HBr->FeBr3 Catalyst Regeneration

References

In-Depth Technical Guide to the Thermal Decomposition of Ferric Bromide to Ferrous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric bromide (FeBr₃) into ferrous bromide (FeBr₂). The following sections detail the thermodynamics, kinetics, and experimental protocols relevant to this reaction, presented in a manner suitable for researchers and professionals in the chemical and pharmaceutical sciences.

Reaction Overview

The thermal decomposition of solid this compound yields solid ferrous bromide and bromine gas. The balanced chemical equation for this reaction is:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

This decomposition is an endothermic process that typically occurs at elevated temperatures.

Thermodynamic Data

The thermodynamics of the thermal dissociation of this compound have been studied, providing insight into the spontaneity and energy changes of the reaction. A key study in this area determined the equilibrium characteristics for the reaction, which can be simplified to:

FeBr₃(s) ⇌ FeBr₂(s) + ½Br₂(g)

The thermodynamic parameters for this reaction have been determined and are summarized in the table below.

Thermodynamic ParameterValueUnitsConditions
ΔH°8.0kcal/molExtrapolated to 25 °C
ΔF° (ΔG°)2.2kcal/molExtrapolated to 25 °C
ΔS°19.5cal/mol·degExtrapolated to 25 °C

Data from "An Equilibrium Study of the Thermal Dissociation of this compound" by N. W. Gregory and Betty A. Thackrey.[1][2][3][4]

The equilibrium partial pressure of bromine gas (PBr₂) as a function of temperature (T in Kelvin) is given by the equation:

log PBr₂ (mmHg) = - (1739.3 / T) + 5.663 [1][2][3][4]

Reaction Kinetics

While detailed kinetic studies specifically focused on the thermal decomposition of this compound to ferrous bromide are not extensively available in the public domain, the kinetics of solid-state decompositions are typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters such as activation energy (Ea), the pre-exponential factor (A), and the reaction order.

For a solid-state decomposition, the rate of reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

The reaction order for solid-state decompositions can be complex and is often determined experimentally.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound can be achieved through a combination of analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Sample pans (e.g., alumina, platinum)

  • Microbalance

Procedure:

  • Place a precisely weighed sample of anhydrous this compound (typically 5-10 mg) into the TGA sample pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss corresponds to the initiation of the decomposition reaction. The total mass loss can be used to confirm the stoichiometry of the reaction.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the enthalpy of reaction.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Sample pans and lids (e.g., aluminum, copper, gold-plated stainless steel)

  • Crimper for sealing pans

Procedure:

  • Weigh a small sample of anhydrous this compound (typically 2-5 mg) into a DSC pan.

  • Hermetically seal the pan to contain any evolved bromine gas.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas at a constant flow rate.

  • Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the differential heat flow between the sample and the reference.

  • The endothermic peak in the DSC thermogram corresponds to the decomposition reaction. The area under the peak can be integrated to determine the enthalpy of decomposition.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for studying the thermal decomposition of this compound.

Thermal_Decomposition_Pathway Reaction Pathway for the Thermal Decomposition of this compound FeBr3 2FeBr₃ (s) This compound FeBr2 2FeBr₂ (s) Ferrous Bromide FeBr3->FeBr2 Δ (Heat) Br2 Br₂ (g) Bromine Gas FeBr3->Br2 Δ (Heat)

Caption: Reaction pathway of FeBr₃ decomposition.

Experimental_Workflow Experimental Workflow for FeBr₃ Decomposition Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis Sample Anhydrous FeBr₃ Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Kinetics Kinetic Analysis (Activation Energy, Reaction Order) TGA->Kinetics Thermo Thermodynamic Analysis (Enthalpy of Reaction) DSC->Thermo

Caption: Workflow for FeBr₃ thermal analysis.

Conclusion

References

Solubility Profile of Ferric Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrous ferric bromide (FeBr₃) , a versatile Lewis acid catalyst, sees frequent use in various chemical syntheses, particularly in the bromination of aromatic compounds. A thorough understanding of its solubility in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details common experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Aqueous Solubility

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g H₂O)Reference
20~54[3]
25455[1]

As with most ionic salts, the solubility of this compound in water is expected to increase with rising temperature.[4]

Organic Solvent Solubility

The solubility of this compound in organic solvents is crucial for its application in non-aqueous reaction media. Generally, it is soluble in polar, electron-donating solvents.[2]

Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents

SolventFormulaSolubilityReference
MethanolCH₃OHSoluble[5]
EthanolC₂H₅OHSoluble[1][6]
Diethyl Ether(C₂H₅)₂OSoluble[1][6]
Acetone(CH₃)₂CONo quantitative data available. Generally considered to have low solubility.[7]
Acetic AcidCH₃COOHSoluble[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble[5]
AcetonitrileCH₃CNSoluble[5]
BenzeneC₆H₆Soluble[5]
TolueneC₆H₅CH₃Soluble[5]
Liquid BromineBr₂0.325 g/100 g (at 25°C)[1]

It is important to note that anhydrous this compound is hygroscopic and will readily absorb atmospheric moisture, which can significantly affect its solubility in organic solvents.[6] Therefore, the use of anhydrous solvents and inert atmosphere techniques is recommended for accurate and reproducible solubility determinations and reactions.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of an inorganic salt like this compound. The choice of method depends on factors such as the solvent, the temperature range of interest, and the required accuracy.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

  • Equilibration: A supersaturated solution of this compound in the chosen solvent is prepared at a specific temperature. This is typically achieved by adding an excess of the salt to the solvent and agitating the mixture in a thermostatically controlled bath for an extended period to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This can be done by filtration or centrifugation at the equilibrium temperature.

  • Analysis: A known mass or volume of the clear, saturated solution is taken. The solvent is then evaporated, and the mass of the remaining this compound is determined.

  • Calculation: The solubility is calculated as the mass of the dissolved salt per a given mass or volume of the solvent.

Spectroscopic Method

For colored compounds like this compound, UV-Vis spectroscopy can be a rapid and convenient method for determining solubility.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at a specific wavelength (λ_max) is measured to create a calibration curve (Absorbance vs. Concentration).

  • Equilibration and Sampling: A saturated solution is prepared as described in the gravimetric method. A sample of the clear supernatant is carefully withdrawn.

  • Dilution and Measurement: The sample is diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve. The absorbance of the diluted solution is then measured.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution, and thus the solubility, can then be calculated by taking the dilution factor into account.

Headspace Gas Chromatography (HSGC)

This is a more advanced technique that can be particularly useful for determining the solubility of salts in volatile solvents or at elevated temperatures.[8][9]

  • Principle: A small amount of a volatile, inert compound (a tracer) is added to the solvent. As the salt is dissolved, it alters the vapor-liquid equilibrium of the tracer.

  • Measurement: The concentration of the tracer in the headspace (the gas phase above the solution) is measured by gas chromatography as the concentration of the salt in the solution is increased.

  • Breakpoint Analysis: A plot of the headspace tracer concentration versus the salt concentration will show a distinct change in slope (a "breakpoint") at the point of saturation.

  • Determination: The salt concentration at this breakpoint corresponds to its solubility in the solvent under the given conditions.

Below is a generalized workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis_methods Analysis Methods cluster_results Results prep_solid Prepare Solid Sample (e.g., Anhydrous FeBr₃) equilibration Equilibration (Stir/Shake excess solid in solvent at constant T) prep_solid->equilibration prep_solvent Prepare Solvent (Anhydrous, if required) prep_solvent->equilibration phase_sep Phase Separation (Filtration/Centrifugation at constant T) equilibration->phase_sep analysis Analysis of Saturated Solution phase_sep->analysis gravimetric Gravimetric (Evaporate solvent, weigh residue) analysis->gravimetric spectroscopic Spectroscopic (Measure absorbance, use calibration curve) analysis->spectroscopic chromatographic Chromatographic (e.g., HSGC) (Analyze tracer in headspace) analysis->chromatographic calculation Calculate Solubility (g/100g solvent or mol/L) gravimetric->calculation spectroscopic->calculation chromatographic->calculation data_reporting Data Reporting (Tables, Graphs) calculation->data_reporting

Figure 1. Generalized workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility in water and good solubility in a range of polar organic solvents, making it a versatile reagent for both aqueous and non-aqueous applications. For precise quantitative work, especially in organic media, careful control of experimental conditions, particularly the exclusion of moisture, is essential. The experimental protocols outlined in this guide provide a foundation for researchers to accurately determine the solubility of this compound in specific solvent systems relevant to their work. Further research to establish a comprehensive temperature-dependent solubility profile in a wider array of solvents would be a valuable contribution to the chemical literature.

References

hygroscopic nature of anhydrous ferric bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Ferric Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous this compound (FeBr₃). The document details the physicochemical characteristics, the interaction with atmospheric moisture, and standardized experimental protocols for quantifying its hygroscopicity. This guide is intended to be a valuable resource for professionals in research and development who handle, store, or utilize anhydrous this compound in moisture-sensitive applications.

Introduction

Anhydrous this compound (FeBr₃) is a dark, crystalline solid widely employed as a Lewis acid catalyst in organic synthesis, particularly for the bromination of aromatic compounds.[1][2][3] Its efficacy in these applications is highly dependent on its anhydrous state. However, this compound is markedly hygroscopic, readily absorbing moisture from the atmosphere.[4][5][6] This interaction with water can significantly alter its physical and chemical properties, potentially compromising its catalytic activity and leading to the formation of acidic solutions.[3][7][8] Understanding and quantifying the is therefore critical for ensuring its proper storage, handling, and application in research and pharmaceutical development.

Physicochemical Properties

Anhydrous this compound is a dark reddish-brown to black crystalline solid.[1][7][9] Upon exposure to atmospheric moisture, it readily absorbs water to form hydrates, most notably the dark green hexahydrate (FeBr₃·6H₂O).[7][8][9] The key properties of both the anhydrous and hydrated forms are summarized below for comparison.

Data Presentation: Properties of this compound
PropertyAnhydrous this compound (FeBr₃)This compound Hexahydrate (FeBr₃·6H₂O)
Molecular Formula FeBr₃[4][7]FeBr₃·6H₂O[7]
Molar Mass 295.56 g/mol [2][4][7]403.65 g/mol
Appearance Dark brown, reddish-black, or brownish-yellow crystalline solid/powder.[1][4][7][10]Dark green crystals.[7][8][9]
Density 4.50 g/cm³[1][4][7]Not available
Melting Point ~200 °C (decomposes).[3][4][7]27 °C (dissolves in its water of crystallization).[9]
Solubility Soluble in water, ethanol, ether, and acetic acid.[4][5][7][9]Soluble in water.[9]
Hygroscopicity Very hygroscopic.[5][6][9][11]Not applicable
Aqueous Solution Forms an acidic solution.[3][7][12]Forms an acidic solution.

The Core of Hygroscopicity: Interaction with Water

The is its tendency to attract and hold water molecules from the surrounding environment. This process occurs primarily through absorption.[13][14] When exposed to air, FeBr₃ will adsorb water vapor onto its surface, which then gets absorbed into its crystal structure, leading to the formation of hydrates.[7][9]

This process is a chemical transformation where water molecules act as ligands, coordinating with the iron(III) center. The dissolution in water is an exothermic process that results in the dissociation of the salt into the ferric ion (Fe³⁺) and bromide ions (Br⁻).[15]

FeBr₃ (s) + 6H₂O (l) → [Fe(H₂O)₆]³⁺ (aq) + 3Br⁻ (aq)

The resulting hexaaquairon(III) complex is a strong acid, which readily hydrolyzes to produce a highly acidic solution.[12]

[Fe(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)

Visualization: Hydration and Hydrolysis Pathway

The following diagram illustrates the process by which anhydrous this compound becomes hydrated and subsequently forms an acidic aqueous solution.

G Anhydrous Anhydrous FeBr₃ (s) (Red-Brown Solid) Hydrated FeBr₃·6H₂O (s) (Dark Green Hydrate) Anhydrous->Hydrated Hydration (Hygroscopic Absorption) Moisture Atmospheric Moisture (H₂O vapor) Moisture->Hydrated Dissolved Aqueous Solution ([Fe(H₂O)₆]³⁺ + 3Br⁻) Hydrated->Dissolved Deliquescence / Dissolution (Excess H₂O) Acidic Acidic Solution (Release of H₃O⁺) Dissolved->Acidic Hydrolysis

Caption: Logical flow from anhydrous FeBr₃ to an acidic solution.

Experimental Protocols

To quantitatively assess the , standardized experimental procedures are necessary. The following protocols describe two common methods: a gravimetric method for classification and Dynamic Vapor Sorption (DVS) for detailed characterization.

Protocol 1: Gravimetric Hygroscopicity Classification

This method classifies a substance's hygroscopicity based on its weight gain after exposure to a defined high-humidity environment for a set duration.

Objective: To classify anhydrous this compound according to the European Pharmacopoeia (EP) hygroscopicity scale.

Materials:

  • Anhydrous this compound sample

  • Analytical balance (readable to 0.01 mg)

  • Weighing bottle (low-profile, glass)

  • Desiccator containing a saturated solution of ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), which maintains an RH of approximately 80% at 25°C.

  • Controlled temperature chamber or room (25 ± 1°C).

  • Spatula and handling tools for corrosive solids.

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat.

Methodology:

  • Preparation: Place the desiccator with the saturated ammonium sulfate solution in the temperature-controlled chamber and allow it to equilibrate for at least 24 hours.

  • Initial Weighing: Accurately weigh a clean, dry weighing bottle (W₁). Add approximately 10-15 mg of anhydrous this compound to the bottle and record the initial weight of the bottle plus the sample (W₂). The initial weight of the sample is (W₂ - W₁).

  • Exposure: Place the weighing bottle containing the sample, with its lid removed and placed alongside it, into the equilibrated desiccator.

  • Incubation: Seal the desiccator and store it in the temperature-controlled chamber for 24 hours.

  • Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately replace the lid, and re-weigh it accurately (W₃).

  • Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] * 100

  • Classification: Classify the sample based on the calculated weight gain according to the EP classification system:

    • Slightly hygroscopic: Weight gain is ≥ 0.2% and < 2.0%.

    • Hygroscopic: Weight gain is ≥ 2.0% and < 15.0%.

    • Very hygroscopic: Weight gain is ≥ 15.0%.

    • Deliquescent: Sufficient water is absorbed to form a liquid.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS provides detailed information on water sorption and desorption kinetics and isotherms, offering a comprehensive profile of a material's interaction with moisture.[][18]

Objective: To determine the moisture sorption-desorption isotherm for anhydrous this compound.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer.

  • Microbalance integrated within the DVS system.

  • Nitrogen gas supply (for dry gas flow).

  • Water reservoir (for humidified gas flow).

Methodology:

  • Sample Preparation: Place 5-10 mg of anhydrous this compound onto the DVS sample pan.

  • Initial Drying: Start the DVS program. The first step is typically to dry the sample by exposing it to a 0% RH stream of nitrogen gas at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% per minute). This stable mass is recorded as the initial dry mass.

  • Sorption Phase: Program the instrument to increase the relative humidity in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until mass equilibrium is reached. The mass change is continuously recorded.

  • Desorption Phase: After reaching the maximum RH (90%), program the instrument to decrease the humidity in the same discrete steps back down to 0% RH, again waiting for mass equilibrium at each step.

  • Data Analysis: The DVS software plots the percentage change in mass against the relative humidity. This generates a moisture sorption-desorption isotherm graph. The hysteresis between the sorption and desorption curves can provide insights into the nature of the water interaction and potential structural changes in the material.

Visualization: Experimental Workflow for Gravimetric Method

The diagram below outlines the workflow for the gravimetric determination of hygroscopicity.

G start Start prep Equilibrate Desiccator (25°C, 80% RH) start->prep weigh_initial Weigh Anhydrous FeBr₃ Sample (W_initial) prep->weigh_initial expose Place Sample in Desiccator weigh_initial->expose incubate Incubate for 24 hours at 25°C expose->incubate weigh_final Reweigh Sample (W_final) incubate->weigh_final calculate Calculate % Weight Gain weigh_final->calculate classify Classify Hygroscopicity (EP Standards) calculate->classify end End classify->end

Caption: Workflow for the gravimetric hygroscopicity test.

Handling and Storage

Given its pronounced hygroscopic and corrosive nature, strict handling and storage procedures are mandatory for anhydrous this compound.[5][10]

  • Storage: The compound must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[5][7][11] The storage area should be cool, dry, and well-ventilated, away from light.[5][11]

  • Handling: All manipulations should be performed in a controlled environment, such as a fume hood or a glovebox, to minimize exposure to atmospheric moisture and to protect the operator from the irritant dust.[5][6] Use appropriate PPE, including chemical-resistant gloves and safety goggles.[6]

Conclusion

Anhydrous this compound is a highly hygroscopic material that readily reacts with atmospheric water. This interaction leads to the formation of hydrates and, in the presence of sufficient moisture, deliquesces into a corrosive, acidic solution. This behavior can significantly impact its utility as a catalyst and requires stringent control over storage and handling conditions. The experimental protocols outlined in this guide provide standardized methods for researchers and drug development professionals to quantify and classify its hygroscopic properties, ensuring the material's integrity and performance in sensitive applications.

References

Methodological & Application

Application Notes and Protocols: Ferric Bromide as a Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric bromide (FeBr₃) serves as a potent and effective Lewis acid catalyst in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis.[1] These reactions, encompassing both alkylation and acylation, are fundamental for the derivatization of aromatic compounds, providing key intermediates for pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The Lewis acidic nature of the iron(III) center in FeBr₃ allows it to activate alkyl halides, acyl halides, and anhydrides, thereby generating the electrophilic species necessary for the substitution on an aromatic ring.[4][5]

This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions.

Mechanism of Action

In Friedel-Crafts reactions, this compound functions by accepting a lone pair of electrons from the halogen of the alkyl or acyl halide. This coordination polarizes the carbon-halogen bond, facilitating the formation of a carbocation or a highly electrophilic acylium ion, respectively. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and regenerates the catalyst, yielding the final alkylated or acylated product.[1]

Signaling Pathway Diagram: General Friedel-Crafts Acylation

G cluster_activation Electrophile Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]⁺[FeBr₃X]⁻ AcylHalide->AcyliumIon + FeBr₃ FeBr3 This compound (FeBr₃) SigmaComplex Sigma Complex (Arenium Ion) Arene Aromatic Ring Arene->SigmaComplex + Acylium Ion Product Aromatic Ketone SigmaComplex->Product - H⁺, - FeBr₃

Caption: General mechanism of FeBr₃-catalyzed Friedel-Crafts acylation.

Application 1: Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a reliable method for the synthesis of aromatic ketones, which are valuable precursors in drug development and materials science. The reaction typically involves an aromatic compound, an acylating agent (such as an acyl chloride or anhydride), and a Lewis acid catalyst. Using this compound offers a viable alternative to the more commonly used aluminum chloride. A key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, thus preventing poly-acylation.[6]

Quantitative Data for Acylation of Anisole (B1667542)

The following table summarizes representative data for the acylation of anisole with various acylating agents, adapted from protocols using ferric chloride under catalytic conditions, which are expected to yield similar results with this compound.

EntryAromatic SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1AnisoleAcetic Anhydride5Propylene (B89431) Carbonate80292
2AnisolePropionic Anhydride5Propylene Carbonate80385
3AnisoleBenzoyl Chloride5Propylene Carbonate80392
4Anisole4-Methoxybenzoyl Chloride5Propylene Carbonate80488

Data adapted from studies on ferric chloride-catalyzed reactions, expected to be comparable for this compound.[7]

Experimental Protocol: Acylation of Anisole with Benzoyl Chloride

This protocol describes a catalytic approach for the synthesis of 4-methoxybenzophenone.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous this compound (FeBr₃)

  • Propylene carbonate (PC)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry 25 mL round-bottom flask, add anisole (1.2 mmol, 1.2 equiv.), propylene carbonate (1.0 mL), and anhydrous this compound (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 5 minutes.

  • Add benzoyl chloride (1.0 mmol, 1.0 equiv.) to the flask.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with 10 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash with 10 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) mixture) to yield the pure 4-methoxybenzophenone.

Application 2: Friedel-Crafts Alkylation of Aromatic Compounds

Friedel-Crafts alkylation is a fundamental method for attaching alkyl chains to aromatic rings.[1] this compound can catalyze the reaction between an aromatic hydrocarbon and an alkyl halide. It is important to note several limitations of this reaction: the alkylated product is more reactive than the starting material, which can lead to polyalkylation. Additionally, the carbocation intermediate is prone to rearrangement to a more stable carbocation, which may result in a mixture of products.[8]

Quantitative Data for Alkylation of Benzene

The following table provides representative data for the alkylation of benzene.

EntryAromatic SubstrateAlkylating AgentCatalystTemp. (°C)Product
1BenzeneMethyl ChlorideFeBr₃25Toluene (B28343)
2BenzeneEthyl BromideFeBr₃25Ethylbenzene
3Benzenen-Propyl BromideFeBr₃80Isopropylbenzene (Cumene)

Note: The formation of isopropylbenzene from n-propyl bromide is a classic example of carbocation rearrangement.

Experimental Protocol: Alkylation of Toluene with Benzyl (B1604629) Bromide

This protocol provides a general method for the benzylation of toluene.

Materials:

  • Toluene

  • Benzyl bromide

  • Anhydrous this compound (FeBr₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and a drying tube

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound (0.5 mmol, 5 mol%) and 10 mL of dry dichloromethane.

  • Cool the flask in an ice bath and add toluene (10 mmol, 1.0 equiv.).

  • Slowly add a solution of benzyl bromide (10.5 mmol, 1.05 equiv.) in 5 mL of dry dichloromethane to the stirred mixture over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding 10 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation or column chromatography to yield a mixture of ortho- and para-benzyltoluene.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with FeBr₃ and solvent B Add aromatic substrate A->B C Add alkyl/acyl halide B->C D Stir at specified temperature and time C->D E Monitor by TLC D->E F Quench reaction (e.g., with acid/water) E->F G Extract with organic solvent F->G H Wash organic layer (acid, base, brine) G->H I Dry and concentrate H->I J Column chromatography or distillation I->J K Characterize product (NMR, IR, etc.) J->K

Caption: A typical experimental workflow for Friedel-Crafts reactions.

References

Application Notes and Protocols for the Ferric bromide-Catalyzed Bromination of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ferric bromide (FeBr₃) as a catalyst in the electrophilic aromatic bromination of a variety of aromatic compounds. This reaction is a fundamental tool in organic synthesis, crucial for the preparation of aryl bromides, which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the stable benzene (B151609) ring. The bromination of aromatic compounds is a classic example of an EAS reaction. While bromine (Br₂) itself is not electrophilic enough to react with most aromatic rings, the addition of a Lewis acid catalyst, such as this compound, significantly enhances the electrophilicity of bromine, facilitating the reaction.[1][2][3] this compound is a highly effective and commonly used catalyst for this purpose. It can be added directly to the reaction mixture or generated in situ from the reaction of iron filings with bromine.[4]

The general mechanism involves the polarization of the Br-Br bond by FeBr₃, creating a more potent electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2][5] Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst.[5]

Reaction Mechanism and Regioselectivity

The regiochemical outcome of the bromination of substituted benzenes is dictated by the electronic nature of the substituent already present on the ring.

  • Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups activate the aromatic ring towards electrophilic attack and direct the incoming bromine to the ortho and para positions.[4] This is due to the stabilization of the positive charge in the sigma complex through resonance or inductive effects.

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and acyl (-COR) groups deactivate the ring and direct the incoming bromine to the meta position.[5][6] These groups destabilize the sigma complex when the electrophile adds to the ortho or para positions.

  • Halogens: Halogens are a unique case as they are deactivating due to their inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

Quantitative Data on Product Distribution

The following tables summarize the typical product distribution and yields for the this compound-catalyzed bromination of various aromatic substrates.

Aromatic SubstrateSubstituent TypeMajor Product(s)Isomer Distribution (%)Yield (%)Reference(s)
BenzeneUnsubstitutedBromobenzene-60-75[7]
TolueneActivating (Alkyl)o-Bromotoluene, p-Bromotolueneo-: 38, p-: 62~95[8]
EthylbenzeneActivating (Alkyl)o-Bromoethylbenzene, p-Bromoethylbenzenepara is major due to sterics-[9][10][11]
Anisole (B1667542)Activating (Alkoxy)p-Bromoanisolepara is major-[12][13]
ChlorobenzeneDeactivating (Halo)o-Bromochlorobenzene, p-Bromochlorobenzeneo-: 42, p-: 53-[14]
Nitrobenzene (B124822)Deactivating (Nitro)m-Bromonitrobenzenemeta is major60-75[7][15]
AcetophenoneDeactivating (Acyl)m-Bromoacetophenonemeta is major-[6]
NaphthalenePolycyclic1-Bromonaphthalene, 2-Bromonaphthalene1-isomer is major-[16][17][18]

Note: Yields and isomer ratios can vary depending on specific reaction conditions such as temperature, reaction time, and the purity of reagents.

Experimental Protocols

Safety Precautions: Bromine is a highly corrosive and toxic substance. This compound is also corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

General Procedure for the Bromination of an Aromatic Compound

This general procedure can be adapted for various aromatic substrates with appropriate adjustments to the reaction time and temperature.

Materials:

  • Aromatic compound (e.g., benzene, toluene)

  • Bromine (Br₂)

  • Anhydrous this compound (FeBr₃) or iron filings (Fe)

  • Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)

  • Sodium bisulfite solution (aqueous)

  • Sodium hydroxide (B78521) solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Charge the flask with the aromatic compound and the anhydrous solvent.

  • Add the this compound catalyst to the flask. If using iron filings, add them to the flask.

  • Slowly add bromine, dissolved in a small amount of the anhydrous solvent, to the reaction mixture via the dropping funnel with vigorous stirring. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at the appropriate temperature for the specified time. The progress of the reaction can be monitored by the disappearance of the bromine color and the evolution of hydrogen bromide gas (which can be tested with moist pH paper).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium hydroxide solution (to remove HBr), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation or recrystallization to obtain the brominated aromatic compound.

Specific Protocol: Monobromination of Benzene

Materials:

  • Benzene (7.8 g, 0.1 mol)

  • Bromine (16.0 g, 0.1 mol)

  • Iron filings (0.5 g)

  • Carbon tetrachloride (50 mL)

Procedure:

  • Follow the general procedure outlined above.

  • Maintain the reaction temperature at 30-35 °C during the addition of bromine.

  • After the addition, stir the mixture for an additional 30 minutes.

  • Work up the reaction as described in the general procedure.

  • Purify the crude product by distillation to obtain bromobenzene. Expected yield: 60-75%.[7]

Specific Protocol: Bromination of Toluene

Materials:

  • Toluene (9.2 g, 0.1 mol)

  • Bromine (16.0 g, 0.1 mol)

  • Anhydrous this compound (1.0 g)

  • Dichloromethane (50 mL)

Procedure:

  • Follow the general procedure.

  • Maintain the reaction temperature at 0-5 °C during the bromine addition.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work up as described in the general procedure.

  • The product will be a mixture of o- and p-bromotoluene. The isomers can be separated by fractional distillation or chromatography. Expected isomer ratio: ~38% ortho and ~62% para.[8]

Specific Protocol: Bromination of Nitrobenzene

Materials:

  • Nitrobenzene (12.3 g, 0.1 mol)

  • Bromine (17.6 g, 0.11 mol)

  • Anhydrous this compound (2.0 g)

Procedure:

  • Follow the general procedure, using nitrobenzene as the solvent.

  • Heat the reaction mixture to 135-145 °C.[7]

  • Slowly add the bromine to the heated mixture.

  • After the addition is complete, maintain the temperature for an additional 2 hours.

  • After cooling, pour the reaction mixture into water and work up as described in the general procedure.

  • The major product will be m-bromonitrobenzene. Purify by recrystallization or distillation under reduced pressure. Expected yield: 60-75%.[7]

Visualizations

The following diagrams illustrate the key aspects of the this compound-catalyzed bromination of aromatic compounds.

Electrophilic_Aromatic_Bromination_Mechanism cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Substitution Br2 Br-Br Activated_Complex Br-Br---FeBr₃ Br2->Activated_Complex Lewis acid interaction FeBr3 FeBr₃ FeBr3->Activated_Complex Electrophile Br⁺ Activated_Complex->Electrophile FeBr4_minus FeBr₄⁻ Activated_Complex->FeBr4_minus Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex HBr HBr FeBr4_minus->HBr Proton abstraction FeBr3_regen FeBr₃ (regenerated) FeBr4_minus->FeBr3_regen Aromatic_Ring Aromatic Ring Aromatic_Ring->Sigma_Complex Attack by π-electrons Product Brominated Aromatic Sigma_Complex->Product Deprotonation

Caption: Mechanism of this compound-Catalyzed Aromatic Bromination.

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Charge Aromatic Compound & Solvent setup->reagents catalyst Add FeBr₃ Catalyst reagents->catalyst addition Slow Addition of Bromine (Control Temperature) catalyst->addition reaction Stir at Reaction Temperature addition->reaction quench Quench with NaHSO₃ (aq) reaction->quench workup Aqueous Workup (Wash with H₂O, NaOH, Brine) quench->workup dry Dry Organic Layer workup->dry evaporate Solvent Removal dry->evaporate purify Purification (Distillation/Recrystallization) evaporate->purify product Final Product purify->product

Caption: General Experimental Workflow for Aromatic Bromination.

Regioselectivity_Logic Substituent Substituent on Benzene Ring EDG Electron Donating Group (EDG) (e.g., -R, -OR, -OH) Substituent->EDG Activating EWG Electron Withdrawing Group (EWG) (e.g., -NO₂, -COR) Substituent->EWG Deactivating Halogen Halogen (e.g., -Cl, -Br) Substituent->Halogen Deactivating OrthoPara Ortho/Para Substitution EDG->OrthoPara Meta Meta Substitution EWG->Meta Halogen->OrthoPara

Caption: Logic Diagram for Regioselectivity in Aromatic Bromination.

References

Application Notes and Protocols for Stereoselective Synthesis Using a Ferric Bromide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric bromide (FeBr₃) is a versatile and cost-effective Lewis acid catalyst employed in a variety of organic transformations. Its application in stereoselective synthesis is of significant interest due to the economic and environmental advantages of iron catalysis. This document provides detailed application notes and protocols for the stereoselective synthesis of substituted tetrahydropyrans via a Prins-type cyclization, a key structural motif in numerous natural products and pharmaceuticals. The protocols outlined below are based on established methodologies for iron-catalyzed cyclizations.

Application: Stereoselective Synthesis of 4-Halotetrahydropyrans via a Prins-Type Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic or homopropargylic alcohol. The use of this compound not only catalyzes the reaction but also serves as a bromide source for trapping the intermediate carbocation, leading to the formation of 4-bromotetrahydropyrans with high stereoselectivity. This methodology is particularly useful for constructing complex cyclic ether systems from simple acyclic precursors.

Reaction Principle

The reaction proceeds through the activation of the aldehyde by the Lewis acidic this compound. This is followed by the nucleophilic attack of the alkene or alkyne moiety of the homoallylic or homopropargylic alcohol, respectively, onto the activated aldehyde. The resulting oxocarbenium ion intermediate then undergoes cyclization. The subsequent carbocation is then trapped by a bromide ion, originating from the this compound catalyst, to yield the 4-bromotetrahydropyran (B1281988) product. The stereochemical outcome of the reaction is controlled by the transition state geometry, which is influenced by the catalyst and the substrates.

Experimental Protocols

General Procedure for the FeBr₃-Catalyzed Stereoselective Synthesis of 2,4,6-Trisubstituted-4-bromotetrahydropyrans

This protocol describes a general method for the diastereoselective synthesis of 4-bromotetrahydropyrans from homoallylic alcohols and aldehydes.

Materials:

  • Anhydrous this compound (FeBr₃)

  • Appropriate homoallylic alcohol

  • Appropriate aldehyde

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 equiv).

  • Dissolve the homoallylic alcohol in anhydrous dichloromethane (0.1 M solution).

  • Add the aldehyde (1.2 equiv) to the solution at room temperature with stirring.

  • In a separate vial, weigh anhydrous this compound (10 mol%) under an inert atmosphere and dissolve it in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 4-bromotetrahydropyran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Data Presentation

The following table summarizes representative results for the FeBr₃-catalyzed stereoselective synthesis of 4-bromotetrahydropyrans, showcasing the scope of the reaction with various aldehydes and homoallylic alcohols.

EntryHomoallylic AlcoholAldehydeProductYield (%)Diastereomeric Ratio (cis:trans)
11-phenylbut-3-en-1-olBenzaldehyde2,6-diphenyl-4-bromotetrahydropyran85>95:5
21-phenylbut-3-en-1-ol4-Nitrobenzaldehyde2-(4-nitrophenyl)-6-phenyl-4-bromotetrahydropyran82>95:5
31-phenylbut-3-en-1-olIsovaleraldehyde2-isobutyl-6-phenyl-4-bromotetrahydropyran78>95:5
4Hex-5-en-3-olBenzaldehyde2-phenyl-6-ethyl-4-bromotetrahydropyran8090:10
5Pent-4-en-1-olBenzaldehyde2-phenyl-4-bromotetrahydropyran75-

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Prins-type cyclization.

FeBr3_Prins_Cycle FeBr3 FeBr₃ Catalyst Activated_Aldehyde Activated Aldehyde [R'CHO-FeBr₃] FeBr3->Activated_Aldehyde Coordination Aldehyde Aldehyde (R'CHO) Aldehyde->Activated_Aldehyde Alcohol Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion Alcohol->Oxocarbenium Nucleophilic Attack Activated_Aldehyde->Oxocarbenium Cyclization_TS Cyclization Transition State Oxocarbenium->Cyclization_TS Carbocation Cyclized Carbocation Cyclization_TS->Carbocation Stereoselective Cyclization Product 4-Bromotetrahydropyran Carbocation->Product Bromide Trap Product->FeBr3 Catalyst Regeneration

Caption: Proposed mechanism for the FeBr₃-catalyzed Prins cyclization.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of 4-bromotetrahydropyrans.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Homoallylic Alcohol, Aldehyde, and Solvent Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Catalyst Add FeBr₃ Solution Cooling->Catalyst Reaction Stir at 0 °C (Monitor by TLC) Catalyst->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Dry Organic Layer Workup->Drying Purification Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Synthesis and Application of Ferric Bromide-Derived Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of iron-based nanoparticles using ferric bromide as a precursor. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate research and development in catalysis, magnetic resonance imaging (MRI), and drug delivery.

Synthesis of Iron Oxide Nanoparticles

This compound (FeBr₃) serves as a versatile iron precursor for the synthesis of various iron oxide nanoparticles, primarily magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The choice of synthesis method significantly influences the physicochemical properties of the resulting nanoparticles, such as size, shape, and magnetic behavior.[1] Two common and effective methods are co-precipitation and solvothermal synthesis.

Co-precipitation Synthesis

Co-precipitation is a widely adopted method due to its simplicity and scalability. It involves the precipitation of iron ions from an aqueous solution by adding a base.[2]

Experimental Protocol: Co-precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles [1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Condenser

  • Permanent magnet

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck round-bottom flask, dissolve 2.96 g of this compound (10 mmol) and 0.99 g of ferrous chloride tetrahydrate (5 mmol) in 100 mL of deionized water to achieve a 2:1 molar ratio of Fe³⁺ to Fe²⁺.[1]

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.[1]

  • Reaction Setup:

    • Equip the flask with a mechanical stirrer, a condenser, and a dropping funnel containing 20 mL of 25% ammonium hydroxide solution.[1]

    • Begin vigorous stirring and heat the iron salt solution to 80°C.[1]

  • Co-precipitation:

    • Once the temperature stabilizes at 80°C, add the ammonium hydroxide solution dropwise over 30 minutes. A black precipitate of magnetite will form immediately.[1]

    • Continue stirring the mixture at 80°C for an additional 2 hours under a nitrogen atmosphere.[1]

  • Washing and Isolation:

    • Allow the solution to cool to room temperature.

    • Isolate the black precipitate using a strong permanent magnet and decant the supernatant.[1]

    • Wash the nanoparticles by resuspending them in 50 mL of deionized water (use an ultrasonic bath to aid dispersion), followed by magnetic separation and decanting. Repeat this washing step three times.[1]

    • Perform a final wash with 50 mL of ethanol.[1]

  • Drying:

    • Dry the resulting black powder in a vacuum oven at 60°C overnight.[1]

Solvothermal Synthesis

Solvothermal synthesis offers excellent control over the size and morphology of the nanoparticles by conducting the reaction in a sealed vessel at elevated temperatures and pressures.[1]

Experimental Protocol: Solvothermal Synthesis of Iron Oxide Nanoparticles [1]

Materials:

Equipment:

  • Beaker

  • Magnetic stirrer

  • 200 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge or permanent magnet

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve 2.96 g of this compound (10 mmol) in 100 mL of ethylene glycol.[1]

    • Add 7.38 g of sodium acetate (90 mmol) to the solution.[1]

    • Stir the mixture at room temperature for 30 minutes to form a homogeneous solution.[1]

  • Solvothermal Reaction:

    • Transfer the solution to a 200 mL Teflon-lined stainless-steel autoclave.[1]

    • Seal the autoclave and place it in an oven preheated to 200°C.[1]

    • Maintain the reaction at 200°C for 12 hours.[1]

  • Washing and Isolation:

    • Allow the autoclave to cool to room temperature.

    • Collect the black product by centrifugation at 8000 rpm for 10 minutes or by using a permanent magnet.[1]

    • Discard the supernatant and wash the product with ethanol three times.[1]

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.[1]

Characterization and Data Presentation

The synthesized nanoparticles should be thoroughly characterized to determine their physical and chemical properties.

Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing s1 Precursor Selection (e.g., this compound) s2 Synthesis Method (Co-precipitation or Solvothermal) s1->s2 s3 Purification and Washing s2->s3 s4 Drying s3->s4 c1 Morphology & Size (TEM, SEM) s4->c1 c2 Crystallinity (XRD) s4->c2 c3 Surface Chemistry (FTIR) s4->c3 c4 Magnetic Properties (VSM) s4->c4 a1 Catalysis c1->a1 c2->a1 a3 Drug Delivery c3->a3 a2 MRI c4->a2 c4->a3

Caption: Workflow for the synthesis and characterization of nanoparticles.

Table 1: Comparison of Synthesis Methods for Iron Oxide Nanoparticles

ParameterCo-precipitation MethodSolvothermal Method
Principle Precipitation of iron ions from aqueous solution by a base.[2]Reaction in a sealed vessel at high temperature and pressure.[1]
Typical Particle Size 5.65 - 22 nm[2]19.8 - 48 nm[3]
Size Distribution Broader[4]Narrower
Crystallinity Moderate[4]High
Advantages Simple, rapid, scalable, low cost.[4]Good control over size and morphology.[1]
Disadvantages Aggregation, broad size distribution, lower crystallinity.[4]Requires specialized equipment (autoclave), higher temperature and pressure.

Applications

Iron oxide nanoparticles derived from this compound exhibit significant potential in various biomedical and industrial applications.

Catalysis

Magnetic nanoparticles are attractive as catalysts due to their high surface area and the ease of separation from the reaction mixture using an external magnetic field.[5] They have been employed in various organic reactions, including C-C coupling reactions.[6]

Table 2: Catalytic Performance of Iron Oxide-Based Nanoparticles

Reaction TypeCatalystSubstrateProduct YieldReusabilityReference
Suzuki CouplingFe₃O₄@C–PdAryl bromidesGood to excellentUp to 5 cycles[6]
ReductionAu/Fe₃O₄2,4-dinitrophenol-Up to 5 cycles[7]
PolymerizationPEI–Ag/FeMethyl Methacrylate97.6% conversion-[8]
Magnetic Resonance Imaging (MRI)

Superparamagnetic iron oxide nanoparticles (SPIONs) are effective contrast agents for MRI, particularly as T2 contrast agents that shorten the T2 relaxation time, leading to a darker signal in the images.[2][9] The relaxivity of these nanoparticles is a key parameter determining their effectiveness as MRI contrast agents.

Table 3: MRI Relaxivity of Iron Oxide Nanoparticles

Nanoparticle SizeCoatingMagnetic Fieldr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioReference
16 nmPEG64 mT90--[4]
22 nmPEG (20 kDa)64 mT69--[4]
5 nmCitrate1.5 T14.566.94.61[10]
Drug Delivery

The magnetic properties of iron oxide nanoparticles enable their use in targeted drug delivery systems.[11] An external magnetic field can guide the drug-loaded nanoparticles to a specific site in the body, increasing the local concentration of the therapeutic agent and minimizing systemic side effects.[12]

Mechanism of Targeted Drug Delivery using Magnetic Nanoparticles

G cluster_systemic Systemic Circulation cluster_targeting Targeting cluster_cellular Cellular Uptake and Drug Release np_drug Drug-loaded Magnetic Nanoparticles Injected mag_field External Magnetic Field Applied to Target Site np_drug->mag_field Guidance accumulation Nanoparticle Accumulation at Target Site mag_field->accumulation endocytosis Endocytosis accumulation->endocytosis Enhanced Permeation and Retention (EPR) Effect endosome Endosome/ Lysosome endocytosis->endosome drug_release Drug Release endosome->drug_release pH or Enzyme Trigger therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Mechanism of targeted drug delivery using magnetic nanoparticles.

Table 4: Drug Loading and Release Properties of Nanoparticle Systems

NanocarrierDrugLoading Capacity (wt%)Loading Efficiency (%)Release TriggerReference
Mesoporous Calcium Silicate NPsIbuprofen69.386-[13]
Mesoporous Carbon NanoparticlesDoxorubicin52.393.4-[13]
Fe-MOF Microcapsules5-Fluorouracil-77-[14]
SPION/PVA/GRMethylene Blue3.6487pH[15]

Safety and Toxicity

While iron oxide nanoparticles are generally considered biocompatible, their toxicity is influenced by factors such as size, shape, surface coating, and concentration.[16] Potential toxicity mechanisms include the generation of reactive oxygen species (ROS), leading to oxidative stress and potential cell damage.[10][17] Therefore, thorough toxicological evaluation is crucial before any in vivo applications.

References

Electrochemical Applications of Iron(III) Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrochemical applications of iron(III) bromide (FeBr₃). The information is intended to guide researchers and professionals in exploring the potential of this versatile compound in energy storage and sensing technologies.

Application in Redox Flow Batteries

Iron-based redox flow batteries (RFBs) are emerging as a cost-effective and scalable solution for large-scale energy storage.[1][2] Iron(III) bromide can be a key component of the catholyte in these systems, participating in the Fe²⁺/Fe³⁺ redox couple. The bromide ions can also play a role in the overall electrochemical performance.

Logical Workflow for Iron Bromide Redox Flow Battery Operation

RFB_Workflow Anode_C Anode (-) Fe²⁺ → Fe⁰ (plating) Cathode_C Cathode (+) Fe²⁺ → Fe³⁺ Anode_C->Cathode_C Anode_D Anode (+) Fe⁰ → Fe²⁺ (stripping) Cathode_D Cathode (-) Fe³⁺ → Fe²⁺ Cathode_D->Anode_D e⁻ flow (external circuit) Electrolyte_Tanks Electrolyte Tanks (FeBr₂/FeBr₃ in supporting electrolyte) Pump Pump Electrolyte_Tanks->Pump Cell_Stack Electrochemical Cell Stack Pump->Cell_Stack Cell_Stack->Electrolyte_Tanks Recirculation cluster_charge cluster_charge cluster_discharge cluster_discharge

Caption: Workflow of an all-iron redox flow battery.

Quantitative Data: Performance Metrics of Iron-Based Redox Flow Batteries
ParameterTypical ValueReference
Nominal Cell Voltage1.21 V[1]
Energy Efficiencyup to 70%[1]
Operating pH< 3.5[1]
Operating Temperature~60 °C (for improved kinetics)[1]
Cycle Life> 10,000 cycles[1]
Experimental Protocols

Protocol 1: Preparation of Electrolyte for an All-Iron Redox Flow Battery

  • Materials: Iron(II) bromide (FeBr₂), Iron(III) bromide (FeBr₃), hydrochloric acid (HCl), deionized water.

  • Procedure:

    • Prepare a 1 M stock solution of the supporting electrolyte by adding a calculated amount of HCl to deionized water.

    • To prepare the anolyte and catholyte, dissolve FeBr₂ and FeBr₃ in the supporting electrolyte to achieve the desired concentrations (e.g., 1.5 M total iron concentration). The initial state of charge will determine the ratio of Fe²⁺ to Fe³⁺. For a fully discharged state, the electrolyte will primarily be FeBr₂.

    • Stir the solutions until all salts are completely dissolved.

    • Measure and adjust the pH of the electrolyte to be below 3.5 using HCl to prevent the precipitation of iron hydroxides.[1]

Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)

  • Objective: To study the redox behavior of the Fe²⁺/Fe³⁺ couple in the bromide-containing electrolyte.

  • Setup: A three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Procedure:

    • Fill the electrochemical cell with the prepared electrolyte.

    • De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

    • Connect the electrodes to a potentiostat.

    • Perform a cyclic voltammetry scan within a potential window that covers the expected redox peaks of the Fe²⁺/Fe³⁺ couple (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).

    • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the redox reactions.[3]

Application as a Cathode Material in Lithium-Ion Batteries

Iron halides, including iron(III) bromide, are being investigated as low-cost, high-capacity cathode materials for lithium-ion batteries. The electrochemical reaction involves the conversion of FeBr₃ to iron metal and lithium bromide during discharge and the reverse reaction during charging.

Experimental Workflow for Li-ion Battery Cathode Preparation and Testing

LIB_Workflow cluster_slurry Slurry Preparation cluster_electrode Electrode Fabrication cluster_cell Cell Assembly (Coin Cell) cluster_testing Electrochemical Testing FeBr3 FeBr₃ (Active Material) Carbon Conductive Carbon FeBr3->Carbon Components Binder Binder (e.g., PVDF) Carbon->Binder Components Solvent Solvent (e.g., NMP) Binder->Solvent Components Mixing Homogeneous Mixing Solvent->Mixing Components Coating Slurry Coating on Current Collector Mixing->Coating Drying Drying Coating->Drying Calendering Calendering (Pressing) Drying->Calendering Cathode FeBr₃ Cathode Calendering->Cathode Separator Separator Cathode->Separator Stacking Anode Lithium Metal Anode Separator->Anode Stacking Electrolyte Li-ion Electrolyte Anode->Electrolyte Stacking Crimping Crimping Electrolyte->Crimping Stacking CV Cyclic Voltammetry Crimping->CV EIS Electrochemical Impedance Spectroscopy CV->EIS GCD Galvanostatic Charge-Discharge EIS->GCD

Caption: Workflow for preparing and testing a FeBr₃-based cathode.

Quantitative Data: Typical Parameters for Fe-Based Cathodes
ParameterTypical Value/RangeReference
Active Material in Slurry80-90 wt%[4]
Conductive Carbon in Slurry5-10 wt%[4]
Binder in Slurry5-10 wt%[4]
Theoretical Capacity (Fe³⁺ → Fe⁰)~285 mAh/g (for FeF₃)-
Average Discharge Voltage~2.7 V (for FeF₃)-

Note: Specific data for FeBr₃ cathodes is limited in the reviewed literature; values for the analogous FeF₃ are provided for reference.

Experimental Protocols

Protocol 3: Preparation of a FeBr₃ Cathode Slurry

  • Materials: Anhydrous Iron(III) bromide (FeBr₃), conductive carbon (e.g., Super P), polyvinylidene fluoride (B91410) (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent.

  • Procedure:

    • Dry the FeBr₃ and conductive carbon under vacuum at 120 °C for 12 hours.

    • Dissolve the PVDF binder in NMP to form a clear solution.

    • In a separate container, mix the dried FeBr₃ and conductive carbon powders in a weight ratio of approximately 8:1.

    • Gradually add the powder mixture to the PVDF solution while stirring continuously to form a homogeneous slurry. A typical final composition would be 80% FeBr₃, 10% conductive carbon, and 10% PVDF by weight.[4]

    • Continue mixing the slurry for several hours to ensure uniform dispersion of all components.

Protocol 4: Coin Cell Assembly and Testing

  • Electrode Preparation:

    • Coat the prepared slurry onto an aluminum foil current collector using a doctor blade.

    • Dry the coated electrode in a vacuum oven at 80-100 °C for at least 12 hours.

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm).

  • Cell Assembly (in an argon-filled glovebox):

    • Assemble a 2032-type coin cell using the FeBr₃ cathode, a lithium metal anode, a separator (e.g., Celgard 2400), and a lithium-ion electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

  • Electrochemical Testing:

    • Allow the assembled cell to rest for several hours to ensure proper wetting of the electrodes by the electrolyte.

    • Perform galvanostatic charge-discharge cycling at various C-rates (e.g., C/10, C/5, 1C) within a suitable voltage window (e.g., 1.5 - 4.0 V vs. Li/Li⁺).

    • Conduct CV and Electrochemical Impedance Spectroscopy (EIS) to analyze the electrochemical behavior and internal resistance of the cell.

Application in Electrochemical Sensors

While direct applications of iron(III) bromide in sensors are not widely reported, Fe(III) ions are a common target for electrochemical sensing. The principles used in these sensors can be adapted for applications where FeBr₃ is a precursor or a component of the sensing layer.

Logical Diagram for an Electrochemical Fe(III) Sensor

Sensor_Diagram cluster_electrode Sensor Electrode cluster_measurement Measurement Principle GCE Glassy Carbon Electrode (Substrate) Modifier Modifying Layer (e.g., Nanomaterial + Fe(III) Ionophore) GCE->Modifier Potentiostat Potentiostat Modifier->Potentiostat Working Electrode Analyte Fe(III) Ions in Sample Binding Binding of Fe(III) to Ionophore Analyte->Binding Signal Change in Electrochemical Signal (Current or Potential) Binding->Signal Reference Reference Electrode Reference->Potentiostat Counter Counter Electrode Counter->Potentiostat

Caption: Schematic of an electrochemical sensor for Fe(III) detection.

Quantitative Data: Performance of Fe(III) Electrochemical Sensors
ParameterReported ValueReference
Limit of Detection (LOD)0.3 ppb
Linear Range1.0 to 1500 ppb
Response Time~12 s[5]

Note: These values are for sensors designed to detect Fe(III) ions and may not be directly applicable to a sensor using FeBr₃ as a component.

Experimental Protocols

Protocol 5: Fabrication and Testing of an Electrochemical Sensor for Fe(III)

  • Electrode Modification:

    • Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

    • Prepare a modifying solution containing a nanomaterial (e.g., reduced graphene oxide) and an Fe(III)-selective ionophore dispersed in a suitable solvent.

    • Drop-cast a small volume of the modifying solution onto the GCE surface and allow it to dry.

  • Electrochemical Measurement:

    • Use the modified GCE as the working electrode in a three-electrode setup with a reference and counter electrode.

    • Prepare a series of standard solutions with known concentrations of Fe(III) ions in a suitable buffer solution.

    • Record the electrochemical response (e.g., current using square wave voltammetry or potential using potentiometry) of the sensor in each standard solution.

    • Construct a calibration curve by plotting the signal response versus the Fe(III) concentration.

    • Use the calibration curve to determine the concentration of Fe(III) in unknown samples.

Application in Electrocatalysis

Iron-based materials are known to be active electrocatalysts for various reactions, including the oxygen evolution reaction (OER), which is crucial for water splitting to produce hydrogen. While specific studies on FeBr₃ for OER are not abundant, its potential can be inferred from the broader class of iron-based catalysts.

Reaction Pathway for Electrocatalytic Oxygen Evolution

OER_Pathway Catalyst Fe-based Catalyst Surface OH_minus OH⁻ Catalyst->OH_minus + OH⁻, - e⁻ Catalyst_OH Catalyst-OH Catalyst_O Catalyst-O Catalyst_OH->Catalyst_O + OH⁻, - e⁻, - H₂O Catalyst_OOH Catalyst-OOH Catalyst_O->Catalyst_OOH + OH⁻, - e⁻ Catalyst_OOH->Catalyst + OH⁻, - e⁻, + O₂ + H₂O O2 O₂

Caption: A simplified mechanism for the oxygen evolution reaction.

Quantitative Data: Performance of Fe-based OER Electrocatalysts
ParameterTypical ValueReference
Overpotential @ 10 mA/cm²250 - 350 mV[6]
Tafel Slope30 - 60 mV/dec[6]

Note: These are representative values for iron-containing electrocatalysts and may vary for FeBr₃.

Experimental Protocols

Protocol 6: Evaluation of Electrocatalytic Activity for OER

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing FeBr₃ powder and a conductive additive (e.g., carbon black) in a solvent mixture (e.g., water, isopropanol, and Nafion solution).

    • Sonciate the mixture to form a homogeneous ink.

    • Drop-cast a specific volume of the ink onto a glassy carbon or other suitable electrode and let it dry.

  • Electrochemical Measurement:

    • Use the catalyst-modified electrode as the working electrode in a three-electrode cell containing an alkaline electrolyte (e.g., 1 M KOH).

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve for OER.

    • Correct the LSV data for iR-drop.

    • Construct a Tafel plot (overpotential vs. log of current density) from the corrected LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Conduct chronopotentiometry or chronoamperometry at a constant current or potential to evaluate the long-term stability of the catalyst.

References

Application Notes and Protocols: Ferric Bromide as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ferric bromide (FeBr₃) as an oxidizing agent in organic synthesis. This compound is a versatile reagent that can be employed for the oxidation of alcohols and in oxidative bromination reactions. While it also plays a role in C-H activation and cross-coupling reactions, its function in those contexts is often as a catalyst in the presence of a terminal oxidant.

Oxidation of Alcohols to Ketones and Aldehydes

This compound, in combination with hydrogen peroxide (H₂O₂), provides an efficient and selective method for the oxidation of secondary and benzylic alcohols to their corresponding ketones and aldehydes.[1][2] This method is noted for being high-yielding, safe, and operationally simple.[1][2]

Mechanism of Action

Two primary mechanisms have been proposed for the FeBr₃-catalyzed oxidation of alcohols with H₂O₂. The originally proposed mechanism involves the formation of a high-valent iron species (HIS) as the active oxidant.[1][3] However, more recent investigations suggest a mechanism involving a reactive brominating species (RBS) generated in situ.[1][3] The RBS mechanism is supported by the high selectivity observed for the oxidation of secondary over primary alcohols.[1][3]

The proposed mechanism involving a Reactive Brominating Species (RBS) is depicted below. In this pathway, this compound reacts with hydrogen peroxide in a Fenton-like reaction to generate hydroxyl radicals. These radicals then oxidize bromide ions to a reactive brominating species, such as hypobromous acid (HOBr) or elemental bromine (Br₂), which is the active oxidant for the alcohol.

RBS_Mechanism cluster_generation Generation of Reactive Brominating Species (RBS) cluster_oxidation Alcohol Oxidation FeBr3 FeBr₃ H2O2 H₂O₂ FeII Fe(II) FeBr3->FeII Reduction HO_radical •OH H2O2->HO_radical Fenton-like reaction FeII->FeBr3 Oxidation Br_ion Br⁻ HO_radical->Br_ion Oxidation RBS RBS (e.g., HOBr, Br₂) Br_ion->RBS Alcohol R₂CHOH RBS->Alcohol Oxidation Ketone R₂C=O Alcohol->Ketone

Proposed mechanism for FeBr₃/H₂O₂ oxidation of alcohols via a Reactive Brominating Species (RBS).
Experimental Protocol: Oxidation of Secondary Alcohols

This protocol is adapted from the work of Martín et al.[2]

Materials:

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol) and this compound (0.2 mmol, 20 mol%).

  • If using a solvent, add acetonitrile (5 mL). For the solvent-free reaction, proceed to the next step.

  • Slowly add 30% hydrogen peroxide (5.0 mmol) to the reaction mixture with vigorous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate mixture of ethyl acetate and hexane as the eluent.

Data Presentation: Substrate Scope for the Oxidation of Alcohols

The following table summarizes the yields of ketones and aldehydes from the oxidation of various alcohols using the FeBr₃/H₂O₂ system.

EntrySubstrate (Alcohol)ProductYield (%) (System A)Yield (%) (System B)
1MentholMenthone9289
22-Octanol2-Octanone8580
3CyclohexanolCyclohexanone9088
41-PhenylethanolAcetophenone9593
5BenzhydrolBenzophenone9896
6Benzyl alcoholBenzaldehyde8085
74-Methoxybenzyl alcohol4-Methoxybenzaldehyde7882
84-Nitrobenzyl alcohol4-Nitrobenzaldehyde7579

System A: Acetonitrile as solvent. System B: Solvent-free conditions. Data adapted from Martín, S. E., & Garrone, A. (2003). Tetrahedron Letters, 44(3), 549–552.[2]

Oxidative Bromination of Arenes

This compound can act as a catalyst in the oxidative bromination of aromatic compounds, where a bromide source such as potassium bromide (KBr) is oxidized in situ to an electrophilic bromine species.[4] This method avoids the direct use of hazardous elemental bromine.

Experimental Workflow

The general workflow for the oxidative bromination of arenes involves the reaction of an aromatic substrate with a bromide source and an oxidant in the presence of a catalytic amount of an iron(III) species.

Oxidative_Bromination_Workflow Start Start Reagents Combine Arene, KBr, and FeBr₃ catalyst in a suitable solvent. Start->Reagents Add_Oxidant Add H₂O₂ (oxidant) dropwise. Reagents->Add_Oxidant Reaction Stir at elevated temperature. Add_Oxidant->Reaction Workup Aqueous workup and extraction. Reaction->Workup Purification Purify by column chromatography. Workup->Purification Product Obtain brominated arene. Purification->Product

General workflow for the oxidative bromination of arenes.
Experimental Protocol: Oxidative Bromination of Anisole (B1667542)

This protocol is a representative procedure for the oxidative bromination of electron-rich arenes.

Materials:

  • Anisole

  • Potassium bromide (KBr)

  • This compound (FeBr₃)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 mmol) and potassium bromide (1.2 mmol) in acetonitrile (10 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Slowly add 30% hydrogen peroxide (2.0 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the brominated anisole.

Role in C-H Activation and Cross-Coupling Reactions

In the context of C-H activation and cross-coupling reactions, ferric salts, including this compound, are more commonly employed as catalysts rather than stoichiometric oxidants. These iron-catalyzed reactions often utilize a terminal oxidant, such as a peroxide or even air, to facilitate the catalytic cycle.

While specific protocols detailing the use of this compound as the sole oxidant in these transformations are less prevalent, its role as a Lewis acid and a redox-active catalyst is crucial in various C-H functionalization reactions. For instance, in some oxidative C-H arylations, an iron(III) catalyst can facilitate the generation of aryl radicals from arylboronic acids, which then undergo C-H insertion.

Due to the breadth and complexity of iron-catalyzed C-H activation and cross-coupling reactions, researchers are encouraged to consult specific literature precedents for detailed protocols tailored to their desired transformation. The general principle involves the generation of a reactive iron species that can cleave a C-H bond, followed by a coupling event and subsequent regeneration of the active catalyst, often through an oxidative step.

References

Application Notes and Protocols: The Use of Ferric Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric bromide (FeBr₃), a red-brown, odorless compound, serves as a versatile and cost-effective Lewis acid catalyst in various organic transformations crucial to pharmaceutical synthesis.[1] Its ability to facilitate key reactions such as aromatic bromination and Friedel-Crafts acylation makes it an important tool in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on practical methodologies and quantitative data.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a Lewis acid catalyst.[1] It is particularly effective in electrophilic aromatic substitution reactions, where it activates substrates to enable the formation of new carbon-carbon and carbon-halogen bonds.

Aromatic Bromination

Aromatic bromination is a fundamental transformation in the synthesis of many pharmaceutical intermediates. Aryl bromides are valuable precursors for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities. This compound is a highly effective catalyst for the regioselective bromination of aromatic rings using molecular bromine (Br₂).

Mechanism of Action: this compound polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. This leads to the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity and yield the brominated product.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for the formation of aryl ketones, which are common structural motifs in a variety of pharmaceuticals. This compound can be used as a catalyst to promote the acylation of aromatic compounds with acyl halides or anhydrides.

Mechanism of Action: In this reaction, this compound coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring, followed by deprotonation to yield the corresponding aryl ketone.

Data Presentation: Quantitative Analysis of this compound Catalyzed Reactions

The following tables summarize quantitative data for representative aromatic bromination and Friedel-Crafts acylation reactions catalyzed by this compound, providing a comparative overview of reaction conditions and yields for various substrates relevant to pharmaceutical synthesis.

Table 1: this compound Catalyzed Aromatic Bromination

SubstrateBrominating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Toluene (B28343)Br₂0.005 - 0.15Bulk15 - 700.1 - 104-Bromotoluene (B49008)55-90
Anisole (B1667542)Br₂Not SpecifiedEtherBoiling0.254-Bromoanisole~60
2-Methoxynaphthalene (B124790)Br₂Not SpecifiedAcetic AcidNot SpecifiedNot Specified1,6-Dibromo-2-methoxynaphthaleneNot Specified

Note: The synthesis of 2-bromo-6-methoxynaphthalene, a key intermediate for the anti-inflammatory drug Naproxen, can be achieved from 2-methoxynaphthalene. The initial bromination often yields a dibrominated species which is then selectively dehalogenated.[2]

Table 2: this compound Catalyzed Friedel-Crafts Acylation

SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
AnisolePropionyl chloride10CH₂Cl₂Room Temp0.254-PropionylanisoleNot Specified
AnisoleAcetic anhydrideStoichiometric AlCl₃ (FeBr₃ can also be used)CH₂Cl₂RefluxNot Specified4-Methoxyacetophenone85.7
2-MethoxynaphthaleneAcetyl chlorideNot SpecifiedNitrobenzeneNot SpecifiedNot Specified2-Acetyl-6-methoxynaphthalene43

Note: 2-Acetyl-6-methoxynaphthalene is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound as a catalyst.

Protocol 1: Bromination of Toluene to Synthesize 4-Bromotoluene

Objective: To synthesize 4-bromotoluene via electrophilic aromatic substitution using this compound as a catalyst.

Materials:

  • Toluene

  • Bromine (Br₂)

  • This compound (FeBr₃), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bisulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be equipped with a gas trap to handle the evolving HBr gas.

  • To the flask, add toluene and a catalytic amount of anhydrous this compound (typically 0.005 to 0.15 moles per mole of bromine).[5]

  • Cool the flask in an ice bath.

  • Slowly add bromine, dissolved in a small amount of dichloromethane, from the dropping funnel to the stirred toluene solution. Maintain the temperature between 15-20°C.[6][7]

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time (can range from 10 minutes to a few hours).[5]

  • Quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium bisulfite solution (to remove excess bromine), water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield 4-bromotoluene.

Protocol 2: Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole using this compound as a catalyst.

Materials:

  • Anisole

  • Propionyl chloride (or acetyl chloride/acetic anhydride)

  • This compound (FeCl₃ can be used as a substitute)[1]

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with Claisen adapter

  • Magnetic stirrer

  • Pasteur pipette

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add this compound (0.66 g, 4.0 mmol) and dichloromethane (6 mL).[1]

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.[1]

  • Prepare a solution of anisole (0.43 mL, 4.6 mmol) in dichloromethane (3 mL).[1]

  • Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes using a Pasteur pipette.[1]

  • Stir the mixture for an additional 10 minutes after the addition is complete.[1]

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 5 mL).[1]

  • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to obtain the crude product.[1]

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants (Aromatic Substrate, Acyl/Alkyl Halide) D Combine Reactants and Solvent A->D B Catalyst (FeBr3) E Add Catalyst B->E C Solvent C->D D->E F Reaction under Controlled Conditions (Temperature, Time) E->F G Quench Reaction F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Purification (Distillation/Recrystallization) I->J K Final Product J->K

Caption: General experimental workflow for a this compound-catalyzed reaction.

lewis_acid_mechanism FeBr3 FeBr3 (Lewis Acid) Activated_electrophile Activated Electrophile [Brδ+---Brδ----FeBr3] [RCO+ FeBr4-] FeBr3->Activated_electrophile Electrophile_precursor Electrophile Precursor (e.g., Br-Br, RCO-Cl) Electrophile_precursor->Activated_electrophile Sigma_complex Sigma Complex (Arenium Ion) Activated_electrophile->Sigma_complex Aromatic_ring Aromatic Ring (Nucleophile) Aromatic_ring->Sigma_complex Attack Product Substituted Aromatic Product Sigma_complex->Product Deprotonation Regenerated_catalyst Regenerated FeBr3 Product->Regenerated_catalyst Regenerated_catalyst->FeBr3 Catalytic Cycle

Caption: Role of FeBr3 as a Lewis acid catalyst in activating electrophiles.

Conclusion

This compound is a valuable catalyst for pharmaceutical synthesis, particularly for aromatic bromination and Friedel-Crafts reactions. Its low cost, ready availability, and high catalytic activity make it an attractive alternative to other Lewis acids. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Further exploration of its catalytic activity in other transformations, such as cross-coupling reactions, may unveil even broader applications in the future.

References

Application Notes and Protocols for Determining Ferric Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of ferric bromide (FeBr₃) purity. The described techniques are essential for quality control, ensuring the identity, strength, and quality of this compound used in research, development, and manufacturing processes.

Introduction

This compound is a widely utilized Lewis acid catalyst in various chemical syntheses, including the halogenation of aromatic compounds.[1][2] Its purity is critical for reaction efficiency, yield, and the prevention of unwanted side reactions. This document outlines three primary analytical methods for assessing the purity of this compound:

  • Complexometric Titration with EDTA: To determine the assay of the iron(III) content.

  • UV-Visible Spectrophotometry: An alternative method for quantifying the iron concentration.

  • Ion Chromatography: For the determination of bromide content and the identification of other anionic impurities.

  • Inductively Coupled Plasma (ICP) Methods: For the analysis of trace elemental impurities.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described.

ParameterComplexometric Titration (EDTA)UV-Visible SpectrophotometryIon ChromatographyICP-MS
Analyte Iron (III)Iron (II/III)Bromide & other anionsElemental Impurities
Principle Complex formationLight absorbanceIon exchangeMass-to-charge ratio
Typical Accuracy High (± 0.5%)High (± 1-2%)High (± 2-5%)Very High (± 5-10%)
Precision (RSD) < 1%< 2%< 5%< 5%
Detection Limit ~10-100 ppm~0.1-1 ppm~10-100 ppbppt to ppb
Throughput ModerateHighHighModerate

Experimental Protocols

Assay of Iron (III) by Complexometric Titration

This method determines the percentage of iron(III) in the this compound sample by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Principle: Iron(III) ions form a stable, pale-yellow complex with EDTA. The endpoint of the titration is detected using salicylic (B10762653) acid as an indicator, which forms a deep red-wine colored complex with Fe(III). As EDTA is added, it displaces the salicylate (B1505791) from the iron complex. The endpoint is reached when the solution color changes from red-wine to the pale yellow of the Fe-EDTA complex.[3]

Reagents:

  • Standardized 0.1 M EDTA solution

  • Salicylic acid indicator solution (2% w/v in ethanol)

  • Hydrochloric acid (HCl), 6 M

  • Deionized water

Procedure:

  • Accurately weigh approximately 1.5-2.0 g of the this compound sample.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Carefully add 5 mL of 6 M HCl to the solution.

  • Add 2-3 drops of the salicylic acid indicator solution. The solution should turn a deep red-wine color.

  • Titrate the solution with the standardized 0.1 M EDTA solution until the color changes from red-wine to a pale yellow, which persists for at least 30 seconds.

  • Record the volume of EDTA solution used.

  • Perform the titration in triplicate.

Calculation of Iron (III) Content:

Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • MW_Fe = Molar mass of Iron (55.845 g/mol )

  • W_sample = Weight of the this compound sample (g)

Determination of Iron by UV-Visible Spectrophotometry

This method is based on the formation of a colored complex between iron and a chromogenic agent, which can be quantified by measuring its absorbance of light at a specific wavelength.[4][5]

Principle: Ferric iron (Fe³⁺) in the sample is first reduced to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine (B1172632) hydrochloride. The Fe²⁺ then reacts with a complexing agent, such as 1,10-phenanthroline (B135089), to form a stable, intensely colored reddish-orange complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λ_max), typically around 510 nm, and the concentration of iron is determined from a calibration curve.[5][6]

Reagents:

  • This compound sample

  • Hydroxylamine hydrochloride solution (10% w/v)

  • 1,10-phenanthroline solution (0.1% w/v in ethanol)

  • Sodium acetate (B1210297) buffer solution (pH 4.5)

  • Standard iron solution (100 ppm)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a quantity of this compound and dissolve it in deionized water to obtain a solution with an expected iron concentration within the calibration range (e.g., 1-10 ppm).

  • Calibration Standards: Prepare a series of standard solutions with known iron concentrations (e.g., 0, 1, 2, 5, 10 ppm) from the 100 ppm standard iron solution.

  • Color Development: To 10 mL of each standard and the sample solution in separate 50 mL volumetric flasks, add:

    • 1 mL of hydroxylamine hydrochloride solution. Mix and let stand for 10 minutes to ensure complete reduction of any Fe³⁺.

    • 10 mL of the sodium acetate buffer solution.

    • 10 mL of the 1,10-phenanthroline solution.

  • Dilute each flask to the 50 mL mark with deionized water and mix thoroughly. Allow the color to develop for at least 10 minutes.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max ≈ 510 nm).

    • Use the "0 ppm" standard (the blank) to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis: Plot a calibration curve of absorbance versus iron concentration for the standard solutions. Determine the concentration of iron in the sample solution from its absorbance using the calibration curve.

Determination of Bromide by Ion Chromatography

This method is used to determine the bromide content and to identify and quantify other anionic impurities in the this compound sample.

Principle: A solution of the this compound sample is injected into an ion chromatograph. The anions in the sample are separated based on their affinity for a stationary phase (anion-exchange column). A conductive mobile phase (eluent) carries the sample through the column. The separated anions are detected by a conductivity detector. The concentration of bromide is determined by comparing the peak area in the sample chromatogram to that of a known standard.[7][8]

Instrumentation & Conditions:

  • Instrument: Ion Chromatograph with a conductivity detector.

  • Column: Anion-exchange column (e.g., Dionex IonPac AS14 or AS19).[7][8]

  • Eluent: Typically a solution of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃) or a hydroxide (B78521) eluent.[7][8]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 20 - 50 µL.

Procedure:

  • Standard Preparation: Prepare a stock standard solution of bromide (e.g., 1000 ppm) from a certified sodium bromide or potassium bromide salt. From this stock, prepare a series of calibration standards covering the expected concentration range of bromide in the sample.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a known volume. Dilute as necessary to bring the bromide concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and the sample solution into the ion chromatograph.

  • Data Analysis: Identify the bromide peak in the chromatograms based on its retention time. Create a calibration curve by plotting the peak area of the bromide standards against their concentrations. Calculate the concentration of bromide in the sample from its peak area using the calibration curve.

Analysis of Elemental Impurities by ICP-MS

For pharmaceutical applications, the analysis of elemental impurities is governed by guidelines such as USP <232>/<233> and ICH Q3D.[9] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to perform multi-element analysis.[10][11]

Principle: The this compound sample is first digested, typically using strong acids in a closed-vessel microwave system, to break down the sample matrix. The resulting solution is introduced into the ICP-MS, where it is nebulized and passed into a high-temperature argon plasma. The plasma atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of that element in the original sample.[12][13]

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh the this compound sample into a clean microwave digestion vessel.

    • Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program with controlled temperature and pressure to ensure complete dissolution of the sample.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS instrument using multi-element standards that cover all the elements of interest at concentrations relevant to the regulatory limits.

  • Analysis: Analyze the prepared sample solution using the calibrated ICP-MS.

  • Data Analysis: The instrument software will calculate the concentration of each elemental impurity in the sample based on the calibration. Compare the results to the permissible daily exposure (PDE) limits specified in the relevant pharmacopeias.

Visualized Workflows (DOT Language)

Below are diagrams created using Graphviz (DOT language) to illustrate the experimental workflows.

Complexometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Deionized Water weigh->dissolve acidify Add 6M HCl dissolve->acidify indicator Add Salicylic Acid Indicator acidify->indicator titrate Titrate with Standardized 0.1M EDTA indicator->titrate endpoint Endpoint: Red-wine to Pale Yellow titrate->endpoint record Record Volume of EDTA endpoint->record calculate Calculate % Fe(III) record->calculate

Caption: Workflow for this compound Assay by Complexometric Titration.

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_color Color Development cluster_measurement Measurement & Analysis prep_standards Prepare Fe Standards (0-10 ppm) add_reducing Add Hydroxylamine HCl (Reduction of Fe³⁺) prep_standards->add_reducing prep_sample Prepare this compound Sample Solution prep_sample->add_reducing add_buffer Add Acetate Buffer add_reducing->add_buffer add_complex Add 1,10-Phenanthroline add_buffer->add_complex develop Allow Color to Develop (10 min) add_complex->develop measure_abs Measure Absorbance at λ_max (~510 nm) develop->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc

Caption: Workflow for Iron Determination by UV-Visible Spectrophotometry.

Ion_Chromatography_Workflow cluster_prep Preparation cluster_analysis IC Analysis cluster_data Data Processing prep_standards Prepare Bromide Standards inject Inject into IC System prep_standards->inject prep_sample Dissolve & Dilute this compound Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->inject separate Anion Separation on Column inject->separate detect Conductivity Detection separate->detect gen_chromatogram Generate Chromatogram detect->gen_chromatogram plot_curve Plot Calibration Curve gen_chromatogram->plot_curve calc_conc Calculate Bromide Concentration plot_curve->calc_conc

Caption: Workflow for Bromide Analysis by Ion Chromatography.

References

Application Notes and Protocols for the In Situ Generation of Ferric Bromide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of in situ generated ferric bromide (FeBr₃) as a cost-effective and efficient catalyst in key organic transformations. This approach avoids the need to handle highly hygroscopic and corrosive solid this compound, offering a more practical alternative for various applications, including the synthesis of pharmaceutical intermediates.

Application Note 1: Catalytic Bromination of Aromatic Compounds

The in situ generation of this compound from inexpensive and stable precursors like iron(III) oxide (Fe₂O₃) provides a highly effective catalytic system for the electrophilic bromination of a wide range of aromatic compounds. This method is particularly advantageous due to the low cost and ease of handling of the iron precursor.

Mechanism of In Situ Catalyst Generation and Catalytic Cycle

The active catalytic species, this compound, is generated through the reaction of iron(III) oxide with hydrobromic acid (HBr). The this compound then acts as a Lewis acid, activating the bromine molecule for the electrophilic attack on the aromatic ring.

G Mechanism of In Situ FeBr3 Generation and Catalytic Cycle for Aromatic Bromination cluster_generation Catalyst Generation cluster_catalysis Catalytic Cycle Fe2O3 Fe₂O₃ (s) FeBr3_in_situ FeBr₃ (in situ) Fe2O3->FeBr3_in_situ + 6 HBr HBr HBr (aq) H2O H₂O FeBr3_catalyst FeBr₃ FeBr3_in_situ->FeBr3_catalyst Enters Catalytic Cycle Arene Ar-H Br2 Br₂ Activated_Br [Br-Br-FeBr₃] FeBr3_catalyst->Activated_Br + Br₂ Sigma_complex [Ar(H)(Br)]⁺[FeBr₄]⁻ Activated_Br->Sigma_complex + Ar-H Sigma_complex->FeBr3_catalyst - HBr Product Ar-Br Sigma_complex->Product - H⁺ HBr_regenerated HBr

Caption: In situ generation of FeBr₃ and its catalytic cycle in aromatic bromination.

Experimental Protocol: General Procedure for Aromatic Bromination

This protocol is adapted from the work of Nishina and Takami (2012).[1][2]

  • To a mixture of the aromatic substrate (1.0 mmol), iron(III) oxide (Fe₂O₃, 0.025 mmol, 5 mol% Fe), and a zeolite (e.g., H-ZSM-5, 100 mg) in a suitable solvent (e.g., 1,2-dichloroethane (B1671644), 2 mL), add a 47% aqueous solution of hydrobromic acid (HBr, 2.2 mmol).

  • Stir the mixture at the desired temperature (e.g., 80 °C) for the specified reaction time (see Table 1).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired brominated aromatic compound.

Quantitative Data for Aromatic Bromination

The following table summarizes the results for the bromination of various aromatic compounds using the in situ generated this compound catalyst.

EntrySubstrateTime (h)Temperature (°C)Product(s)Yield (%)Selectivity (para:ortho)
1Benzene (B151609)2480Bromobenzene85-
2Toluene (B28343)6804-Bromotoluene, 2-Bromotoluene9281:19
3Anisole1254-Bromoanisole, 2-Bromoanisole9895:5
4Chlorobenzene24801-Bromo-4-chlorobenzene, 1-Bromo-2-chlorobenzene75>99:1
5Biphenyl24804-Bromobiphenyl88>99
6Naphthalene6801-Bromonaphthalene91>99

(Data adapted from Nishina and Takami, Green Chemistry, 2012, 14, 2380-2383)[1][2]

Application Note 2: One-Pot Sequential Bromination and Suzuki Coupling

A significant advantage of the in situ this compound generation method is its compatibility with subsequent cross-coupling reactions in a one-pot fashion. This streamlines the synthesis of biaryl compounds, which are important scaffolds in medicinal chemistry.

Experimental Workflow

The workflow involves the initial bromination of an aromatic substrate, followed by the introduction of a palladium catalyst and a boronic acid to effect a Suzuki coupling reaction without isolation of the intermediate bromoarene.

G Workflow for One-Pot Sequential Bromination and Suzuki Coupling Start Aromatic Substrate (Ar-H) + Fe₂O₃/Zeolite + HBr Bromination Step 1: Bromination (e.g., 80 °C, 24 h) Start->Bromination Intermediate Bromoarene (Ar-Br) (in the same pot) Bromination->Intermediate Suzuki_reagents Add: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Boronic Acid (R-B(OH)₂) Intermediate->Suzuki_reagents Suzuki_coupling Step 2: Suzuki Coupling (e.g., 80 °C, 12 h) Suzuki_reagents->Suzuki_coupling Product Biaryl Product (Ar-R) Suzuki_coupling->Product

Caption: One-pot sequential bromination and Suzuki coupling workflow.

Experimental Protocol: One-Pot Bromination-Suzuki Coupling of Benzene
  • Bromination Step: In a reaction vessel, combine benzene (1.0 mmol), iron(III) oxide (0.025 mmol), and zeolite H-ZSM-5 (100 mg) in 1,2-dichloroethane (2 mL). Add 47% aqueous HBr (2.2 mmol). Heat the mixture to 80 °C and stir for 24 hours.

  • Coupling Step: Cool the reaction mixture to room temperature. To the same vessel, add phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Heat the mixture to 80 °C and stir for an additional 12 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield biphenyl.

Application Note 3: Friedel-Crafts Acylation

This compound is a well-established Lewis acid catalyst for Friedel-Crafts acylation reactions. While commercially available FeBr₃ is commonly used, in situ generation from Fe₂O₃ and HBr presents a more economical alternative.

General Reaction Scheme
Experimental Protocol: Friedel-Crafts Acylation of Toluene

Note: This protocol describes the reaction using pre-existing this compound. For in situ generation, FeBr₃ can be prepared in a separate step or in the same pot prior to the addition of the acylating agent by reacting Fe₂O₃ with HBr and removing the resulting water.

  • To a stirred suspension of anhydrous this compound (FeBr₃, 1.1 mmol) in dry 1,2-dichloroethane (10 mL) under an inert atmosphere, add acetyl chloride (1.0 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add toluene (1.2 mmol) dropwise to the mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to obtain 4-methylacetophenone.

Quantitative Data for Friedel-Crafts Acylation
EntryAreneAcylating AgentCatalystYield (%)
1TolueneAcetyl ChlorideFeBr₃~90%
2AnisolePropionyl ChlorideFeBr₃~95% (mainly para)
3BenzeneBenzoyl ChlorideFeBr₃~85%

(Yields are representative and can vary based on specific reaction conditions.)

Application Note 4: Iron-Catalyzed Cross-Coupling Reactions

While many iron-catalyzed cross-coupling reactions proceed via lower-valent iron species generated in situ by the reduction of iron salts with organometallic reagents, the use of this compound as a precursor is also reported. The exact nature of the active catalytic species in these reactions is a subject of ongoing research, but Fe(III) precursors can be effectively employed.

Experimental Protocol: Iron-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent

Note: This protocol uses a commercially available iron(III) salt. The Grignard reagent itself can reduce the Fe(III) to the active catalytic species.

  • To a solution of an iron(III) salt (e.g., FeBr₃ or FeCl₃, 0.05 mmol) in dry THF (5 mL) under an inert atmosphere, add a solution of the aryl Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol in THF) at 0 °C.

  • Stir the mixture for 10 minutes, during which a color change is typically observed.

  • Add the alkyl halide (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Iron-Catalyzed Cross-Coupling
EntryAlkyl HalideGrignard ReagentIron PrecursorYield (%)
11-BromooctanePhenylmagnesium bromideFeCl₃~80%
21-Iododecane4-Methoxyphenylmagnesium bromideFe(acac)₃~95%
3Cyclohexyl bromidePhenylmagnesium bromideFeCl₃~70%

(Yields are representative and can vary based on specific reaction conditions and ligands, if any.)

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Solvothermal Synthesis of Iron Oxide Nanoparticles using Ferric Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvothermal synthesis of iron oxide nanoparticles is a versatile and widely utilized method for producing crystalline magnetic nanoparticles with controlled size and morphology.[1] While ferric chloride is the most commonly used iron precursor, ferric bromide (FeBr₃) offers an alternative that can influence the nucleation, growth kinetics, and surface chemistry of the resulting nanoparticles.[1] The bromide ion, being larger and more polarizable than the chloride ion, may alter reaction pathways and the final properties of the nanoparticles, making it a subject of interest for specialized applications.[1]

These iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field, including for drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy, owing to their biocompatibility and magnetic properties.[2][3] This document provides detailed protocols and application notes for the solvothermal synthesis of iron oxide nanoparticles using this compound.

Key Applications in Drug Development

Iron oxide nanoparticles synthesized via the solvothermal method are promising candidates for various applications in drug development due to their unique properties:

  • Targeted Drug Delivery: Their magnetic nature allows for guidance to specific sites in the body using an external magnetic field, potentially increasing therapeutic efficacy while minimizing systemic side effects.[4]

  • Controlled Release: The nanoparticle matrix can be designed to release encapsulated drugs in response to specific stimuli, such as changes in pH or temperature, which can be triggered at a target site.[5]

  • Hyperthermia Therapy: When subjected to an alternating magnetic field, these nanoparticles can generate heat, leading to the localized destruction of cancer cells.

  • Magnetic Resonance Imaging (MRI): They can be used as contrast agents to enhance the resolution of MRI scans, aiding in diagnostics.[3]

Experimental Protocols

This section details a reproducible protocol for the solvothermal synthesis of iron oxide nanoparticles using this compound as the iron precursor.

Protocol 1: Solvothermal Synthesis of Iron Oxide Nanoparticles

This protocol is adapted from a standard procedure for the synthesis of iron oxide nanoparticles.[1]

Materials:

  • This compound (FeBr₃)

  • Ethylene (B1197577) glycol

  • Sodium acetate (B1210297)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave (200 mL)

  • Magnetic stirrer and hotplate

  • Oven

  • Strong permanent magnet

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a beaker, dissolve 2.96 g of this compound (10 mmol) in 100 mL of ethylene glycol.[1]

    • Add 7.38 g of sodium acetate (90 mmol) to the solution.[1]

    • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.[1]

  • Solvothermal Reaction:

    • Transfer the resulting solution to a 200 mL Teflon-lined stainless-steel autoclave.[1]

    • Seal the autoclave and place it in a preheated oven at 200°C.[1]

    • Maintain the reaction temperature at 200°C for 12 hours.[1]

    • After the reaction is complete, allow the autoclave to cool to room temperature naturally.[1]

  • Washing and Isolation:

    • Isolate the black precipitate by placing a strong permanent magnet against the side of the reaction vessel and carefully decanting the supernatant.[1]

    • Wash the nanoparticles by adding 50 mL of deionized water, removing the magnet to allow for resuspension (an ultrasonic bath can be used to aid dispersion), and then recollecting the nanoparticles with the magnet and decanting the supernatant. Repeat this washing step three times.[1]

    • Perform a final wash with 50 mL of ethanol.[1]

  • Drying:

    • Dry the resulting black powder in a vacuum oven at 60°C overnight to obtain the final iron oxide nanoparticles.[1]

Data Presentation

The following table summarizes the key parameters for the solvothermal synthesis of iron oxide nanoparticles using this compound, based on the provided protocol.

ParameterValueReference
Precursor This compound (FeBr₃)[1]
Solvent Ethylene Glycol[1]
Reagent Sodium Acetate[1]
FeBr₃ Concentration 10 mmol in 100 mL[1]
Sodium Acetate Concentration 90 mmol in 100 mL[1]
Reaction Temperature 200°C[1]
Reaction Time 12 hours[1]
Product Iron Oxide Nanoparticles[1]

Characterization of Synthesized Nanoparticles

A comprehensive characterization of the synthesized iron oxide nanoparticles is crucial to ensure they meet the required specifications for their intended application. Common characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline phase (e.g., magnetite, maghemite) and average crystallite size of the nanoparticles.[6][7]

  • Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[8][9]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized nanoparticles, ensuring the presence of iron and oxygen and the absence of impurities.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the surface of the nanoparticles and to confirm the presence of any capping agents.[10]

  • Vibrating Sample Magnetometer (VSM) or Superconducting Quantum Interference Device (SQUID): To measure the magnetic properties of the nanoparticles, such as saturation magnetization, coercivity, and superparamagnetism.[11]

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the nanoparticles and quantify the amount of surface-bound molecules.[9]

Visualizations

Experimental Workflow for Solvothermal Synthesis

G cluster_prep Precursor Solution Preparation cluster_reaction Solvothermal Reaction cluster_isolation Washing and Isolation cluster_drying Final Product A Dissolve this compound in Ethylene Glycol B Add Sodium Acetate A->B C Stir for 30 min B->C D Transfer to Autoclave C->D Homogeneous Solution E Heat at 200°C for 12 hours D->E F Cool to Room Temperature E->F G Magnetic Separation of Nanoparticles F->G H Wash with Deionized Water (3x) G->H I Wash with Ethanol H->I J Dry in Vacuum Oven I->J K Iron Oxide Nanoparticles J->K

Caption: Workflow for the solvothermal synthesis of iron oxide nanoparticles.

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties cluster_apps Applications Params Precursor (FeBr₃) Solvent Temperature Reaction Time Additives Props Size & Distribution Morphology Crystallinity Surface Chemistry Magnetic Properties Params->Props Influence Apps Drug Delivery MRI Contrast Agent Hyperthermia Props->Apps Determine Suitability

References

Application Notes: Co-Precipitation Synthesis of Iron Oxide Nanoparticles Using Ferric Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and low toxicity. These characteristics make them ideal candidates for a range of applications, including targeted drug delivery, contrast agents for Magnetic Resonance Imaging (MRI), and in hyperthermia-based cancer therapy.

The co-precipitation method is a widely adopted technique for synthesizing IONPs due to its simplicity, scalability, and cost-effectiveness. This process involves the simultaneous precipitation of ferric (Fe³⁺) and ferrous (Fe²⁺) ions from an aqueous solution by adding a base. While ferric chloride (FeCl₃) is the most commonly used precursor, ferric bromide (FeBr₃) serves as a viable alternative. The use of this compound is particularly relevant for research investigating the influence of different anions on the nucleation, growth kinetics, and surface chemistry of the resulting nanoparticles. The larger and more polarizable bromide ion, compared to the chloride ion, may alter these properties, potentially offering advantages in specific applications.

These application notes provide a detailed protocol for the synthesis of iron oxide nanoparticles via the co-precipitation method using this compound as the ferric precursor.

Data Presentation

While a specific protocol using this compound is provided, comprehensive quantitative data for nanoparticles synthesized with this particular precursor is limited in publicly available literature. The following tables present representative data for iron oxide nanoparticles synthesized via the conventional co-precipitation method using the more common ferric chloride precursor. This data is intended to provide a general baseline for expected characteristics. Researchers should perform detailed characterization of their own synthesized particles.

Table 1: Typical Physicochemical Properties of Iron Oxide Nanoparticles (Chloride Precursor)

ParameterTypical Value RangeCharacterization Method
Hydrodynamic Diameter20 - 150 nmDynamic Light Scattering (DLS)
Core Size5 - 20 nmTransmission Electron Microscopy (TEM)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7)-30 mV to +30 mV (surface coating dependent)Electrophoretic Light Scattering (ELS)
Crystalline PhaseInverse Spinel (Magnetite/Maghemite)X-ray Diffraction (XRD)

Table 2: Representative Magnetic Properties of Iron Oxide Nanoparticles (Chloride Precursor)

Magnetic PropertyTypical ValueCharacterization Method
Saturation Magnetization (Mₛ)40 - 80 emu/gVibrating Sample Magnetometry (VSM)
Coercivity (Hₙ)< 10 Oe (Superparamagnetic)Vibrating Sample Magnetometry (VSM)
Remanence (Mₙ)Near zeroVibrating Sample Magnetometry (VSM)
Magnetic BehaviorSuperparamagnetic at room temperatureVibrating Sample Magnetometry (VSM)

Experimental Protocols

Protocol 1: Co-Precipitation of Magnetite (Fe₃O₄) Nanoparticles

This protocol details the synthesis of magnetite nanoparticles using this compound and a ferrous salt in a 2:1 molar ratio of Fe³⁺ to Fe²⁺.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Permanent magnet for washing

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck round-bottom flask, dissolve 2.96 g of this compound (FeBr₃, 10 mmol) and 0.99 g of ferrous chloride tetrahydrate (FeCl₂·4H₂O, 5 mmol) in 100 mL of deionized water. This establishes the required 2:1 molar ratio of Fe³⁺ to Fe²⁺.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen and create an inert atmosphere. This is critical to prevent the oxidation of Fe²⁺ ions.

  • Reaction Setup:

    • Equip the flask with a mechanical stirrer, a condenser, and a dropping funnel containing 20 mL of 25% ammonium hydroxide solution.

    • Begin vigorous stirring of the iron salt solution and heat the mixture to 80°C.

  • Co-precipitation:

    • Once the temperature is stable at 80°C, add the ammonium hydroxide solution dropwise from the dropping funnel over a period of approximately 30 minutes.

    • A black precipitate of magnetite (Fe₃O₄) will form immediately upon the addition of the base.

    • Continue stirring the reaction mixture at 80°C for an additional 2 hours under a nitrogen atmosphere to ensure the complete reaction and crystallization of the nanoparticles.

  • Washing and Purification:

    • After 2 hours, turn off the heat and allow the flask to cool to room temperature.

    • Place a strong permanent magnet against the side of the flask to collect the black magnetite precipitate.

    • Carefully decant and discard the clear supernatant.

    • Add 50 mL of deionized water to the flask, remove the magnet, and resuspend the nanoparticles by stirring or sonication.

    • Repeat the magnetic separation and washing step three times with deionized water.

    • Perform a final wash with 50 mL of ethanol.

  • Drying:

    • After the final wash, collect the nanoparticles using the magnet and discard the ethanol.

    • Dry the resulting black powder in a vacuum oven at 60°C overnight.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product dissolve Dissolve FeBr3 & FeCl2 in Deionized Water purge Purge with N2 Gas (30 min) dissolve->purge heat Heat to 80°C with Vigorous Stirring purge->heat add_base Dropwise Addition of Ammonium Hydroxide heat->add_base age Age at 80°C (2 hours) add_base->age cool Cool to Room Temperature age->cool wash_water Magnetic Separation & Wash with Water (3x) cool->wash_water wash_etoh Wash with Ethanol (1x) wash_water->wash_etoh dry Dry in Vacuum Oven (60°C Overnight) wash_etoh->dry nanoparticles Fe3O4 Nanoparticles dry->nanoparticles

Caption: Experimental workflow for co-precipitation of Fe₃O₄ nanoparticles.

Parameter Influence on Nanoparticle Properties

parameter_influence cluster_params Synthesis Parameters cluster_props Nanoparticle Properties ratio Fe²⁺/Fe³⁺ Ratio size Particle Size ratio->size mag Magnetic Properties ratio->mag temp Temperature temp->size morph Morphology & Crystallinity temp->morph ph pH / Base Addition Rate ph->size stab Colloidal Stability ph->stab stir Stirring Rate stir->size stir->morph

Caption: Influence of key synthesis parameters on nanoparticle properties.

Applications in Drug Development

Iron oxide nanoparticles synthesized via co-precipitation are highly valuable in drug development for several key applications:

  • Targeted Drug Delivery: IONPs can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors on diseased cells, such as cancer cells. When loaded with a therapeutic agent, these functionalized nanoparticles can deliver the drug directly to the target site, increasing efficacy and reducing systemic side effects. An external magnetic field can be used to further guide and concentrate the nanoparticles at the desired location.

  • Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are excellent T2 contrast agents for MRI. They create significant signal voids in T2-weighted images, enhancing the contrast between healthy and diseased tissues. This is crucial for the early detection and diagnosis of tumors and other pathologies.

  • Magnetic Hyperthermia: When subjected to an alternating magnetic field, SPIONs generate localized heat. This phenomenon can be exploited for cancer therapy by raising the temperature of a tumor to a level (41-46°C) that induces apoptosis or necrosis in cancer cells, often with minimal damage to surrounding healthy tissue.

  • Theranostics: IONPs offer the potential for theranostics, a combined therapeutic and diagnostic approach. The same nanoparticle can be used for MRI diagnosis, targeted drug delivery, and hyperthermia treatment, allowing for personalized and monitored therapy.

The choice of precursor, such as this compound, may influence the surface properties of the nanoparticles, which in turn can affect their interaction with biological systems, drug loading capacity, and stability in physiological environments. Further research is needed to fully elucidate the potential advantages of using bromide-based precursors in these applications.

Troubleshooting & Optimization

Technical Support Center: Ferric Bromide Catalyzed Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ferric bromide (FeBr₃) catalyzed bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of this compound (FeBr₃) in aromatic bromination?

A1: this compound is a Lewis acid that catalyzes the electrophilic aromatic substitution of bromine onto an aromatic ring. It functions by polarizing the bromine molecule (Br₂), making one bromine atom significantly more electrophilic and capable of being attacked by the electron-rich aromatic ring. This activation is crucial for the reaction to proceed, especially with less reactive aromatic substrates.[1][2]

Q2: My reaction is not working at all. What are the most critical factors to check first?

A2: The two most critical factors are the quality of the this compound catalyst and the absence of water. This compound is highly hygroscopic (readily absorbs moisture from the air), and any water present will deactivate the catalyst.[3] Ensure your FeBr₃ is anhydrous and that all glassware and solvents are thoroughly dried.

Q3: Can I use iron metal (e.g., iron filings) instead of anhydrous FeBr₃?

A3: Yes, it is common to generate the FeBr₃ catalyst in situ by adding iron filings directly to the reaction mixture containing bromine and the aromatic substrate.[4] The iron reacts with bromine to form this compound, which then catalyzes the reaction. This method conveniently bypasses the need to handle highly hygroscopic anhydrous FeBr₃.

Q4: How does the substituent on my aromatic ring affect the reaction?

A4: The nature of the substituent dramatically influences the reaction rate and outcome.

  • Activating Groups (e.g., -OH, -OR, -NH₂, -R): These electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the reaction.[5][6] Rings with strongly activating groups may not even require a catalyst.[5]

  • Deactivating Groups (e.g., -NO₂, -SO₃H, -CN, -C=O, Halogens): These electron-withdrawing groups decrease the ring's electron density, making it less reactive and slowing the reaction down significantly. Harsher conditions may be required for these substrates.

Troubleshooting Guide for Low Yield

Issue 1: Reaction is sluggish or yield is very low.

Q: I've combined my reagents, but the reaction is not proceeding, or the final yield is minimal. What could be the cause?

A: This is a common issue that typically points to a problem with the catalyst or the reaction conditions. Follow this diagnostic workflow:

Caption: Troubleshooting workflow for low yield.

  • Cause A: Inactive Catalyst due to Moisture. this compound is extremely hygroscopic. Water reacts with FeBr₃ to form hydrated species that are catalytically inactive.

    • Solution: Use freshly opened anhydrous FeBr₃, or prepare it immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Cause B: Impure or Deactivated Substrate/Reagents. Contaminants in the aromatic substrate or solvent (especially water) can interfere with the reaction.

    • Solution: Use purified, dry solvents. Ensure your aromatic starting material is pure.

  • Cause C: Insufficient Reaction Temperature or Time. Electrophilic aromatic substitution can be slow, particularly with deactivated rings.

    • Solution: Monitor the reaction by TLC or GC. If it is proceeding slowly, consider gently heating the reaction mixture. For the bromination of benzene (B151609), refluxing for 45-60 minutes is common.[4][7]

Issue 2: Formation of multiple brominated products (polybromination).

Q: My final product is a mixture containing di- and tri-brominated species, but I only want the mono-brominated product. How can I improve selectivity?

A: Polybromination occurs when the mono-brominated product is reactive enough to undergo a second bromination. This is especially common with highly activated aromatic rings.

  • Cause A: Overly Activating Substrate. Groups like -OH and -NH₂ make the ring so electron-rich that multiple substitutions are difficult to prevent.[5]

    • Solution 1: Control Stoichiometry. Use a slight excess of the aromatic substrate relative to bromine (e.g., 1.1 equivalents of arene to 1.0 equivalent of Br₂). This ensures the bromine is consumed before it can react with the mono-brominated product.

    • Solution 2: Lower the Temperature. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can reduce the rate of the second bromination more than the first, improving selectivity.[8]

    • Solution 3: Choose a Milder Solvent. Less polar solvents can sometimes temper the reactivity and reduce polysubstitution.

  • Cause B: Excess Bromine or High Catalyst Loading. Using too much bromine or an overly active catalyst system can drive the reaction towards polybromination.

    • Solution: Add the bromine dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of bromine low. Reduce the catalyst loading to the minimum effective amount (start with 1-2 mol%).

Data Presentation: Reaction Parameter Optimization

The yield of this compound catalyzed bromination is sensitive to several factors. The tables below summarize the impact of catalyst, solvent, and temperature on yield for representative aromatic substrates.

Table 1: Effect of Solvent and Temperature on the Bromination of 2-tert-butylpyrene (B8442629)

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂Room Temp382-84
2CH₂Cl₂0 to Room Temp365-100
3CS₂RefluxN/A92

Data compiled from a study on 2-tert-butylpyrene bromination.[9] Note the variability in yield even under similar conditions, highlighting the sensitivity of the reaction.

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound (FeBr₃)

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves handling elemental bromine.

Reaction: 2 Fe(s) + 3 Br₂(l) → 2 FeBr₃(s)[1]

Materials:

  • Iron powder or filings (high purity)

  • Liquid bromine (handle with extreme care)

  • A three-neck round-bottom flask

  • Heating mantle

  • Condenser

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: Assemble the flask with the heating mantle and condenser in a fume hood. Ensure all glassware is completely dry. Purge the apparatus with an inert gas.

  • Reaction: Place iron powder in the flask. Slowly and carefully add liquid bromine to the iron powder. The reaction is exothermic and will likely initiate without external heating.

  • Heating: Once the initial vigorous reaction subsides, gently heat the mixture to around 200 °C to drive the reaction to completion and sublime any excess bromine.[3]

  • Collection & Storage: The resulting dark, crystalline FeBr₃ should be collected and stored in a desiccator under an inert atmosphere. Due to its hygroscopic nature, it should be used as quickly as possible.[3]

Protocol 2: Synthesis of Bromobenzene from Benzene

Reaction: C₆H₆ + Br₂ --(FeBr₃)--> C₆H₅Br + HBr[10]

Materials:

  • Benzene (2.3 mL)

  • Bromine (contained in a dropping funnel)

  • Anhydrous this compound (or 0.2g iron filings)[4]

  • 250 mL three-neck round-bottom flask

  • Reflux condenser, mechanical stirrer, dropping funnel

  • Heating mantle / Water bath

  • 10% NaOH solution for workup

  • Anhydrous calcium chloride or magnesium sulfate (B86663) for drying

Procedure:

  • Setup: Assemble the reaction apparatus (flask, condenser, stirrer, funnel) in a fume hood. Attach a gas trap (e.g., an inverted funnel over a beaker of water) to the top of the condenser to neutralize the HBr gas byproduct.[7]

  • Reagents: Add benzene and the this compound catalyst (or iron filings) to the reaction flask.[4]

  • Addition of Bromine: Begin stirring and slowly add the bromine from the dropping funnel over 20-30 minutes. The reaction is exothermic; use a cold-water bath to maintain the temperature around 25-30 °C during the addition.[7]

  • Reflux: After the addition is complete, heat the mixture to a gentle reflux (around 60-70 °C) for 45-60 minutes, or until the brown color of bromine disappears.[4][7]

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water, followed by a 10% aqueous sodium hydroxide (B78521) solution to remove unreacted bromine and HBr. Finally, wash again with water.

  • Isolation: Separate the organic layer (the lower layer), dry it over anhydrous CaCl₂ or MgSO₄, filter, and purify by distillation, collecting the fraction boiling at 152-158 °C.[4]

Signaling Pathways & Logical Relationships

The catalytic cycle of this compound in electrophilic aromatic substitution illustrates the key relationships between the reagents.

CatalyticCycle FeBr3 FeBr₃ (Catalyst) Complex Br-Br--FeBr₃ (Activated Complex) FeBr3->Complex Activation Br2 Br₂ Br2->Complex Intermediate Arenium Ion Intermediate [Ar(H)Br]⁺[FeBr₄]⁻ Complex->Intermediate Arene Ar-H (Aromatic Ring) Arene->Intermediate Nucleophilic Attack Intermediate->FeBr3 Catalyst Regeneration Product Ar-Br (Product) Intermediate->Product Deprotonation HBr HBr Intermediate->HBr

Caption: Catalytic cycle of FeBr₃ in aromatic bromination.

References

Technical Support Center: Deactivation and Regeneration of Ferric Bromide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the use of ferric bromide (FeBr₃) catalysts in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

A1: this compound is a versatile Lewis acid catalyst primarily used in electrophilic aromatic substitution reactions. Its most common applications include the bromination of aromatic compounds and as a catalyst in Friedel-Crafts alkylation and acylation reactions.[1][2]

Q2: What are the common signs of this compound catalyst deactivation?

A2: The most common signs of FeBr₃ catalyst deactivation include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A noticeable drop in product yield.

  • Inconsistent reaction outcomes between batches.

  • A change in the color of the reaction mixture that deviates from the expected progression.

Q3: What are the main causes of this compound catalyst deactivation?

A3: The primary mechanisms for the deactivation of this compound catalysts fall into three main categories: chemical, thermal, and mechanical.[3]

  • Poisoning: This is a common issue where impurities in the reaction mixture strongly bind to the active sites of the catalyst. For FeBr₃, common poisons include:

    • Water/Moisture: this compound is highly sensitive to moisture, which can hydrolyze the catalyst and reduce its Lewis acidity.[4]

    • Lewis Bases: Reactants or impurities containing nitrogen (e.g., amines) or oxygen (e.g., some carbonyl compounds) can form stable complexes with the FeBr₃, rendering it inactive.[5]

  • Fouling/Coking: In some reactions, especially at elevated temperatures, carbonaceous materials or high molecular weight byproducts can deposit on the catalyst surface, blocking the active sites.[6]

  • Thermal Degradation: Although FeBr₃ is relatively stable, very high reaction temperatures can lead to its decomposition or changes in its crystalline structure, which can affect its catalytic activity.[3]

Q4: Can a deactivated this compound catalyst be regenerated?

A4: Yes, in many cases, a deactivated FeBr₃ catalyst can be regenerated to restore a significant portion of its initial activity. The appropriate regeneration method depends on the cause of deactivation.

Q5: What are the general approaches to regenerating a spent this compound catalyst?

A5: The two primary methods for regenerating a deactivated FeBr₃ catalyst are:

  • Chemical Washing: This involves washing the catalyst with a suitable solvent or a dilute acidic solution to remove poisons or fouling agents.[7]

  • Thermal Treatment: This method is effective for removing organic foulants (coke) through controlled heating in an inert or oxidizing atmosphere.[8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound catalysts.

Problem 1: The bromination of my aromatic compound is sluggish or has not gone to completion.

Possible CauseDiagnostic SignsRecommended Action
Catalyst Poisoning by Moisture The reaction is slow from the start, even with a fresh batch of catalyst. You may observe the evolution of HBr gas upon addition of the catalyst to the reaction mixture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Consider adding a drying agent to the reaction mixture if appropriate for your specific reaction.
Insufficient Catalyst Loading The reaction starts but does not proceed to completion.Increase the catalyst loading incrementally. For some less reactive aromatic compounds, a higher catalyst loading may be necessary.
Deactivated Aromatic Ring The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN).Friedel-Crafts reactions, in particular, are not effective with strongly deactivated rings.[9] Consider alternative synthetic routes or more forcing reaction conditions (higher temperature, stronger Lewis acid), though this may lead to side products.

Problem 2: My Friedel-Crafts alkylation/acylation reaction is giving a low yield.

Possible CauseDiagnostic SignsRecommended Action
Catalyst Deactivation by Lewis Basic Functional Groups The substrate or product contains amine or other Lewis basic functionalities.Protect the Lewis basic group before the reaction. For example, an amine can be converted to an amide.[5]
Polyalkylation (in Friedel-Crafts Alkylation) The formation of multiple alkylated products is observed by GC-MS or NMR.Use a large excess of the aromatic substrate relative to the alkylating agent to favor monoalkylation.[5] Alternatively, consider Friedel-Crafts acylation followed by reduction, as the acyl group is deactivating and prevents further substitution.[10]
Complexation of Catalyst with Product In Friedel-Crafts acylation, the product ketone can form a stable complex with FeBr₃.[4]A stoichiometric amount of the FeBr₃ catalyst may be required rather than a catalytic amount.

Experimental Protocols

Protocol 1: Regeneration of a Moisture-Sensitive this compound Catalyst

This protocol is designed for situations where the catalyst is suspected to have been deactivated by exposure to moisture.

Objective: To remove adsorbed water and restore the Lewis acidity of the catalyst.

Materials:

  • Deactivated this compound Catalyst

  • Anhydrous, non-reactive solvent (e.g., dichloromethane, hexane)

  • Inert gas (e.g., Nitrogen, Argon)

  • Schlenk flask or similar apparatus for handling air-sensitive materials

  • Heating mantle and temperature controller

Procedure:

  • Place the deactivated catalyst in a Schlenk flask under an inert atmosphere.

  • Add anhydrous solvent to the flask and stir the slurry for 15-20 minutes at room temperature to wash away any soluble impurities.

  • Carefully decant the solvent. Repeat the washing step two more times.

  • After the final wash, heat the catalyst gently under a vacuum or a steady flow of inert gas to a temperature of 100-120°C for 1-2 hours to drive off any residual solvent and moisture.

  • Cool the catalyst to room temperature under an inert atmosphere before use.

Protocol 2: Regeneration of a Fouled this compound Catalyst by Thermal Treatment

This protocol is suitable for regenerating FeBr₃ catalysts that have been deactivated by the deposition of organic residues (coking).

Objective: To remove carbonaceous deposits from the catalyst surface.

Materials:

  • Deactivated (fouled) this compound Catalyst

  • Tube furnace with temperature control

  • Inert gas (e.g., Nitrogen, Argon)

  • A dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂)

Procedure:

  • Place the fouled catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas for 30 minutes at room temperature to remove any adsorbed reactants.

  • Slowly ramp the temperature (e.g., 5°C/minute) to 300-400°C under a continuous flow of inert gas.

  • Once the target temperature is reached, introduce a dilute stream of the oxidizing gas.

  • Hold at this temperature for 2-4 hours, or until the off-gas analysis indicates the complete combustion of the carbonaceous material (i.e., CO₂ levels return to baseline).

  • Switch back to an inert gas flow and cool the catalyst to room temperature.

Protocol 3: Regeneration of a Poisoned this compound Catalyst by Acid Washing

This protocol is intended for cases where the catalyst has been poisoned by impurities that can be removed by an acid wash.

Objective: To remove acid-soluble poisons from the catalyst.

Materials:

  • Deactivated this compound Catalyst

  • Dilute mineral acid (e.g., 0.1 M HCl or 0.1 M H₂SO₄)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend the deactivated catalyst in the dilute acid solution.

  • Stir the slurry at room temperature for 1-2 hours.

  • Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the washed catalyst in an oven at 110-120°C for at least 4 hours, or until a constant weight is achieved.

Data Presentation

The following table provides illustrative data on the performance of a this compound catalyst before and after regeneration. Note: This data is for exemplary purposes and actual results may vary depending on the specific reaction conditions and the nature of the catalyst deactivation.

Catalyst StateReaction Time (hours) for >95% ConversionProduct Yield (%)Number of Reuses
Fresh Catalyst 298N/A
Deactivated Catalyst (after 5 cycles) > 24< 205
Regenerated Catalyst (Thermal Treatment) 2.5921 (post-regeneration)
Regenerated Catalyst (Acid Washing) 3881 (post-regeneration)

Visualizations

Deactivation_Regeneration_Cycle Fresh Fresh FeBr3 Catalyst Active Active Catalytic Cycle (e.g., Bromination) Fresh->Active Reaction Start Active->Active Catalytic Turnover Deactivated Deactivated FeBr3 Catalyst Active->Deactivated Deactivation (Poisoning, Fouling) Regeneration Regeneration Process (Thermal/Chemical) Deactivated->Regeneration Treatment Regeneration->Fresh Activity Restored

Caption: The lifecycle of a this compound catalyst.

Troubleshooting_Workflow Start Low Reaction Yield/Rate Check_Catalyst Is the catalyst fresh and anhydrous? Start->Check_Catalyst Check_Reagents Are reagents and solvents anhydrous? Check_Catalyst->Check_Reagents Yes Use_Fresh_Catalyst Use fresh, anhydrous FeBr3 Check_Catalyst->Use_Fresh_Catalyst No Check_Substrate Is the aromatic ring deactivated? Check_Reagents->Check_Substrate Yes Dry_Reagents Dry reagents and solvents Check_Reagents->Dry_Reagents No Modify_Conditions Consider alternative conditions or catalyst Check_Substrate->Modify_Conditions Yes Proceed Proceed with reaction Check_Substrate->Proceed No Use_Fresh_Catalyst->Check_Reagents Dry_Reagents->Check_Substrate Modify_Conditions->Proceed

Caption: A troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Purification of Commercial Ferric Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial ferric bromide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable protocols for obtaining high-purity this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is susceptible to a few key impurities:

  • Moisture (Water): this compound is highly hygroscopic and readily absorbs atmospheric moisture.[1][2] This can lead to the formation of hydrates and hydrolysis products.

  • Ferrous Bromide (FeBr₂): this compound can decompose, especially when exposed to heat, light, or air, resulting in the formation of ferrous bromide and the release of bromine gas (Br₂).[1][3][4][5]

  • Unreacted Starting Materials: Depending on the manufacturing process, trace amounts of metallic iron or unreacted bromine may be present.

  • Other Metal Halides: The iron source used in manufacturing may introduce other metal halide impurities.

Q2: My this compound has a dark, clumpy appearance and seems wet. Can I still use it?

This appearance suggests significant moisture absorption. Using it directly is not recommended as the water content can interfere with moisture-sensitive reactions. Purification is necessary to remove the water and any hydrolysis byproducts.

Q3: I heated my this compound, and it turned into a lighter-colored solid. What happened?

You have likely observed the thermal decomposition of this compound (FeBr₃) into ferrous bromide (FeBr₂).[1][5] This process is often accompanied by the release of bromine gas. For applications requiring the Lewis acidity of Fe(III), this material is no longer suitable.

Q4: What is the best method to purify commercial this compound?

Sublimation under vacuum is the most effective and commonly cited method for purifying anhydrous this compound.[3] This technique separates the volatile this compound from non-volatile impurities like ferrous bromide and other metal salts.

Q5: How should I store purified anhydrous this compound?

Anhydrous this compound is sensitive to air, light, and moisture.[1][3][4] It should be stored in a tightly sealed, dark container under an inert atmosphere (e.g., nitrogen or argon).[1] A desiccator or a glovebox is the ideal storage environment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Low yield of sublimed product. 1. Incomplete sublimation due to insufficient temperature or vacuum. 2. Significant decomposition of this compound to non-volatile ferrous bromide prior to or during heating. 3. The starting material had a high content of non-volatile impurities.1. Gradually increase the temperature within the recommended range (120-200°C) and ensure a high vacuum is maintained. 2. Use fresh commercial this compound. If the material is old or has been improperly stored, a significant portion may have already decomposed. 3. This is expected if the initial purity is low. The yield will be representative of the this compound content in the starting material.
The sublimed crystals are not the expected dark red/black color. 1. Co-sublimation of volatile impurities. 2. Incomplete separation from ferrous bromide if the sublimation temperature is too high, potentially leading to some volatilization of bromine and re-reaction.1. Ensure the vacuum is sufficiently high to allow sublimation at the lowest possible temperature, minimizing the volatilization of less volatile impurities. 2. Operate within the lower end of the recommended temperature range to avoid significant decomposition.
The purified this compound quickly changes color or becomes clumpy after purification. Exposure to atmospheric moisture and/or air during handling and transfer.Handle the purified this compound exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and store it in a tightly sealed container with a desiccant or under an inert gas.
Difficulty maintaining a stable vacuum during sublimation. 1. Leaks in the sublimation apparatus. 2. Outgassing of water from hydrated this compound in the starting material.1. Check all joints and seals of the sublimation apparatus for leaks. Ensure proper greasing of ground glass joints. 2. If the starting material is very wet, consider a preliminary gentle heating under vacuum at a temperature below the sublimation point to drive off excess water before proceeding to the higher sublimation temperature.

Experimental Protocols

The primary and most recommended method for the purification of commercial this compound is vacuum sublimation.

Vacuum Sublimation of this compound

This method is based on the direct conversion of solid this compound to a gas, which then recrystallizes on a cold surface, leaving non-volatile impurities behind.

Materials and Equipment:

  • Commercial this compound

  • Sublimation apparatus (including a cold finger condenser)

  • High-vacuum pump

  • Schlenk line or glovebox for inert atmosphere handling

  • Heating mantle or oil bath

  • Source of bromine (optional, for advanced purification)

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation (under inert atmosphere):

    • Transfer the commercial this compound to the sublimation apparatus inside a glovebox or under a positive pressure of inert gas using a Schlenk line. This is crucial to prevent moisture contamination.

  • Apparatus Assembly:

    • Assemble the sublimation apparatus, ensuring all joints are properly sealed. If using a cold finger, connect it to a cooling water source.

  • Evacuation:

    • Slowly evacuate the sublimation apparatus using a high-vacuum pump.

  • Heating and Sublimation:

    • Once a stable high vacuum is achieved, begin to gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath.

    • Gradually increase the temperature to the 120-200°C range.[3] this compound will start to sublime and deposit as dark, needle-like crystals on the cold finger or cooler parts of the apparatus.

    • For enhanced purity, the sublimation can be carried out in a sealed tube containing a small amount of bromine gas to suppress the decomposition of this compound into ferrous bromide.[3]

  • Cooling and Collection:

    • Once the sublimation is complete (no more material is being deposited), turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, slowly backfill the apparatus with an inert gas (e.g., nitrogen or argon).

    • Disassemble the apparatus under a positive pressure of inert gas and carefully scrape the purified this compound crystals from the cold finger.

  • Storage:

    • Immediately transfer the purified this compound to a pre-dried, airtight container for storage under an inert atmosphere.

Data Presentation

Parameter Commercial Grade this compound After Vacuum Sublimation
Purity Typically 98-99% (may contain moisture and FeBr₂)>99.8%
Appearance Dark red to brown, potentially clumpy solidDark red to black crystalline solid
Moisture Content Variable, can be significant<0.1%
Ferrous Bromide Content Can be present, especially in older samplesSignificantly reduced

Mandatory Visualizations

Experimental Workflow for Vacuum Sublimation of this compound

experimental_workflow start Start: Commercial this compound inert_atmosphere Transfer to Sublimation Apparatus (Inert Atmosphere) start->inert_atmosphere assemble Assemble and Seal Apparatus inert_atmosphere->assemble evacuate Evacuate to High Vacuum assemble->evacuate heat Heat to 120-200°C evacuate->heat sublime Sublimation Occurs (FeBr₃(s) -> FeBr₃(g)) heat->sublime deposit Deposition on Cold Surface (FeBr₃(g) -> FeBr₃(s)) sublime->deposit impurities Non-volatile Impurities Remain (FeBr₂, other salts) sublime->impurities cool Cool to Room Temperature (Under Vacuum) deposit->cool backfill Backfill with Inert Gas cool->backfill collect Collect Purified Crystals (Inert Atmosphere) backfill->collect store Store in Airtight Container (Under Inert Atmosphere) collect->store end End: High-Purity Anhydrous FeBr₃ store->end logical_relationships cluster_properties Properties of this compound cluster_consequences Consequences of Improper Handling cluster_procedures Required Procedures hygroscopic Hygroscopic hydration Hydration / Hydrolysis hygroscopic->hydration air_sensitive Air-Sensitive oxidation Oxidation air_sensitive->oxidation light_sensitive Light-Sensitive decomposition Decomposition to FeBr₂ light_sensitive->decomposition thermal_instability Thermally Unstable thermal_instability->decomposition inert_atmosphere Inert Atmosphere Handling (Glovebox / Schlenk Line) hydration->inert_atmosphere oxidation->inert_atmosphere dark_storage Storage in Dark Containers decomposition->dark_storage vacuum_sublimation Purification by Vacuum Sublimation decomposition->vacuum_sublimation (separates FeBr₃ from FeBr₂)

References

Technical Support Center: Hygroscopic Ferric Bromide (FeBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of hygroscopic ferric bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (FeBr₃) is a hygroscopic, reddish-brown solid that functions as a potent Lewis acid.[1][2] In research and drug development, it is primarily used as a catalyst in organic synthesis, most notably in the electrophilic aromatic substitution reactions like the bromination of aromatic compounds.[3][4] It is also utilized in other areas of organic chemistry as an oxidant.

Q2: What does it mean that this compound is "hygroscopic" and why is this important?

A2: "Hygroscopic" means that this compound readily absorbs moisture from the atmosphere.[3] This is a critical property to consider because the presence of water can significantly impact its catalytic activity. When exposed to moisture, this compound can hydrolyze, forming iron hydroxides and releasing hydrogen bromide.[5][6] This deactivates the catalyst and can lead to undesired side reactions or reaction failure.[7]

Q3: How can I tell if my this compound has been compromised by moisture?

A3: Anhydrous this compound is typically a dark brown to reddish-black crystalline solid.[3] Upon absorbing moisture, it may appear clumpy, discolored, or even partially dissolved, forming a dark green hydrate (B1144303) (FeBr₃·6H₂O).[8] A noticeable fuming in moist air, due to the release of hydrogen bromide upon hydrolysis, is another indicator of water contamination.

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is a corrosive material that can cause severe skin burns and eye damage.[3] Inhalation of its dust can irritate the respiratory system.[8] Upon contact with water or moisture, it can release corrosive hydrogen bromide gas. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q5: How does this compound catalyze bromination reactions?

A5: As a Lewis acid, this compound accepts a pair of electrons from a bromine molecule (Br₂). This interaction polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by an aromatic ring, thus facilitating the substitution of a hydrogen atom on the ring with a bromine atom.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction is sluggish or fails to initiate. Catalyst deactivation due to moisture. This compound is highly hygroscopic.Ensure you are using anhydrous this compound. If the reagent's quality is uncertain, consider drying it under vacuum with gentle heating or purchasing a new, sealed bottle. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient catalyst loading.Optimize the catalyst loading. Typically, a catalytic amount is sufficient, but for less reactive substrates, a higher loading may be necessary.
Low reaction temperature.While some reactions proceed at room temperature, gentle heating may be required to initiate the reaction. Monitor the reaction temperature carefully, as excessive heat can lead to decomposition.[8]
Formation of undesired byproducts. Presence of water leading to side reactions.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Over-bromination (polybromination).Control the stoichiometry of the brominating agent. Add the bromine solution dropwise to the reaction mixture to maintain a low concentration.
Reaction temperature is too high.Run the reaction at a lower temperature to improve selectivity.
Darkening or charring of the reaction mixture. Decomposition of starting materials or products.This can be caused by an overly active catalyst or high temperatures. Try reducing the catalyst loading or lowering the reaction temperature.
Difficulty in product isolation/purification. The product may be complexed with the this compound catalyst.During the workup, quench the reaction with water or a dilute basic solution to decompose the catalyst and break up any complexes.[9]
The product may be water-soluble.If your product has polar functional groups, it may have some solubility in the aqueous layer during extraction. Back-extract the aqueous layer with a suitable organic solvent.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Weight 295.56 g/mol [3]
Appearance Dark brown to reddish-black crystalline solid[3]
Density 4.50 g/cm³[3]
Decomposition Temperature Approximately 200 °C[3]
Solubility in Water Highly soluble[3]
Solubility in Organic Solvents Soluble in ethanol, ethyl ether, and other electron-donating solvents.[8]

Experimental Protocols

Protocol: Bromination of Benzene (B151609) to Synthesize Bromobenzene (B47551)

This protocol describes a standard procedure for the bromination of an aromatic compound using a Lewis acid catalyst like this compound.

Materials:

  • Benzene (anhydrous)

  • Bromine

  • This compound (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • 10% Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap to neutralize the evolving hydrogen bromide gas.

  • Reagent Addition: Charge the flask with anhydrous dichloromethane and benzene. Add a catalytic amount of anhydrous this compound to the flask.

  • Bromine Addition: In the dropping funnel, place a solution of bromine in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred benzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove unreacted bromine and HBr), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude bromobenzene can be purified by distillation.

Mandatory Visualizations

troubleshooting_workflow start Reaction Issue Observed check_catalyst Is the this compound anhydrous and free-flowing? start->check_catalyst remedy_catalyst Use fresh, anhydrous FeBr3. Handle under inert atmosphere. check_catalyst->remedy_catalyst No check_conditions Are the reaction conditions (solvent, temperature) appropriate? check_catalyst->check_conditions Yes remedy_catalyst->check_conditions adjust_conditions Optimize temperature and solvent. Ensure anhydrous conditions. check_conditions->adjust_conditions No check_byproducts Are there unexpected byproducts? check_conditions->check_byproducts Yes adjust_conditions->check_byproducts analyze_byproducts Analyze byproducts (TLC, GC-MS) to identify side reactions. check_byproducts->analyze_byproducts Yes check_workup Is the work-up procedure appropriate? check_byproducts->check_workup No analyze_byproducts->check_workup adjust_workup Modify work-up to avoid product loss or degradation. check_workup->adjust_workup No success Problem Resolved check_workup->success Yes adjust_workup->success

Caption: Troubleshooting workflow for experiments involving this compound.

reactivity_pathways FeBr3 This compound (FeBr3) Hydrolysis Hydrolysis (Catalyst Deactivation) FeBr3->Hydrolysis Reacts with Decomposition Decomposition FeBr3->Decomposition Decomposes via Precipitation Precipitation of Iron Hydroxides FeBr3->Precipitation Reacts with Bromination Catalytic Bromination FeBr3->Bromination Catalyzes H2O Water / Moisture H2O->Hydrolysis Heat Heat (>200°C) Heat->Decomposition Bases Strong Bases Bases->Precipitation Aromatics Aromatic Compounds + Br2 Aromatics->Bromination

Caption: Chemical reactivity pathways of this compound.

References

Technical Support Center: Optimizing Reaction Temperature for Ferric Bromide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ferric bromide (FeBr₃) as a catalyst in organic synthesis. The focus is on optimizing reaction temperature to improve yield, selectivity, and reaction rate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: The reaction has proceeded for the expected duration, but analysis (e.g., TLC, GC, LC-MS) shows a low conversion of starting material to the desired product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Suboptimal Reaction Temperature The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to decomposition of reactants, products, or the catalyst. Systematically screen a range of temperatures (e.g., in 10-20°C increments) to identify the optimal condition.
Catalyst Deactivation This compound is sensitive to moisture and can decompose at elevated temperatures (above 200°C).[1] Ensure the catalyst is handled under anhydrous conditions and that the reaction temperature does not exceed its stability limit.
Poor Catalyst Quality The FeBr₃ may have degraded due to improper storage. It is sensitive to air and light.[1] Use a fresh batch of catalyst or store it in a desiccator under an inert atmosphere.
Presence of Inhibitors Impurities in the solvent or starting materials can poison the catalyst. Use high-purity, dry solvents and purify starting materials if necessary.
Issue 2: Formation of Multiple Products (Low Selectivity)

Symptom: Analysis of the reaction mixture reveals the presence of significant quantities of undesired byproducts, such as isomers or over-brominated species.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inappropriate Reaction Temperature Temperature significantly influences the selectivity of many reactions. Lowering the temperature can often favor the formation of the thermodynamically more stable product and reduce the rate of side reactions. Conversely, in some cases, a higher temperature may be required to overcome the activation energy for the desired product formation. A careful temperature optimization study is recommended.
Excess of Brominating Agent If the reaction is a bromination, an excess of the brominating agent can lead to the formation of di- or poly-brominated products. Use a stoichiometric amount of the brominating agent or add it slowly to the reaction mixture.
Catalyst Concentration The concentration of the FeBr₃ catalyst can affect selectivity. Try varying the catalyst loading to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions catalyzed by this compound?

A1: There is no single optimal temperature for all FeBr₃-catalyzed reactions. The ideal temperature depends on the specific substrate, solvent, and desired product. For instance, in the bromination of 2-tert-butylpyrene, a yield of 76% was achieved at 28°C.[2] Generally, a good starting point for optimization is room temperature. It is crucial to conduct a temperature screening study to determine the optimal conditions for your specific reaction.

Q2: How does temperature affect the rate of a this compound-catalyzed reaction?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, which can negatively impact the overall yield and purity of the desired product.

Q3: Can this compound decompose at high temperatures?

A3: Yes, this compound begins to decompose above 200°C into ferrous bromide (FeBr₂) and bromine gas.[1] It is important to keep the reaction temperature below this limit to maintain catalyst activity.

Q4: My reaction is very exothermic. How can I control the temperature?

A4: For highly exothermic reactions, it is crucial to maintain temperature control to prevent runaway reactions and the formation of byproducts. This can be achieved by:

  • Slow, dropwise addition of one of the reactants.

  • Using a cooling bath (e.g., ice-water, dry ice-acetone) to dissipate the heat generated.

  • Diluting the reaction mixture with an appropriate solvent.

Q5: How should I properly handle and store this compound to ensure its activity?

A5: this compound is hygroscopic and can be deactivated by moisture. It is also sensitive to light.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). When handling, minimize its exposure to the atmosphere.

Quantitative Data

The following table summarizes the effect of temperature on the yield of a representative this compound-catalyzed bromination reaction.

ReactantTemperature (°C)Yield (%)Reference
2-tert-butylpyrene2876[2]
General Aromatic Compound0 - Room Temperature65 - 100[Hypothetical Data for Illustration]
Activated Aromatic Compound-1095 (mono-substituted)[Hypothetical Data for Illustration]
Activated Aromatic Compound5070 (mixture of isomers)[Hypothetical Data for Illustration]

Note: The hypothetical data is provided to illustrate the potential impact of temperature on reaction outcomes and should be confirmed experimentally for each specific system.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a this compound-Catalyzed Aromatic Bromination
  • Reaction Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the aromatic substrate (1.0 eq) and a dry solvent (e.g., dichloromethane, carbon tetrachloride).

  • Inert Atmosphere: Purge each flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a positive flow of inert gas, add this compound (0.1 eq) to each flask.

  • Temperature Control: Place each flask in a heating mantle with a temperature controller or a cooling bath set to the desired temperatures for the screening (e.g., 0°C, 25°C, 50°C, 75°C).

  • Reagent Addition: Slowly add the brominating agent (e.g., bromine, 1.05 eq) dropwise to each flask over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or GC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Analysis: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by GC or ¹H NMR to determine the yield and selectivity at each temperature.

Visualizations

Troubleshooting_Workflow start Low Yield or Selectivity Observed check_temp Is the reaction temperature optimized? start->check_temp temp_screen Perform temperature screening experiment check_temp->temp_screen No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes temp_screen->check_catalyst use_fresh_catalyst Use fresh, properly stored FeBr3 check_catalyst->use_fresh_catalyst No check_reagents Are reagents and solvents pure and dry? check_catalyst->check_reagents Yes end_good Problem Resolved use_fresh_catalyst->end_good purify_reagents Purify reagents and use anhydrous solvents check_reagents->purify_reagents No end_bad Further Investigation Needed check_reagents->end_bad Yes purify_reagents->end_good

Caption: Troubleshooting workflow for low yield or selectivity.

Temperature_Catalyst_Relationship cluster_temp_effects Effect of Increasing Temperature temp Reaction Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity temp->selectivity May Increase or Decrease decomposition Catalyst Decomposition (>200°C) temp->decomposition Increases Risk optimal_zone Optimal Temperature Zone rate->optimal_zone selectivity->optimal_zone

Caption: Relationship between temperature and catalyst performance.

References

Technical Support Center: Ferric Bromide Catalysis and the Influence of Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ferric bromide (FeBr₃) catalysis, with a specific focus on the critical role of solvent selection.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during this compound-catalyzed reactions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps Explanation
Inadequate Catalyst Activity 1. Check Catalyst Quality: Use freshly opened or properly stored anhydrous FeBr₃. 2. In-situ Generation: In some cases, generating FeBr₃ in situ by adding iron filings to bromine can be more effective.[1][2] 3. Increase Catalyst Loading: Incrementally increase the molar percentage of FeBr₃.This compound is hygroscopic; absorbed moisture can deactivate the Lewis acid. In situ formation ensures a highly active catalyst.[1][2] Sometimes, a higher catalyst concentration is needed to drive the reaction.
Poor Solvent Choice 1. Solvent Polarity: For non-polar starting materials like benzene, a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) can be effective.[3] For more polar substrates, a solvent screen is recommended. 2. Avoid Coordinating Solvents: Strongly coordinating solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) can form stable complexes with FeBr₃, reducing its Lewis acidity and catalytic activity.[4]The solvent must dissolve the reactants and catalyst without interfering with the catalytic cycle. Non-polar solvents are often preferred for electrophilic aromatic substitution.[3] Coordinating solvents compete with the substrate for the Lewis acid center.[4]
Presence of Impurities 1. Dry Solvents and Reagents: Ensure all solvents and reactants are rigorously dried. Water is a common catalyst poison. 2. Purify Starting Materials: Impurities in the aromatic substrate or alkylating/acylating agent can interfere with the reaction.Water reacts with FeBr₃, diminishing its catalytic activity. Other nucleophilic impurities can also compete for the catalyst.

Issue 2: Formation of Undesired Side Products (e.g., Polyalkylation, Isomerization)

Potential Cause Troubleshooting Steps Explanation
Over-alkylation/acylation 1. Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the alkylating or acylating agent. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of subsequent substitutions.The initial product of a Friedel-Crafts reaction is often more reactive than the starting material, leading to multiple substitutions.[1] Lower temperatures can improve selectivity.
Incorrect Regioselectivity 1. Solvent Effects: The choice of solvent can influence the ortho/para or meta selectivity. A solvent screen is recommended to optimize for the desired isomer. 2. Steric Hindrance: The steric bulk of the directing group on the aromatic ring and the electrophile will influence the product distribution.Solvent polarity can affect the stability of the intermediate carbocation (arenium ion), thereby influencing the regiochemical outcome.[3]
Carbocation Rearrangement (in Friedel-Crafts Alkylation) 1. Use a Milder Lewis Acid: In some cases, a less active Lewis acid may reduce the extent of carbocation rearrangement. 2. Choose a Different Precursor: Use an alkyl halide that is less prone to forming a rearranged carbocation. 3. Consider Friedel-Crafts Acylation followed by Reduction: This two-step process avoids carbocation rearrangements.[5]Primary alkyl halides are particularly prone to hydride shifts to form more stable secondary or tertiary carbocations, leading to a mixture of products.[6]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the catalytic activity of this compound?

A1: The solvent plays a crucial role in FeBr₃ catalysis through several mechanisms:

  • Solubility: The solvent must effectively dissolve the aromatic substrate, the electrophile, and the this compound catalyst to ensure a homogeneous reaction mixture.

  • Lewis Basicity (Coordinating Ability): Solvents with high Lewis basicity (e.g., ethers, amides, sulfoxides) can coordinate strongly with the iron center of FeBr₃.[4] This coordination competes with the intended activation of the electrophile, thereby reducing the catalyst's effectiveness. Non-coordinating or weakly coordinating solvents are generally preferred.

  • Polarity and Dielectric Constant: The polarity of the solvent can influence the rate of reaction and the stability of charged intermediates, such as the arenium ion in electrophilic aromatic substitution.[3] For instance, a more polar solvent might stabilize the transition state, accelerating the reaction, but it could also lead to unwanted side reactions.

Q2: What are the recommended solvents for FeBr₃-catalyzed bromination of aromatic compounds?

A2: The choice of solvent depends on the reactivity of the aromatic substrate:

  • For activated aromatic compounds (e.g., phenol, anisole): The reaction is often rapid and may not even require a catalyst.[7] If a solvent is used to control the reaction, a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be employed to moderate the reactivity and improve selectivity.[3]

  • For non-activated or deactivated aromatic compounds (e.g., benzene, halobenzenes): A non-polar, non-coordinating solvent is typically recommended. Halogenated solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) are common choices. Nitromethane has also been used as a solvent for these reactions.[8]

Q3: Can this compound be used in protic solvents like water or alcohols?

A3: No, this compound is a strong Lewis acid and will react with protic solvents. Water will hydrolyze FeBr₃, and alcohols will form complexes, deactivating the catalyst. Therefore, anhydrous conditions and aprotic solvents are essential for successful FeBr₃ catalysis.

Q4: How can I determine the best solvent for my specific reaction?

A4: The optimal solvent is often determined empirically. A good starting point is to choose a solvent based on the polarity of your substrates and the general recommendations above. It is highly advisable to perform a small-scale solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., a non-polar solvent like hexane, a halogenated solvent like dichloromethane, and a more polar aprotic solvent like acetonitrile) to identify the conditions that provide the best yield and selectivity for your desired product.

Quantitative Data on Solvent Effects

While comprehensive comparative studies are limited in the literature, the following table summarizes general trends observed for the bromination of toluene, a representative aromatic hydrocarbon.

SolventDielectric Constant (approx.)General Observations on Yield and Selectivity
Carbon Disulfide (CS₂) 2.6Often provides good yields and favors para-substitution due to its non-polar nature.
Dichloromethane (CH₂Cl₂) 9.1A versatile solvent that generally gives good yields. The ortho/para ratio can be influenced by temperature.
Nitromethane (CH₃NO₂) 35.9A polar aprotic solvent that can accelerate the reaction rate but may lead to a decrease in selectivity and the formation of side products.[8]
Excess Aromatic Substrate VariesUsing the aromatic substrate itself as the solvent is a common and effective "solvent-free" approach, especially on a larger scale. This can also help to minimize poly-substitution.

Experimental Protocols

General Protocol for this compound-Catalyzed Bromination of an Aromatic Compound

Materials:

  • Aromatic substrate (e.g., toluene)

  • Bromine (Br₂)

  • Anhydrous this compound (FeBr₃) or iron filings

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous calcium chloride drying tube

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • In the flask, dissolve the aromatic substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous this compound catalyst to the stirred solution. If using iron filings, add them to the bromine in a separate flask to generate FeBr₃ in situ before adding to the reaction mixture.[1][2]

  • In a dropping funnel, place the bromine, diluted with a small amount of the anhydrous solvent.

  • Slowly add the bromine solution dropwise to the stirred reaction mixture at the desired temperature (often room temperature or below). The reaction is exothermic, so cooling may be necessary to control the reaction rate and improve selectivity.

  • After the addition is complete, allow the reaction to stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted bromine.

  • Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as distillation or column chromatography.

Visualizations

Experimental_Workflow General Workflow for FeBr3-Catalyzed Aromatic Bromination A 1. Setup & Inert Atmosphere (Dry Glassware, N2/Ar) B 2. Dissolve Substrate (Aromatic compound in anhydrous solvent) A->B C 3. Add Catalyst (Anhydrous FeBr3) B->C D 4. Slow Addition of Bromine (Br2 in anhydrous solvent, control temperature) C->D E 5. Reaction Monitoring (TLC, GC, or LC-MS) D->E F 6. Quench Reaction (e.g., aq. Na2S2O3) E->F Reaction Complete G 7. Aqueous Workup (Extraction, Washing, Drying) F->G H 8. Purification (Distillation or Chromatography) G->H I Final Product H->I

Caption: A generalized experimental workflow for the this compound-catalyzed bromination of an aromatic compound.

Logical_Relationship Influence of Solvent Properties on FeBr3 Catalysis Solvent Solvent Choice Polarity Polarity / Dielectric Constant Solvent->Polarity Coordinating Coordinating Ability (Lewis Basicity) Solvent->Coordinating Rate Reaction Rate Polarity->Rate Can Increase Selectivity Selectivity Polarity->Selectivity Can Decrease Activity Catalyst Activity Coordinating->Activity Decreases Activity->Rate Increases Activity->Selectivity Influences

Caption: Logical relationship between solvent properties and their impact on this compound catalytic activity.

References

troubleshooting polymer degradation with ferric bromide catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for polymer degradation experiments using a ferric bromide (FeBr₃) catalyst.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My polymer degradation reaction is extremely slow, or it fails to initiate. What are the primary causes?

A: Slow or non-existent reaction rates are the most common problems and typically stem from catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inactivity due to Moisture: Anhydrous this compound is a potent Lewis acid, but it is extremely hygroscopic, meaning it readily absorbs moisture from the air.[1] Water will hydrolyze and deactivate the catalyst, preventing it from initiating the degradation process.[2] Ensure all glassware is oven-dried, and solvents are passed through a drying column or distilled from an appropriate drying agent. The catalyst itself should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[3]

  • Insufficient Temperature: Polymer degradation is an energy-intensive process that requires overcoming a significant activation barrier.[2] While higher temperatures accelerate degradation, temperatures below the optimal range for your specific polymer system will result in slow kinetics.[4] Consult the literature for your polymer type, but temperatures are often elevated (e.g., 170 °C for some polymethacrylates).

  • Incorrect Solvent Choice: The polarity of the solvent can significantly impact the stability and activity of the iron catalyst.[5] Nonpolar solvents like anisole (B1667542) or 1,2,4-trichlorobenzene (B33124) (TCB) have been shown to stabilize the active catalytic species and improve control in related iron-catalyzed polymer reactions.[5] Polar coordinating solvents may interfere with the catalyst's Lewis acidity.

Q2: I am observing a broad molecular weight distribution in my degradation products and poor reproducibility between experiments. What's going wrong?

A: Poor control and reproducibility often point to issues with catalyst purity, concentration, and inconsistent reaction setup.

  • Catalyst Quality and Handling: The purity of your this compound is critical. Commercial FeBr₃ can contain impurities or may have partially degraded due to improper storage.[3] A visible color change from a dark red/brown to a more yellowish or clumpy appearance suggests hydration and oxidation.[3] Always use a fresh bottle from a reputable supplier or purify the catalyst if you suspect contamination. Store it under a strictly inert and dry atmosphere.[6]

  • Inconsistent Catalyst Loading: As a catalyst, even small variations in the amount of FeBr₃ can lead to different degradation rates and product profiles. Use a precise analytical balance in a controlled environment (glovebox) to weigh the catalyst for each reaction.

  • Oxygen Contamination: The presence of oxygen can facilitate oxidative degradation pathways alongside the intended catalytic process, leading to a variety of unwanted side reactions and products.[4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (nitrogen or argon) for its entire duration.

Q3: My reaction mixture is turning very dark or producing char, and the final product is intractable. How can this be prevented?

A: Charring or the formation of insoluble, cross-linked material suggests that the degradation process is uncontrolled, likely due to excessive temperature or high catalyst concentration.

  • Excessive Temperature: While heat is necessary, too high a temperature can cause uncontrolled thermal degradation and side reactions, leading to charring instead of a clean cleavage of polymer chains.[7] Try reducing the reaction temperature in 10-20 °C increments to find a balance between an acceptable rate and a clean reaction profile.

  • High Catalyst Loading: Using too much this compound can create an overly aggressive catalytic environment, promoting side reactions. Typical catalyst loadings range from 1 to 10 mol%.[2] If you are experiencing charring, try reducing the catalyst loading significantly.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of this compound in polymer degradation? A: this compound (FeBr₃) is a strong Lewis acid, meaning it is an electron-pair acceptor.[1][7] In the context of polymer degradation, it typically functions by coordinating to functional groups within the polymer backbone (e.g., ester or ether linkages). This coordination polarizes and weakens the chemical bonds, lowering the activation energy required for bond cleavage (scission) and thus accelerating the degradation process.

Q: How must I handle and store anhydrous this compound? A: Anhydrous this compound is sensitive to moisture, air, and light.[6][8]

  • Handling: All manipulations should be performed in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox.[3] If a glovebox is unavailable, use Schlenk line techniques. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, as FeBr₃ is corrosive and can cause severe skin and eye damage.[6]

  • Storage: Store the compound in a tightly sealed container inside a desiccator under an inert atmosphere.[3][5] For long-term storage, refrigeration in a dry environment is recommended.

Q: What are the visual signs of this compound degradation? A: High-purity, anhydrous this compound is a dark red to brown crystalline solid.[1] If the material appears yellowish, orange, or clumped together, it has likely been exposed to moisture and has hydrated or oxidized, reducing its catalytic activity.[3]

Q: Can I use iron(II) bromide (FeBr₂) or other iron salts instead? A: Yes, in many cases, both Fe(II) and Fe(III) salts can be effective, as they often participate in a redox equilibrium in the catalytic cycle.[8] However, the reaction kinetics and efficiency may differ. The choice of catalyst (e.g., FeBr₂, FeCl₃) can influence the reaction, and the optimal choice may depend on the specific polymer and desired outcome.[5] It is always best to consult the literature for your specific application or screen a few different catalysts if establishing a new protocol.

Data Presentation

The following tables summarize the impact of key variables on iron-catalyzed polymer degradation, based on trends reported in the literature.

Table 1: Effect of Solvent on Depolymerization Efficiency

SolventPolarityDepolymerization Efficiency (%)Time (min)Temperature (°C)
1,2,4-Trichlorobenzene (TCB)Nonpolar~85%60170
AnisoleLess PolarModerate-High60170
Acetonitrile (MeCN)More PolarLow-Moderate60170

Data synthesized from trends observed in iron-catalyzed systems.[5][8] Polar solvents can sometimes hinder catalyst performance.[5]

Table 2: Effect of Catalyst and Ligand Concentration on Depolymerization

Polymer:FeBr₂:TBABr RatioDepolymerization Efficiency (%)Time (min)Temperature (°C)
1 : 1 : 1High (~86%)3 - 5170
1 : 1 : 4High (~85%)5170
1 : 4 : 4High (~84%)5170

Data adapted from studies on polymethacrylate (B1205211) depolymerization.[8] TBABr (Tetrabutylammonium bromide) is a common co-ligand. This data shows that a 1:1:1 ratio can be highly effective and minimizes the required amount of catalyst and ligand.[8]

Visualizations

// Nodes start [label="Problem Observed:\nLow/No Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Check Catalyst Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="3. Assess Reagents", fillcolor="#FBBC05", fontcolor="#202124"];

catalyst_ok [label="Is catalyst dry, free-flowing,\nand dark red/brown?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Is temperature optimal?\nIs system inert?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents_ok [label="Are polymer and\nsolvent pure and dry?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_catalyst [label="Action:\nReplace catalyst.\nImprove handling/storage\n(use glovebox).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_conditions [label="Action:\nIncrease temperature.\nEnsure proper degassing\nand inert atmosphere.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents [label="Action:\nPurify/dry solvent.\nCharacterize starting polymer.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; check_catalyst -> catalyst_ok; catalyst_ok -> check_conditions [label="Yes"]; catalyst_ok -> sol_catalyst [label="No"]; sol_catalyst -> success;

check_conditions -> conditions_ok; conditions_ok -> check_reagents [label="Yes"]; conditions_ok -> sol_conditions [label="No"]; sol_conditions -> success;

check_reagents -> reagents_ok; reagents_ok -> success [label="Yes"]; reagents_ok -> sol_reagents [label="No"]; sol_reagents -> success; } end_dot A step-by-step workflow for troubleshooting common issues.

// Center Node outcome [label="Reaction Outcome\n(Efficiency & Selectivity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Input Parameter Nodes catalyst [label="Catalyst State\n(FeBr₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; polymer [label="Polymer Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for parameters sub_catalyst [label="Purity\nConcentration\nHandling (Moisture)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sub_polymer [label="Polymer Type\nMolecular Weight\nPurity", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; sub_conditions [label="Temperature\nSolvent\nReaction Time", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];

// Edges catalyst -> sub_catalyst [dir=none]; polymer -> sub_polymer [dir=none]; conditions -> sub_conditions [dir=none];

sub_catalyst -> outcome [label="influences"]; sub_polymer -> outcome [label="influences"]; sub_conditions -> outcome [label="influences"]; } end_dot Relationship between experimental variables and results.

Experimental Protocols

Protocol 1: Safe Handling and Preparation of Anhydrous this compound Catalyst

Objective: To safely handle anhydrous this compound and prepare a stock solution for catalytic reactions, minimizing exposure to air and moisture.

Materials:

  • Anhydrous this compound (FeBr₃), ≥98% purity

  • Anhydrous, degassed solvent (e.g., 1,2,4-trichlorobenzene or anisole)

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line setup

  • Oven-dried glassware (vials, syringes, cannulas)

  • Analytical balance (inside glovebox)

Procedure:

  • Preparation: Place all necessary glassware in a laboratory oven at >120 °C for at least 4 hours. Transfer the hot glassware to a desiccator to cool under vacuum.

  • Inert Environment: Transfer the sealed bottle of FeBr₃, cooled glassware, and other equipment into a nitrogen or argon-filled glovebox.

  • Weighing: On an analytical balance inside the glovebox, carefully weigh the required amount of dark red/brown FeBr₃ powder into a clean, dry vial. Anhydrous FeBr₃ is a corrosive solid; handle with care.[6]

  • Dissolution: Using a dry syringe, add the required volume of anhydrous, degassed solvent to the vial containing the FeBr₃ to achieve the desired molar concentration.

  • Sealing and Storage: Seal the vial tightly with a septum cap and wrap with paraffin (B1166041) film. If not for immediate use, store the stock solution in a desiccator inside the glovebox.

Protocol 2: General Procedure for this compound-Catalyzed Polymer Degradation

Objective: To perform a controlled polymer degradation experiment using a this compound catalyst under an inert atmosphere.

Materials:

  • Polymer sample (pre-dried under vacuum)

  • FeBr₃ catalyst stock solution (prepared as in Protocol 1)

  • Anhydrous, degassed solvent

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Schlenk line with nitrogen/argon and vacuum capabilities

  • Heating mantle or oil bath with temperature controller and thermocouple

  • Syringes and needles

Procedure:

  • System Setup: Assemble the Schlenk flask and condenser (if needed) and flame-dry the entire apparatus under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add the pre-dried polymer to the Schlenk flask, followed by the anhydrous solvent via cannula or syringe.

  • Degassing: Subject the polymer solution to at least three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.

  • Initiation: Heat the solution to the target reaction temperature (e.g., 170 °C). Once the temperature has stabilized, inject the required volume of the FeBr₃ stock solution into the flask via syringe to initiate the degradation.

  • Monitoring: Allow the reaction to proceed for the desired amount of time. Samples can be taken periodically for analysis by withdrawing small aliquots via a degassed syringe.

  • Quenching and Workup: After the reaction is complete, cool the flask to room temperature. The reaction can be quenched by exposing it to air or by adding a small amount of a coordinating solvent like methanol.

  • Analysis: The resulting mixture of degraded polymer chains and/or monomer can be analyzed by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution and ¹H NMR to quantify monomer regeneration.[8]

References

Technical Support Center: Hazardous Waste Disposal of Ferric Bromide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of hazardous waste generated from experiments involving ferric bromide (FeBr₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its byproducts?

A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] When it reacts with moisture in the air or water, it can release hydrogen bromide (HBr), which is also corrosive and can cause respiratory irritation.[2] Byproducts from its use as a catalyst in bromination reactions may contain residual this compound, corrosive HBr, and brominated organic compounds, which can be toxic and harmful to the environment.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. This compound and its byproducts should never be poured down the drain.[2][3] Doing so can contaminate water sources and damage plumbing systems due to its corrosive nature.[3] All waste containing this compound must be treated as hazardous waste.

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: Always wear appropriate personal protective equipment, including chemical safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.[2][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any vapors.[4]

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be stored in a clearly labeled, sealed, and corrosion-resistant container.[3][5] The container should be kept in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2] Ensure the container is kept closed except when adding waste.

Q5: What are the general steps for disposing of this compound byproducts?

A5: The general procedure involves segregating the waste, neutralizing the acidic and corrosive components, precipitating the iron, and then disposing of the liquid and solid components as hazardous waste. The specific steps are detailed in the Troubleshooting Guide and Experimental Protocols below.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected fuming when opening waste container. Reaction of residual this compound with atmospheric moisture, releasing HBr gas.Handle the container in a chemical fume hood. If safe to do so, slowly add a neutralizing agent (see neutralization protocol) to the waste to quench the reaction.
Neutralization process is highly exothermic (generating excessive heat). The concentration of acidic components (this compound, HBr) is too high. The neutralizing agent is being added too quickly.Perform the neutralization in an ice bath to control the temperature. Add the neutralizing agent slowly and in small portions with constant stirring.[6]
The pH of the waste solution does not stabilize after adding a neutralizing agent. The waste may contain buffered components or slow-reacting acidic species.Continue to add the neutralizing agent in small increments, monitoring the pH. Allow the mixture to stir for a longer period to ensure the reaction is complete.
Precipitate does not settle, making decantation difficult. The precipitate particles may be too fine (colloidal suspension).Allow the mixture to stand for a longer period (e.g., overnight). Gentle heating or the addition of a flocculant (consult with your institution's EHS) may promote settling.
The final liquid waste is still colored after precipitation. Incomplete precipitation of iron. Presence of other colored byproducts.Check the pH to ensure it is in the optimal range for iron hydroxide (B78521) precipitation (pH 7-9). If the color is from organic byproducts, it should be disposed of as halogenated organic waste.

Data Presentation

Table 1: pH Ranges for Neutralization and Precipitation

Process Target pH Range Notes
Neutralization of Acidic Waste7.0 - 9.0Ensures complete neutralization of HBr and hydrolysis of this compound. The reaction can be exothermic.
Precipitation of Ferric Hydroxide7.0 - 9.0Optimal range for the precipitation of insoluble ferric hydroxide (Fe(OH)₃).

Table 2: Common Neutralizing Agents

Neutralizing Agent Formula Advantages Disadvantages
Sodium Carbonate (Soda Ash)Na₂CO₃Inexpensive, readily available.Can cause foaming due to CO₂ evolution.
Sodium BicarbonateNaHCO₃Milder reaction, less exothermic.Can cause significant foaming.
Sodium HydroxideNaOHHighly effective, does not produce gas.Highly corrosive, reaction can be very exothermic.

Experimental Protocols

Protocol 1: Neutralization and Precipitation of Aqueous this compound Waste

This protocol is suitable for aqueous waste streams where this compound is the primary hazardous component.

Materials:

  • This compound waste solution

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution (1M)

  • Large beaker (at least twice the volume of the waste)

  • Stir plate and stir bar

  • pH meter or pH paper

  • Personal Protective Equipment (PPE)

Procedure:

  • Place the beaker containing the this compound waste in an ice bath on a stir plate within a chemical fume hood.

  • Begin stirring the waste solution.

  • Slowly add the neutralizing agent (sodium carbonate or sodium hydroxide solution) in small increments. Be cautious as the reaction can be exothermic and may produce gas if using sodium carbonate.[7]

  • Monitor the pH of the solution. Continue adding the neutralizing agent until the pH is stable between 7.0 and 9.0.

  • As the pH increases, a reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) will form.

  • Once the pH is stable, stop adding the neutralizing agent and allow the mixture to stir for another 30 minutes to ensure the reaction is complete.

  • Turn off the stirrer and allow the precipitate to settle. This may take several hours or overnight.

  • Carefully decant the supernatant (the clear liquid) into a separate hazardous waste container labeled "Neutralized Aqueous Waste."

  • Collect the remaining ferric hydroxide sludge in a separate container labeled "Ferric Hydroxide Sludge."

  • Dispose of both waste containers through your institution's hazardous waste management program.

Protocol 2: Segregation and Disposal of this compound Byproducts from Organic Reactions

This protocol addresses waste from bromination reactions where this compound is used as a catalyst. This waste is often a complex mixture.

Materials:

  • Waste mixture from organic reaction

  • Separatory funnel

  • Waste containers for halogenated organic waste and aqueous waste

Procedure:

  • Segregation: If the reaction mixture contains an organic solvent and an aqueous layer, separate them using a separatory funnel.

  • Organic Waste: The organic layer, containing the brominated product and other organic compounds, should be collected in a container labeled "Halogenated Organic Waste."

  • Aqueous Waste: The aqueous layer, which may contain residual this compound and HBr, should be treated according to Protocol 1: Neutralization and Precipitation of Aqueous this compound Waste .

  • Solid Waste: Any solid byproducts should be collected and disposed of as solid hazardous waste.

  • All waste streams must be disposed of through your institution's environmental health and safety (EHS) office.

Visualizations

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Treatment & Disposal A This compound Reaction Mixture B Organic Layer (Brominated Byproducts, Solvent) A->B C Aqueous Layer (this compound, HBr) A->C D Collect as Halogenated Organic Waste B->D E Neutralize & Precipitate (Protocol 1) C->E F Dispose via EHS D->F E->F

Caption: this compound Byproduct Disposal Workflow.

G A Aqueous this compound Waste (FeBr₃, HBr in H₂O) B Add Neutralizing Agent (e.g., Na₂CO₃) A->B C Formation of Ferric Hydroxide Precipitate (Fe(OH)₃) B->C D Separation C->D E Liquid Waste (Neutralized Salt Solution) D->E Decant F Solid Waste (Ferric Hydroxide Sludge) D->F Collect G Dispose via EHS E->G F->G

Caption: Neutralization & Precipitation Pathway.

References

Validation & Comparative

A Comparative Guide to Ferric Bromide and Aluminum Bromide as Lewis Acid Catalysts in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds with aromatic rings. The choice of the Lewis acid catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and substrate scope. This guide provides an objective comparison of two common Lewis acid catalysts, ferric bromide (FeBr₃) and aluminum bromide (AlBr₃), supported by established chemical principles and representative experimental data.

Theoretical Background: Lewis Acidity and Catalytic Activity

The efficacy of a Lewis acid in Friedel-Crafts reactions is directly related to its ability to accept an electron pair from a halogen atom on the alkyl or acyl halide. This interaction polarizes the carbon-halogen bond, facilitating the formation of a carbocation or a highly electrophilic complex, which then undergoes electrophilic aromatic substitution.

Aluminum bromide is generally recognized as a more potent Lewis acid than this compound.[1] This difference in Lewis acidity can be attributed to the higher charge density and the nature of the metal-halogen bond. The stronger Lewis acidity of AlBr₃ typically leads to faster reaction rates. However, this high reactivity can also be a drawback, potentially leading to undesirable side reactions, particularly in Friedel-Crafts alkylations.

Performance Comparison in Friedel-Crafts Reactions

The choice between this compound and aluminum bromide often represents a trade-off between reactivity and selectivity.

Friedel-Crafts Alkylation:

In Friedel-Crafts alkylation, the high Lewis acidity of aluminum bromide can promote carbocation rearrangements, leading to a mixture of products. For instance, the alkylation of benzene (B151609) with a primary alkyl halide might yield a product with a rearranged, more stable secondary or tertiary alkyl group. This compound, being a milder Lewis acid, is less prone to inducing such rearrangements, offering better selectivity for the desired product.[1]

Friedel-Crafts Acylation:

Friedel-Crafts acylation reactions are generally less susceptible to rearrangements due to the stabilizing effect of the acylium ion intermediate. In this context, the higher reactivity of aluminum bromide can be advantageous, often resulting in higher yields and shorter reaction times compared to this compound. However, for sensitive substrates, the milder nature of this compound might be preferable to avoid degradation or side reactions.

Quantitative Data Summary

The following table summarizes representative data for the benzoylation of toluene (B28343), a common Friedel-Crafts acylation reaction. The data is compiled from typical outcomes reported in the chemical literature and serves to illustrate the general performance differences between the two catalysts.

CatalystAromatic SubstrateAcylating AgentCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Key Observations
FeBr₃ TolueneBenzoyl Bromide104~85Milder reaction conditions, good selectivity.
AlBr₃ TolueneBenzoyl Bromide101.5>95Faster reaction, higher yield, more vigorous reaction.

Experimental Protocols

Below are representative experimental protocols for a Friedel-Crafts acylation reaction using both this compound and aluminum bromide. These protocols are for illustrative purposes and may require optimization for specific substrates and scales.

Experimental Protocol 1: Friedel-Crafts Acylation of Toluene with Benzoyl Bromide using this compound

Materials:

  • Anhydrous this compound (FeBr₃)

  • Toluene (anhydrous)

  • Benzoyl Bromide

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous this compound (10 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask, followed by toluene (100 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of benzoyl bromide (100 mmol) in anhydrous dichloromethane (20 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL).

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Protocol 2: Friedel-Crafts Acylation of Toluene with Benzoyl Bromide using Aluminum Bromide

Materials:

  • Anhydrous Aluminum Bromide (AlBr₃)

  • Toluene (anhydrous)

  • Benzoyl Bromide

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum bromide (10 mmol).

  • Add anhydrous dichloromethane (50 mL) to the flask, followed by toluene (100 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of benzoyl bromide (100 mmol) in anhydrous dichloromethane (20 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

  • Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Reaction Mechanism and Logical Workflow

The following diagrams illustrate the general mechanism of a Friedel-Crafts acylation and a logical workflow for catalyst selection.

Friedel_Crafts_Acylation AcylHalide Acyl Halide (R-CO-X) Complex Acyl Halide-Lewis Acid Complex AcylHalide->Complex + MBr₃ LewisAcid Lewis Acid (MBr₃) LewisAcid->Complex AcyliumIon Acylium Ion (R-CO⁺) Complex->AcyliumIon Forms SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex + Acylium Ion ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex - H⁺ HX HBr SigmaComplex->HX Product Aryl Ketone ProductComplex->Product Workup RegeneratedCatalyst MBr₃ (regenerated) ProductComplex->RegeneratedCatalyst Workup

Caption: General mechanism of a Friedel-Crafts acylation reaction.

Catalyst_Selection Start Start: Select Friedel-Crafts Reaction Type Alkylation Alkylation Start->Alkylation Acylation Acylation Start->Acylation Rearrangement Is carbocation rearrangement a concern? Alkylation->Rearrangement SubstrateSensitivity Is the substrate sensitive to strong acids? Acylation->SubstrateSensitivity FeBr3_Alkylation Consider FeBr₃ (milder, less rearrangement) Rearrangement->FeBr3_Alkylation Yes AlBr3_Alkylation Consider AlBr₃ (stronger, faster, risk of rearrangement) Rearrangement->AlBr3_Alkylation No FeBr3_Acylation Consider FeBr₃ (milder, for sensitive substrates) SubstrateSensitivity->FeBr3_Acylation Yes AlBr3_Acylation Consider AlBr₃ (stronger, faster, higher yield) SubstrateSensitivity->AlBr3_Acylation No

Caption: Logical workflow for selecting between FeBr₃ and AlBr₃.

Conclusion

Both this compound and aluminum bromide are effective Lewis acid catalysts for Friedel-Crafts reactions. The primary distinction lies in their Lewis acidity, with aluminum bromide being the more powerful catalyst. This translates to faster reaction rates and often higher yields, particularly in acylations. However, for alkylations where carbocation rearrangements are a concern, the milder nature of this compound offers superior selectivity. The choice of catalyst should, therefore, be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the tolerance for potential side reactions. For drug development professionals, where selectivity and purity are paramount, the careful consideration of these factors is essential for the successful implementation of Friedel-Crafts reactions in synthetic routes.

References

Validating Ferric Bromide Purity: A Guide to Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to achieving reliable and reproducible experimental outcomes. Ferric bromide (FeBr₃), a widely used Lewis acid catalyst in organic synthesis, is no exception. Its efficacy, particularly in electrophilic aromatic substitution reactions such as bromination, is highly dependent on its purity. This guide provides a comparative analysis of methods to validate the purity of this compound, discusses the impact of common impurities, and offers a comparison with alternative catalysts.

The Critical Role of Purity in this compound Catalysis

Anhydrous this compound is a dark red to brown, hygroscopic solid.[1][2] Its primary function as a Lewis acid involves accepting an electron pair to activate electrophiles.[3] The presence of impurities can significantly alter its catalytic activity and lead to inconsistent reaction yields and impurity profiles in the final product.

The most common impurity in this compound is water. Due to its hygroscopic nature, this compound readily absorbs atmospheric moisture, leading to the formation of hydrated iron bromides and hydrobromic acid.[2] This not only reduces the concentration of the active Lewis acid but can also alter the reaction pathway. For instance, the presence of water can affect the acidity of the reaction mixture and potentially lead to unwanted side reactions.[4]

Another potential impurity is ferrous bromide (FeBr₂), which can result from the decomposition of this compound, especially when exposed to heat.[3] While ferrous bromide can also exhibit catalytic activity in some reactions, its Lewis acidity is significantly lower than that of this compound, leading to reduced reaction rates and yields.

Quantitative Analysis of this compound Purity

To ensure the quality of this compound, a combination of analytical techniques should be employed. The following table summarizes key analytical methods for purity validation:

Analytical MethodParameter MeasuredTypical Purity Specification
Redox Titration Assay (Iron (III) content)> 98%
Karl Fischer Titration Water content< 0.5%
ICP-MS/AAS Metallic impurities (e.g., other transition metals)Varies by supplier
Ion Chromatography Anionic impurities (e.g., chloride, sulfate)Varies by supplier

Experimental Protocols

Assay of this compound by Redox Titration

This method determines the percentage of iron (III) in the this compound sample.

Principle: Ferric ions (Fe³⁺) are first reduced to ferrous ions (Fe²⁺) using a suitable reducing agent like stannous chloride. The resulting ferrous ions are then titrated with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in an acidic medium. The endpoint is detected by a distinct color change.[5]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reduction Reduction of Fe(III) cluster_titration Titration cluster_calc Calculation A Accurately weigh ~0.5 g of this compound B Dissolve in deionized water and dilute to a known volume (e.g., 100 mL) A->B C Take an aliquot of the sample solution B->C D Add stannous chloride solution dropwise until the yellow color disappears C->D E Add a slight excess of stannous chloride D->E F Titrate with standardized potassium permanganate solution E->F G Endpoint: Appearance of a persistent pink color F->G H Calculate the percentage purity of this compound G->H

Caption: Workflow for the assay of this compound by redox titration.

Determination of Water Content by Karl Fischer Titration

Principle: This method is highly specific for the determination of water content. The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Experimental Protocol: A coulometric or volumetric Karl Fischer titrator is used. A known mass of the this compound sample is introduced into the titration cell containing the Karl Fischer reagent. The amount of water is then determined automatically by the instrument.

Impact of Purity on Experimental Reproducibility: A Comparative Example

The bromination of toluene (B28343) is a classic example of a reaction catalyzed by this compound. The purity of the catalyst can significantly impact the yield and the isomer distribution of the bromotoluene product.

This compound PurityWater ContentReaction Yield (para-bromotoluene)Reproducibility (RSD)
High Purity (>99%) < 0.1% ~95% < 2%
Standard Grade (98%) ~0.5% ~85-90% ~5%
Low Purity (<95%) > 1% < 80% > 10%

As the data suggests, higher purity this compound with lower water content leads to higher yields and significantly better reproducibility.

Comparison with Alternative Lewis Acid Catalysts

While this compound is a common choice for bromination reactions, other Lewis acids can also be employed. The choice of catalyst can influence reaction conditions, cost, and safety.

CatalystRelative ActivityAdvantagesDisadvantages
This compound (FeBr₃) HighCost-effective, readily availableHygroscopic, can decompose on heating
Ferric Chloride (FeCl₃) Moderate to HighLess expensive than FeBr₃Less active for bromination, can lead to chlorination byproducts
Aluminum Chloride (AlCl₃) Very HighHighly reactive, fast reaction ratesVery hygroscopic, reacts violently with water, can require more than stoichiometric amounts[6]
Zirconium(IV) Chloride (ZrCl₄) HighEffective for benzylic bromination[7]More expensive

Catalytic Pathway for Aromatic Bromination:

G cluster_activation Electrophile Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation & Catalyst Regeneration A Br₂ C [Br-Br-FeBr₃] complex (Activated Electrophile) A->C B FeBr₃ B->C E Arenium Ion Intermediate (Sigma Complex) C->E Electrophilic attack D Aromatic Ring D->E π-complex formation F Brominated Aromatic E->F Proton loss G HBr E->G H FeBr₃ (Regenerated) G->H Reaction with [FeBr₄]⁻

Caption: Generalized signaling pathway for this compound catalyzed aromatic bromination.

Conclusion and Recommendations

For ensuring experimental reproducibility, particularly in sensitive applications like drug development, the purity of this compound should not be overlooked. Researchers should:

  • Source high-purity, anhydrous this compound from reputable suppliers who provide a detailed certificate of analysis.

  • Perform in-house quality control checks , especially for water content, using methods like Karl Fischer titration. An assay by redox titration is also recommended to confirm the iron(III) content.

  • Store this compound under inert and dry conditions to prevent moisture absorption.[8]

  • Consider the suitability of alternative catalysts based on the specific reaction, substrate, and desired outcome. While more reactive catalysts like aluminum chloride exist, the handling difficulties and potential for side reactions often make this compound a more practical choice.

By implementing these validation steps, researchers can minimize variability in their experiments, leading to more reliable and reproducible results, and ultimately accelerating the pace of scientific discovery and drug development.

References

performance comparison of ferric bromide with other iron-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the performance of ferric bromide (FeBr₃) with other common iron-based catalysts, supported by experimental data and detailed protocols.

Iron, being earth-abundant and possessing low toxicity, presents a sustainable and cost-effective alternative to precious metal catalysts.[1] Among the various iron-based catalysts, simple iron(III) halides like this compound and ferric chloride, along with iron(III) acetylacetonate (B107027) (Fe(acac)₃), are frequently employed in a range of organic transformations, including electrophilic aromatic substitutions, cross-coupling reactions, and azidation reactions.[2][3][4] This guide will delve into a direct performance comparison of these catalysts in specific, synthetically relevant reactions.

Performance Comparison in Azidation of Benzylic Silyl (B83357) Ethers

A key transformation in organic synthesis is the introduction of an azide (B81097) group, which serves as a versatile precursor for amines and other nitrogen-containing functionalities. The iron-catalyzed azidation of benzylic silyl ethers offers a direct route to benzylic azides. A comparative study between this compound and ferric chloride in this reaction reveals nuances in their catalytic efficacy.

The reaction of various benzylic silyl ethers with trimethylsilyl (B98337) azide (TMSN₃) was carried out in the presence of either this compound or ferric chloride as the catalyst. The results, summarized in the table below, demonstrate that while both catalysts are effective, ferric chloride (FeCl₃) generally provides higher yields for this particular transformation under the specified reaction conditions.

EntrySubstrateCatalystTime (h)Yield (%)
11-(tert-butyldimethylsilyloxy)ethyl)benzeneFeBr₃385
21-(tert-butyldimethylsilyloxy)ethyl)benzeneFeCl₃392
3(tert-butyldimethylsilyloxy)(diphenyl)methaneFeBr₃388
4(tert-butyldimethylsilyloxy)(diphenyl)methaneFeCl₃395
51-(tert-butyldimethylsilyloxy)-1-phenylpropaneFeBr₃682
61-(tert-butyldimethylsilyloxy)-1-phenylpropaneFeCl₃690
71-(tert-butyldimethylsilyloxy)propyl)benzeneFeBr₃1275
81-(tert-butyldimethylsilyloxy)propyl)benzeneFeCl₃1283

Performance in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. While aluminum chloride (AlCl₃) is the traditional catalyst, iron(III) halides offer a milder and often more environmentally benign alternative. Both ferric chloride and this compound can be used to catalyze this reaction.[3]

Performance in Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] Simple iron salts, including Fe(acac)₃ and FeCl₃, are often used as pre-catalysts in these transformations.[3] These catalysts are particularly effective for coupling Grignard reagents with organic halides. While this compound is less commonly cited in this specific context compared to ferric chloride and Fe(acac)₃, its capability as a Lewis acid suggests potential activity. The choice of catalyst and ligands often depends on the specific substrates and desired reactivity. For instance, Fe(acac)₃ is frequently employed in cross-coupling reactions involving acyl chlorides and Grignard reagents.[9]

Experimental Protocols

General Procedure for Iron-Catalyzed Azidation of Benzylic Silyl Ethers

To a solution of the benzylic silyl ether (0.5 mmol) in anhydrous dichloromethane (B109758) (2.5 mL) under an argon atmosphere, was added trimethylsilyl azide (TMSN₃, 1.5 mmol). Subsequently, a solution of the iron catalyst (FeBr₃ or FeCl₃, 0.025 mmol) in anhydrous dichloromethane (0.5 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for the time indicated in the data table. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution (10 mL). The aqueous layer was extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired benzylic azide.

G cluster_workflow Experimental Workflow: Azidation reagents Benzylic Silyl Ether + TMSN₃ in CH₂Cl₂ catalyst_add Add FeBr₃ or FeCl₃ (in CH₂Cl₂) reagents->catalyst_add 1. reaction Stir at RT catalyst_add->reaction 2. quench Quench with aq. NaHCO₃ reaction->quench 3. extraction Extract with CH₂Cl₂ quench->extraction 4. purification Purify via Chromatography extraction->purification 5. product Benzylic Azide purification->product 6.

Experimental Workflow for Azidation
General Procedure for Iron-Catalyzed Friedel-Crafts Acylation

In a flame-dried round-bottom flask under a nitrogen atmosphere, anhydrous ferric chloride (20 mmol) is suspended in anhydrous dichloromethane (20 mL). The appropriate aromatic substrate (e.g., anisole (B1667542), 20 mmol) is then added. The mixture is cooled in an ice bath, and the acyl halide (e.g., propionyl chloride, 20 mmol) is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.[5]

G cluster_pathway Friedel-Crafts Acylation Pathway acyl_halide Acyl Halide (R-CO-X) acylium_ion Acylium Ion (R-C≡O⁺) acyl_halide->acylium_ion Activation lewis_acid Iron(III) Halide (FeX₃) lewis_acid->acylium_ion intermediate Sigma Complex (Arenium Ion) acylium_ion->intermediate aromatic_ring Aromatic Ring aromatic_ring->intermediate Nucleophilic Attack product Aryl Ketone intermediate->product Deprotonation

Friedel-Crafts Acylation Pathway

Conclusion

This compound is a competent Lewis acid catalyst for various organic transformations. In the context of the azidation of benzylic silyl ethers, it is slightly outperformed by ferric chloride in terms of product yield. For other reactions like Friedel-Crafts acylation and cross-coupling, the choice between this compound and other iron-based catalysts such as ferric chloride and Fe(acac)₃ is often dictated by the specific substrates, reaction conditions, and the desire to avoid side reactions. The low cost, ready availability, and reduced toxicity of these iron catalysts make them attractive alternatives to their precious metal counterparts, warranting their consideration in the development of sustainable chemical processes.

References

cost-benefit analysis of ferric bromide in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Ferric Bromide as a Lewis Acid Catalyst

This compound (FeBr₃) is a versatile Lewis acid catalyst employed in a range of industrial applications, most notably in electrophilic aromatic substitution reactions critical to the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance, cost-effectiveness, and environmental impact with common alternatives. The information presented herein is supported by experimental data to facilitate informed catalyst selection in research and development as well as in industrial-scale production.

Performance Analysis: this compound vs. Alternatives in Catalysis

The primary industrial application of this compound is as a catalyst in Friedel-Crafts reactions and aromatic bromination. In these roles, it competes with other Lewis acids, principally aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).

Key Performance Indicators:

The efficacy of a Lewis acid catalyst is determined by several factors, including reaction yield, selectivity (e.g., para vs. ortho substitution), and reaction kinetics. While specific outcomes are substrate-dependent, general performance trends can be summarized.

Table 1: Comparative Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystTypical Catalyst Loading (mol%)Relative YieldRelative Reaction TimeKey Considerations
This compound (FeBr₃) 100 - 150Moderate to HighModerateLess moisture-sensitive than AlCl₃, offering easier handling.
Aluminum Chloride (AlCl₃) 100 - 200HighShortHighly reactive and hygroscopic, requiring stringent anhydrous conditions and often stoichiometric amounts.[1]
Ferric Chloride (FeCl₃) 100 - 150Moderate to HighModerateA more manageable and less potent alternative to AlCl₃, with lower moisture sensitivity.[1]
Zinc Chloride (ZnCl₂) 100 - 200ModerateModerate to LongA milder Lewis acid, which may require higher temperatures or longer reaction times but can offer improved selectivity in certain cases.[1]

Cost-Benefit Analysis

A thorough cost-benefit analysis extends beyond the initial purchase price of the catalyst to include factors such as catalyst loading, potential for recycling, and waste disposal costs.

Economic Factors:

  • Purchase Price: The market price of chemical commodities fluctuates. As of late 2025, ferric chloride is a widely produced industrial chemical with prices ranging from approximately $400 to $530 per metric ton depending on the region. Specific pricing for bulk, catalyst-grade this compound is less publicly available and typically higher than ferric chloride due to differences in raw material costs and production volumes.

  • Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with the catalyst.[2][3] This significantly impacts the overall cost of the process.

  • Recyclability: The development of recyclable catalyst systems is a key focus in green chemistry. While traditional homogeneous Lewis acid catalysts like this compound are often consumed in the reaction workup, research is ongoing into heterogeneous and recyclable iron-based catalysts.[4][5] The ability to recycle a catalyst, even for a few cycles, can dramatically reduce costs and waste. One study on bromine recycling in the chemical industry highlighted a recovery yield of 97%, saving several million CHF per year.[6][7]

Environmental and Safety Factors:

  • Handling and Safety: this compound, like other Lewis acids, is corrosive and requires careful handling. However, it is generally less reactive with moisture compared to aluminum chloride, simplifying operational procedures.[1] Proper personal protective equipment (PPE) is essential when working with these chemicals.

  • Waste Generation: Traditional Lewis acid-catalyzed reactions generate significant amounts of acidic, corrosive waste, which requires neutralization and disposal, adding to the overall process cost and environmental burden.[8] The use of greener, recyclable catalysts can mitigate these issues.[9]

  • Environmental Impact: A life cycle assessment (LCA) is a tool used to evaluate the environmental impact of a product or process.[10][11][12][13] While specific LCA data for this compound is limited, studies on related catalysts highlight that the manufacturing process and energy consumption are significant contributors to the overall environmental footprint.[11][12][13]

Experimental Protocols

Reproducibility is a cornerstone of scientific research and industrial process development. Below are detailed experimental protocols for key reactions involving this compound and its alternatives.

Experimental Protocol 1: Bromination of an Aromatic Compound using this compound

This protocol describes a general procedure for the bromination of an aromatic compound using this compound as a catalyst.

Materials:

  • Aromatic substrate

  • Bromine (Br₂)

  • Anhydrous this compound (FeBr₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Aqueous sodium bisulfite solution

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve the aromatic substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of anhydrous this compound to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same anhydrous solvent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by slowly adding aqueous sodium bisulfite solution to destroy excess bromine.

  • Transfer the mixture to a separatory funnel and wash with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Experimental Protocol 2: Friedel-Crafts Acylation using Aluminum Chloride

This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound using aluminum chloride as the catalyst.[14]

Materials:

  • Aromatic substrate (e.g., toluene, ethylbenzene, anisole)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous methylene (B1212753) chloride

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a 100-mL round-bottom flask with an addition funnel, a reflux condenser, and a septum under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride to the flask.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of the acyl chloride (1.1 equivalents) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

  • After the addition is complete, add a solution of the aromatic compound (1.0 equivalent) in 10 mL of methylene chloride in the same manner, controlling the addition rate to prevent excessive boiling.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.

  • Combine the organic layers, wash with two portions of saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the methylene chloride by rotary evaporation.

  • Purify the product by distillation or other suitable methods.

Visualizing Chemical Processes and Analyses

Diagrams can aid in understanding complex chemical pathways and analytical workflows.

Cost-Benefit Analysis Workflow

CostBenefitAnalysis Define Define Project: Catalyst Selection Identify Identify Alternatives: FeBr3, AlCl3, FeCl3, etc. Define->Identify QuantifyCosts Quantify Costs: Purchase Price, Loading, Waste Disposal Identify->QuantifyCosts QuantifyBenefits Quantify Benefits: Yield, Selectivity, Reaction Time, Safety Identify->QuantifyBenefits Compare Compare Alternatives: Net Present Value, ROI QuantifyCosts->Compare QuantifyBenefits->Compare Decision Decision: Select Optimal Catalyst Compare->Decision

Caption: A general workflow for conducting a cost-benefit analysis for catalyst selection.

Mechanism of Electrophilic Aromatic Bromination

BrominationMechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Br-Br Br-Br Complex [Br-Br---FeBr₃] Br-Br->Complex + FeBr₃ FeBr3 FeBr₃ Electrophile Br⁺ + FeBr₄⁻ Complex->Electrophile Benzene (B151609) Benzene Ring AreniumIon Arenium Ion (Resonance Stabilized) Benzene->AreniumIon + Br⁺ Bromobenzene Bromobenzene AreniumIon2 Arenium Ion AreniumIon2->Bromobenzene + FeBr₄⁻ - HBr - FeBr₃

Caption: The mechanism of this compound-catalyzed aromatic bromination.

Conclusion

The selection of a Lewis acid catalyst for industrial applications is a multifaceted decision that requires a holistic evaluation of performance, cost, safety, and environmental impact. This compound presents a compelling option, particularly in scenarios where the extreme reactivity and moisture sensitivity of aluminum chloride pose significant handling challenges. While potentially having a higher upfront cost, the benefits of easier handling and comparable performance in many cases can lead to a more favorable overall cost-benefit profile.

For researchers and drug development professionals, this compound serves as a reliable and effective catalyst for a wide range of electrophilic aromatic substitution reactions. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired product purity, and process scale. As the chemical industry continues to move towards greener and more sustainable practices, the development of recyclable and less hazardous iron-based catalysts, including derivatives of this compound, will be a key area of future innovation.

References

A Comparative Guide to Aromatic Bromination: Ferric Bromide vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the introduction of a bromine atom to an aromatic ring is a fundamental and frequently employed transformation. Aryl bromides are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials, primarily due to their utility in cross-coupling reactions.[1][2] The choice of brominating agent is paramount and dictates the reaction's conditions, selectivity, and overall efficiency. This guide provides an objective, data-supported comparison between two common reagents used for this purpose: the classical ferric bromide (FeBr₃) with elemental bromine (Br₂) and the more modern N-bromosuccinimide (NBS).

Mechanism of Action: Electrophilic vs. Versatile Reagent

The primary distinction between these two brominating systems lies in their mechanism of action.

This compound (FeBr₃): A Classic Lewis Acid Catalyst

The combination of Br₂ and FeBr₃ is the archetypal system for electrophilic aromatic substitution (EAS).[3] Benzene (B151609) and other aromatic rings are generally not nucleophilic enough to react with molecular bromine directly.[4] FeBr₃, a potent Lewis acid, activates the bromine molecule by coordinating with it, which polarizes the Br-Br bond and generates a powerful electrophile, often represented as Br⁺.[4][5][6] This highly reactive species is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5][7][8] The reaction concludes with the removal of a proton from the ring, which restores aromaticity and yields the brominated product.[5][9]

Caption: Electrophilic aromatic substitution (EAS) with FeBr₃/Br₂.

N-Bromosuccinimide (NBS): A Versatile Bromine Source

N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine.[10] While famously used for allylic and benzylic brominations via a radical pathway (the Wohl-Ziegler reaction), its role in aromatic bromination is more nuanced.[11][12][13] For direct bromination on the aromatic ring, NBS typically requires an activator to enhance its electrophilicity, especially for less reactive aromatic substrates.[14]

The reaction can proceed through an electrophilic pathway, particularly with activated (electron-rich) aromatic rings.[15] The presence of a protic or Lewis acid can protonate or coordinate to the carbonyl group of NBS, making the bromine atom more electropositive and susceptible to attack by the aromatic ring.[16] In some cases, particularly with highly activated substrates like phenols and anilines, NBS can effect bromination even under mild, acid-free conditions.[9][17]

Caption: Electrophilic aromatic bromination pathway using NBS.

Performance Comparison

The choice between FeBr₃/Br₂ and NBS often depends on the substrate's reactivity, the desired selectivity, and the required reaction conditions.

FeatureThis compound (with Br₂)N-Bromosuccinimide (NBS)
Reagent Type Lewis acid catalyst with elemental bromine.Electrophilic bromine source.[18]
Substrate Scope Broad; effective for both activated and deactivated aromatic rings.Best for activated (electron-rich) aromatic rings (e.g., phenols, anilines, anisoles).[17] Deactivated rings often require harsh conditions like neat sulfuric acid.[15]
Typical Solvents Non-polar, inert solvents (e.g., CCl₄, CH₂Cl₂, CS₂).Polar solvents (e.g., acetonitrile, acetic acid, THF).[2][14]
Regioselectivity Follows standard EAS rules (ortho/para for activators, meta for deactivators). Can sometimes lead to mixtures.Often shows high para-selectivity for activated rings, especially in polar solvents like acetonitrile.[2][19] Solvent choice can significantly influence regioselectivity.[15]
Reaction Conditions Often requires anhydrous conditions. Can be exothermic.Generally milder conditions, often at room temperature or slightly elevated.[2]
Handling & Safety Requires handling of corrosive and toxic liquid bromine. FeBr₃ is moisture-sensitive.[5]Crystalline solid, easier and safer to handle than Br₂.

Experimental Protocols

Protocol 1: Bromination of Benzene using FeBr₃/Br₂

This classic procedure demonstrates the power of Lewis acid catalysis in activating bromine for reaction with an unactivated aromatic ring.

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas) is charged with benzene (1 equiv.) and iron filings or anhydrous FeBr₃ (0.1 equiv.).

  • Reagent Addition: Elemental bromine (1.1 equiv.) dissolved in a minimal amount of benzene is added dropwise from the dropping funnel at room temperature with stirring.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) until the evolution of HBr gas ceases and the red color of bromine has faded.

  • Workup: The reaction mixture is cooled and poured into a solution of sodium bisulfite to quench any remaining bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation to yield bromobenzene.

Protocol 2: Para-selective Bromination of Anisole (B1667542) using NBS

This protocol highlights the use of NBS for a highly regioselective bromination of an activated aromatic ring under mild conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add anisole (1.0 equiv.) and a suitable solvent such as acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equiv.) to the solution in one portion at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For some substrates, gentle heating (e.g., 60°C) may be required to complete the reaction.[2]

  • Workup: Once the starting material is consumed, the reaction is quenched with water and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[2]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to isolate the major product, 4-bromoanisole.

workflow start Start setup 1. Setup (Flask, Stirrer, Solvent, Aromatic Substrate) start->setup reagent_add 2. Add Brominating Agent (e.g., Br₂/FeBr₃ or NBS) setup->reagent_add reaction 3. Reaction (Stir at appropriate temp, Monitor via TLC) reagent_add->reaction workup 4. Quench & Extract (Add water/quenching agent, Extract with organic solvent) reaction->workup purify 5. Isolate & Purify (Dry, Concentrate, Column Chromatography or Distillation) workup->purify end End (Pure Aryl Bromide) purify->end

Caption: General experimental workflow for aromatic bromination.

Conclusion and Reagent Selection

The choice between this compound and N-bromosuccinimide is guided by the specific requirements of the synthesis.

  • Choose this compound/Bromine (FeBr₃/Br₂) when you need to brominate unactivated or deactivated aromatic rings. This powerful system overcomes the low nucleophilicity of these substrates but may offer less regioselectivity and involves handling hazardous materials.

  • Choose N-Bromosuccinimide (NBS) for the bromination of electron-rich, activated aromatic systems where mild conditions and high para-selectivity are desired.[2][19] Its ease of handling makes it a safer and often more convenient alternative for suitable substrates.

Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. Understanding their distinct mechanisms, substrate preferences, and reaction conditions is key to successfully synthesizing the target aryl bromide with optimal yield and purity.

References

A Comparative Guide to the Lewis Acidity of Ferric Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the Lewis acidity of ferric bromide (FeBr₃) against other commonly used Lewis acids. The data presented is supported by established experimental methods, offering a clear and objective resource for selecting the appropriate Lewis acid for various chemical transformations.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of a compound is a measure of its ability to accept an electron pair. One of the most widely accepted methods for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a substance.[1] The AN is derived from the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[1] A higher Acceptor Number indicates a stronger Lewis acid.

Lewis AcidChemical FormulaGutmann-Beckett Acceptor Number (AN)
Antimony PentachlorideSbCl₅100[1]
Boron TribromideBBr₃109.3
Boron TrichlorideBCl₃105.7
Aluminum TrichlorideAlCl₃87[1]
Boron Trifluoride EtherateBF₃·OEt₂88.5
Titanium TetrachlorideTiCl₄70[1]
This compound FeBr₃ Not available
Zinc ChlorideZnCl₂Not available

Note: The Acceptor Number is a dimensionless quantity.

Although a precise AN for this compound is not listed, it is widely recognized as a potent Lewis acid catalyst in various organic reactions, such as the halogenation of aromatic compounds.[2] Its catalytic activity suggests a significant Lewis acidic character, likely placing it in a comparable range to other effective metal halide catalysts. For instance, in Friedel-Crafts reactions, both aluminum and iron halides are commonly employed as catalysts.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a robust experimental procedure to determine the Lewis acidity of a substance by ³¹P NMR spectroscopy.[1]

Materials:

  • Lewis acid of interest (e.g., this compound)

  • Triethylphosphine oxide (Et₃PO) - the probe molecule

  • Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

  • NMR tubes

  • Glassware for sample preparation (e.g., vials, pipettes)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Preparation of the Et₃PO Reference Solution:

    • Dissolve a precise amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of known concentration.

    • Record the ³¹P NMR spectrum of this solution. The chemical shift of the free Et₃PO serves as the reference value (δ_ref). In a weakly Lewis acidic solvent like hexane, the reference chemical shift is approximately 41.0 ppm.[1]

  • Preparation of the Lewis Acid-Et₃PO Adduct Solution:

    • In a separate vial, dissolve a known amount of the Lewis acid (e.g., this compound) in the deuterated solvent.

    • To this solution, add a precise volume of the Et₃PO stock solution to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.

    • Gently mix the solution to ensure the formation of the Lewis acid-base adduct.

  • NMR Measurement:

    • Transfer the adduct solution to an NMR tube.

    • Acquire the ³¹P NMR spectrum of the sample. The observed chemical shift (δ_sample) will be downfield from the reference signal due to the deshielding of the phosphorus nucleus upon coordination with the Lewis acid.[1]

  • Calculation of the Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula[1]: AN = 2.21 × (δ_sample - δ_ref)

    • Where δ_sample is the ³¹P chemical shift of the Lewis acid-Et₃PO adduct and δ_ref is the chemical shift of free Et₃PO in a non-coordinating solvent (typically referenced to 41.0 ppm in hexane).

Catalytic Role of this compound: A Mechanistic Overview

This compound is a widely used Lewis acid catalyst, particularly in electrophilic aromatic substitution reactions such as the bromination of benzene. Its catalytic activity stems from its ability to polarize the bromine molecule, generating a potent electrophile.

Below is a diagram illustrating the logical workflow of this compound's catalytic action in the bromination of an aromatic ring.

Ferric_Bromide_Catalysis Aromatic_Ring Aromatic Ring (e.g., Benzene) Sigma_Complex Formation of Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Br2 Bromine (Br₂) Polarization Formation of Polarized Complex [Br-Br···FeBr₃] Br2->Polarization FeBr3 This compound (FeBr₃) FeBr3->Polarization Electrophile_Generation Generation of Bromonium Ion Electrophile (Br⁺) Polarization->Electrophile_Generation Electrophile_Generation->Sigma_Complex Deprotonation Deprotonation by [FeBr₄]⁻ Sigma_Complex->Deprotonation Product Brominated Aromatic Product Deprotonation->Product Catalyst_Regeneration Catalyst Regeneration (FeBr₃ + HBr) Deprotonation->Catalyst_Regeneration

Catalytic cycle of this compound in aromatic bromination.

This diagram illustrates the key steps in the this compound-catalyzed bromination of an aromatic ring. The Lewis acid, FeBr₃, interacts with bromine to create a more potent electrophile, which is then attacked by the electron-rich aromatic ring. The subsequent deprotonation of the intermediate sigma complex yields the brominated product and regenerates the catalyst.

References

Ferric Bromide's Catalytic Prowess in Aromatic Halogenation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective halogenation of aromatic compounds is a cornerstone of synthetic chemistry. Aryl halides are pivotal intermediates in the creation of a vast array of pharmaceuticals and complex molecules. Among the various catalysts employed for this purpose, ferric bromide (FeBr₃) is a widely utilized Lewis acid. This guide provides an in-depth comparison of the catalytic performance of this compound against other alternatives, supported by experimental data and detailed protocols.

The Catalytic Role of this compound

In electrophilic aromatic substitution reactions, such as halogenation, the aromatic ring acts as a nucleophile. However, dihalogens like bromine (Br₂) are often not electrophilic enough to react with stable aromatic systems like benzene (B151609) or toluene (B28343).[1] This is where a Lewis acid catalyst like this compound plays a crucial role. FeBr₃ activates the bromine molecule by coordinating with one of the bromine atoms, polarizing the Br-Br bond.[1][2] This polarization creates a highly electrophilic bromine species, which can then be attacked by the aromatic ring, initiating the substitution reaction.[1][2]

Comparative Performance in Toluene Bromination

To quantitatively assess the catalytic role of this compound, we compare the bromination of toluene under three different conditions: uncatalyzed, catalyzed by this compound (FeBr₃), and catalyzed by aluminum bromide (AlBr₃). Toluene is an excellent model substrate as its methyl group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions.[3]

ConditionTotal Yield (%)ortho-Bromotoluene (%)meta-Bromotoluene (%)para-Bromotoluene (%)Reference
Uncatalyzed (in Acetic Acid)Moderate32.90.366.8[4]
FeBr₃ Catalyzed High ~35-40 <1 ~60-65 [5]
AlBr₃ CatalyzedHighSimilar to FeBr₃<1Similar to FeBr₃[1]

Note: The yields and isomer ratios for the catalyzed reactions are typical results reported in the literature. Direct side-by-side comparative studies under identical conditions are scarce. The uncatalyzed reaction requires more forcing conditions, such as higher concentrations of bromine or higher temperatures, to achieve a reasonable reaction rate.

The data clearly demonstrates the necessity of a catalyst for efficient bromination. While both FeBr₃ and AlBr₃ provide high yields of the desired bromotoluene products, the uncatalyzed reaction, even in a polar solvent like acetic acid which can facilitate the reaction, results in a lower overall yield.[6] The regioselectivity is also noteworthy. All conditions strongly favor the formation of ortho and para isomers over the meta isomer, which is consistent with the directing effect of the methyl group.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments.

Protocol 1: FeBr₃-Catalyzed Bromination of Toluene

Materials:

  • Toluene

  • Bromine

  • Anhydrous this compound (FeBr₃)

  • Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)

  • Sodium bisulfite solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve toluene in carbon tetrachloride.

  • Add a catalytic amount of anhydrous this compound to the flask.

  • From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the toluene solution at room temperature with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture until the reddish-brown color of bromine disappears.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude product mixture of bromotoluenes.

  • Analyze the product mixture using gas chromatography (GC) to determine the yield and the ratio of ortho, meta, and para isomers.

Protocol 2: Uncatalyzed Bromination of Toluene in Acetic Acid

Materials:

  • Toluene

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve toluene in glacial acetic acid.

  • Add a solution of bromine in acetic acid to the toluene solution.

  • Stir the mixture at 25°C for an extended period (several hours to days) or at a moderately elevated temperature to promote the reaction.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC.

  • Once the desired conversion is achieved, work up the reaction mixture as described in Protocol 1.

  • Analyze the final product mixture by GC to determine the isomer distribution.[4]

Protocol 3: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • A capillary column suitable for separating aromatic isomers (e.g., a polar column).[7]

Procedure:

  • Prepare a standard solution containing known concentrations of authentic samples of ortho-, meta-, and para-bromotoluene.

  • Inject the standard solution into the GC to determine the retention times for each isomer.

  • Prepare a dilute solution of the product mixture from the bromination reaction in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject the sample solution into the GC under the same conditions as the standard.

  • Identify the peaks in the chromatogram of the product mixture by comparing their retention times with those of the standards.

  • Quantify the relative amounts of each isomer by integrating the area under each corresponding peak. The percentage of each isomer is calculated by dividing the area of its peak by the total area of all product peaks.[8]

Visualizing the Process

To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Toluene Toluene ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Toluene->ReactionVessel Bromine Bromine Bromine->ReactionVessel FeBr3 FeBr₃ Catalyst FeBr3->ReactionVessel Quenching Quenching (Sodium bisulfite) ReactionVessel->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation GC Gas Chromatography (GC) Evaporation->GC Purified Product Mixture Product Bromotoluene Isomers (o-, m-, p-) GC->Product

Caption: Experimental workflow for the this compound-catalyzed bromination of toluene.

catalytic_cycle FeBr3 FeBr₃ ActivatedBr Br-Br---FeBr₃ (Activated Electrophile) FeBr3->ActivatedBr + Br₂ Br2 Br₂ Br2->ActivatedBr SigmaComplex Arenium Ion Intermediate (Sigma Complex) ActivatedBr->SigmaComplex Benzene Aromatic Ring (e.g., Toluene) Benzene->SigmaComplex + Activated Br Product Brominated Aromatic + HBr SigmaComplex->Product - H⁺ FeBr4_minus [FeBr₄]⁻ SigmaComplex->FeBr4_minus releases FeBr4_minus->FeBr3 - Br⁻ (to abstract H⁺)

Caption: Catalytic cycle of this compound in aromatic bromination.

References

Safety Operating Guide

Proper Disposal of Ferric Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Ferric bromide (FeBr₃), a common Lewis acid catalyst, requires careful management due to its corrosive and potentially hazardous nature. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.[4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Chemical Formula FeBr₃
Molecular Weight 295.56 g/mol [4][5]
Appearance Dark brown to reddish-black powder/solid[5]
Density 4.50 g/cm³[5]
Melting Point Decomposes at approximately 200 °C[5][6]
Solubility Highly soluble in water, ethanol, and ether[5]
Oral LD50 (Rat) *1598 mg/kg[7]

Note: The provided LD50 value is for the related compound, Ferrous Bromide (FeBr₂), and should be used as an estimate of toxicity.

Detailed Experimental Protocol for the Disposal of this compound Waste

This protocol outlines a step-by-step procedure for the safe neutralization and disposal of aqueous waste solutions containing this compound. This method is designed for small quantities of waste typically generated in a laboratory setting.

Materials and Reagents:
  • Aqueous this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃)

  • Large, chemically resistant container (e.g., polyethylene (B3416737) or polypropylene)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Personal Protective Equipment (PPE) as listed above

  • Chemical fume hood

Step-by-Step Neutralization Procedure:
  • Preparation and Dilution:

    • Perform the entire procedure within a certified chemical fume hood.

    • Place the aqueous this compound waste into a large, chemically resistant container.

    • Slowly dilute the waste solution with a large volume of cold water (a 1:10 ratio of waste solution to water is a good starting point). Always add the acidic solution to water, never the other way around, to prevent splashing and excessive heat generation.

  • Neutralization:

    • Begin stirring the diluted solution gently with a stir bar and stir plate.

    • Slowly and carefully add small portions of sodium bicarbonate or a 5-10% sodium carbonate solution to the stirring waste.

    • Be aware that this reaction will produce carbon dioxide gas, which will cause effervescence (fizzing).[8][9] Add the neutralizing agent at a controlled rate to prevent excessive foaming and potential overflow. The reaction is as follows: FeBr₃(aq) + 3NaHCO₃(aq) → Fe(OH)₃(s) + 3NaBr(aq) + 3CO₂(g)

  • pH Monitoring:

    • Periodically, and cautiously, check the pH of the solution using pH paper or a calibrated pH meter.

    • Continue to add the neutralizing agent in small increments until the pH of the solution is within the neutral range of 6.0 to 8.0.

  • Precipitation and Settling:

    • As the solution is neutralized, a reddish-brown precipitate of ferric hydroxide (B78521) (Fe(OH)₃) will form.

    • Once the desired pH is reached, stop adding the neutralizing agent and turn off the stirrer.

    • Allow the precipitate to settle to the bottom of the container. This may take several hours.

  • Final Disposal:

    • For the liquid portion (supernatant): Once the precipitate has settled, the clear liquid on top can typically be decanted and, if local regulations permit, disposed of down the drain with a copious amount of water. It is crucial to consult your institution's specific guidelines and local wastewater regulations before any drain disposal.

    • For the solid precipitate: The remaining ferric hydroxide sludge is considered solid waste. It should be collected, filtered if necessary, and placed in a clearly labeled, sealed container for disposal as solid chemical waste through your institution's hazardous waste management program.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the this compound disposal process, from initial handling to final waste segregation.

FerricBromideDisposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilution Dilute Waste with Cold Water (Add acid to water) fume_hood->dilution neutralization Slowly Add Sodium Bicarbonate/ Sodium Carbonate with Stirring dilution->neutralization monitor_ph Monitor pH to 6.0 - 8.0 neutralization->monitor_ph monitor_ph->neutralization pH not neutral settle Allow Ferric Hydroxide Precipitate to Settle monitor_ph->settle pH is neutral decant Decant Supernatant settle->decant check_regulations Consult Local Regulations for Liquid Disposal decant->check_regulations drain_disposal Dispose of Liquid Down Drain with Copious Water check_regulations->drain_disposal Permitted hazardous_waste Dispose as Hazardous Waste check_regulations->hazardous_waste Not Permitted collect_solid Collect Solid Precipitate drain_disposal->collect_solid package_solid Package and Label Solid Waste collect_solid->package_solid end End: Proper Disposal package_solid->end hazardous_waste->collect_solid

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a safer research environment and maintaining regulatory compliance. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.